(His32,Leu34)-Neuropeptide Y (32-36) biological activity
A Technical Guide to (His32,Leu34)-Neuropeptide Y (32-36)[1][2] Executive Summary Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter governing energy homeostasis, anxiety, and vasoconstriction.[1] Historically, the...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to (His32,Leu34)-Neuropeptide Y (32-36)[1][2]
Executive Summary
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter governing energy homeostasis, anxiety, and vasoconstriction.[1] Historically, the isolated C-terminal pentapeptide NPY(32-36) (Sequence: Thr-Arg-Gln-Arg-Tyr-NH2) was considered pharmacologically inert due to its inability to maintain the bioactive helical conformation required for receptor binding.[1]
This guide analyzes (His32,Leu34)-NPY(32-36) , a synthetic analogue that challenges this paradigm.[1] By substituting Threonine with Histidine (Pos 32) and Glutamine with Leucine (Pos 34), researchers successfully restored receptor affinity from >100 µM (inactive) to 0.45 µM , providing a critical tool for probing the minimal pharmacophore of the NPY system.[1]
Structural & Chemical Profile
The biological inactivity of native NPY(32-36) stems from its high flexibility and hydrophilicity, which prevents it from docking into the hydrophobic cleft of Y-receptors.[1] The (His32,Leu34) modification acts as a "conformational rescue," introducing hydrophobic bulk and aromatic stacking potential.[1]
1.1 Sequence Comparison Matrix
The following table highlights the physicochemical shifts driving the bioactivity of the analogue.
Feature
Native NPY(32-36)
(His32,Leu34)-NPY(32-36)
Impact on Bioactivity
Sequence
H-Thr-Arg-Gln-Arg-Tyr-NH₂
H-His -Arg-Leu -Arg-Tyr-NH₂
Critical
Residue 32
Threonine (Polar, Uncharged)
Histidine (Basic, Aromatic)
Introduces π-stacking capability and pH-dependent charge.[1]
Residue 34
Glutamine (Polar, Amide)
Leucine (Hydrophobic, Aliphatic)
Increases lipophilicity, mimicking the hydrophobic core of the native fold.[1]
Net Charge (pH 7.4)
+2
+2 (approx)
Maintains cationic nature essential for electrostatic receptor anchoring.[1]
In peptide pharmacology, the "Address" confers selectivity (N-terminus), while the "Message" triggers the receptor (C-terminus).[1]
Native NPY: The C-terminal hairpin is stabilized by the N-terminal helix.[1]
Fragment: Without the N-terminus, the native C-tail unravels.[1]
(His32,Leu34) Analog: The Leucine residue provides intrinsic hydrophobicity that likely stabilizes a "pseudo-turn" structure or interacts directly with the receptor's hydrophobic pockets, compensating for the missing N-terminal scaffold.[1]
Biological Activity & Mechanism
The primary significance of (His32,Leu34)-NPY(32-36) lies in its ability to bind NPY receptors (specifically characterized in rat brain preparations) despite its truncated length.[1]
2.1 Receptor Interaction
NPY receptors (Y1, Y2, Y4, Y5) are G-protein coupled receptors (GPCRs) of the
Crucial Step: Double couple the Leu34 and His32 residues, as steric hindrance can occur in short hydrophobic sequences.[1]
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
Purification: RP-HPLC using a C18 column.
Gradient: 5-60% Acetonitrile in 0.1% TFA over 45 mins.[1] The hydrophobic Leu/His substitution will cause this analogue to elute later than the native TRQRY fragment.
3.2 Competitive Binding Assay
Objective: Determine
against or .
Tissue Source: Rat brain membrane preparations (rich in Y1/Y2) or CHO cells transfected with hY1/hY2.[1]
Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM
, 0.5% BSA (Protease inhibitors: Bacitracin/Aprotinin are mandatory due to fragment susceptibility).
Protocol:
Incubate 20 µg membrane protein with 50 pM radioligand.[1]
Add increasing concentrations of (His32,Leu34)-NPY (
Antagonist: No effect alone; blocks full-length NPY effect.
Note: Short fragments often exhibit partial agonism or antagonism.[1]
Technical Workflow Visualization
Figure 2: End-to-end workflow for synthesizing and characterizing NPY peptide analogues.
References
Daniels, A. J., et al. (1995).[1][2] "A comparison of the structure-activity relationships of the neuropeptide Y C-terminal fragments." Molecular Pharmacology, 48(3), 425-432.[1]
Context: The primary source identifying the (His32,Leu34) modification and its 0.45 µM affinity.[1]
Balasubramaniam, A., et al. (2006).[1][4] "Neuropeptide Y (NPY) Y4 Receptor Selective Agonists Based on NPY(32−36)." Journal of Medicinal Chemistry, 49(8), 2661–2665.[1][4]
Context: Validates the use of the NPY(32-36) sequence as a scaffold for developing high-affinity ligands.[1]
Beck-Sickinger, A. G., & Jung, G. (1995).[1] "Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors." Biopolymers, 37(2), 123-142.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: (His32, Leu34)-Neuropeptide Y (32-36)Sequence: H-His-Arg-Leu-Arg-Tyr-NH2 (HRLRY-NH2)
Executive Summary
This technical guide characterizes (His32, Leu34)-Neuropeptide Y (32-36) , a synthetic pentapeptide analog derived from the C-terminus of Neuropeptide Y (NPY). While the full-length NPY (1-36) is a potent neurotransmitter regulating energy balance and vasoconstriction, this specific C-terminal fragment (H-HRLRY-NH2) serves as a critical molecular probe in Structure-Activity Relationship (SAR) studies and enzymatic profiling.
Unlike the native human sequence (Thr-Arg-Gln-Arg-Tyr-NH2), this analog incorporates Histidine at position 32 and Leucine at position 34 . These modifications alter the electrostatic and hydrophobic profile of the pharmacophore, making it a valuable tool for investigating the minimal structural requirements for Y-receptor recognition and for studying protease-substrate interactions in crystallographic and kinetic assays.
Physicochemical Profile
The physicochemical properties of H-HRLRY-NH2 are defined by its high basicity and the critical C-terminal amidation, which mimics the native biological terminus required for receptor binding.
Property
Data
Technical Implication
Sequence
His-Arg-Leu-Arg-Tyr-NH2
His (32) : Imidazole ring (pKa ~6.0) introduces pH sensitivity.Leu (34) : Increases hydrophobicity vs. native Gln.Arg (33, 35) : Guanidino groups confer high basicity and receptor anchoring.
Molecular Weight
742.87 Da
Suitable for high-resolution LC-MS analysis; diffuses rapidly in hydrogels.
Isoelectric Point (pI)
~12.11
Highly cationic at physiological pH (7.4). Binds strongly to negatively charged surfaces (glass/plastic).
Solubility
High (Water/Acid)
Protocol: Dissolve in 0.1% Acetic Acid or sterile water. Avoid basic buffers initially to prevent precipitation or aggregation.
Stability
C-Terminal Amide
The amide group (-NH2) protects against carboxypeptidase degradation and is essential for biological activity.
Purity Standard
≥95% (HPLC)
Critical for kinetic assays to avoid competition from truncation errors (e.g., des-His).
Biological Mechanism & Target Context
The NPY Pharmacophore
Neuropeptide Y receptors (Y1, Y2, Y4, Y5) are G-protein coupled receptors (GPCRs) that recognize the C-terminal hairpin fold of NPY.
Native C-Terminus: The sequence Arg-Gln-Arg-Tyr-NH2 is the primary "address" that docks into the receptor's deep binding pocket.
Analog Function (HRLRY-NH2):
Receptor Probing: While isolated pentapeptides generally exhibit low affinity (µM range) compared to full-length NPY (nM range), they are used to map the contact points within the transmembrane binding pocket.
Enzymatic Substrate: The Arg-Leu and Arg-Tyr bonds are specific targets for trypsin-like proteases and peptidases (e.g., Neprilysin, DPPIV). This analog is frequently used in crystallography soaking experiments (e.g., with Proteinase K) to capture enzyme-substrate complexes.
Signaling Pathway Context
Although H-HRLRY-NH2 is a fragment, it interacts with the machinery of the Y-receptor system. The diagram below illustrates the signaling cascade this peptide is designed to probe or modulate.
Figure 1: Canonical NPY Receptor Signaling Pathway. H-HRLRY-NH2 acts as a low-affinity probe for the ligand-binding domain of the Y-Receptor GPCR.
Experimental Protocols
Reconstitution & Storage
Lyophilized Storage: Store at -20°C. Stable for >12 months if desiccated.
Reconstitution:
Bring vial to room temperature before opening to prevent condensation.
Add sterile 0.1% Acetic Acid or PBS (pH 7.4) to achieve a stock concentration of 1 mg/mL.
Vortex gently. If turbidity persists, sonicate for 10 seconds.
Aliquot into low-bind tubes and freeze at -80°C. Avoid freeze-thaw cycles.
Protease Stability Assay (Example Workflow)
To determine if H-HRLRY-NH2 acts as a substrate for a specific protease (e.g., Neprilysin or Trypsin):
Preparation: Dilute peptide to 100 µM in reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Incubation: Add enzyme (e.g., 10 nM final) and incubate at 37°C.
Sampling: Remove aliquots at t=0, 5, 15, 30, 60 min.
Quenching: Immediately add 10% Trifluoroacetic Acid (TFA) to stop the reaction (Final TFA ~1%).
Analysis: Analyze via RP-HPLC (C18 column) monitoring absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine).
Intact: Retention time ~X min.
Fragments: Shift in retention time indicating cleavage at Arg-Leu or Arg-Tyr.
Crystallography Soaking Protocol
For researchers using this peptide to study ligand-protein interactions in crystals:
Crystal Growth: Grow target protein crystals (e.g., NPY receptor construct or protease) in native conditions.
Soak Solution: Prepare H-HRLRY-NH2 at 1–5 mM in the crystallization mother liquor.
Soaking: Transfer crystals into the peptide solution for 10 minutes to 24 hours (optimization required).
Cryo-protection: Briefly transfer to cryo-protectant containing the peptide, then flash-cool in liquid nitrogen.[1]
Therapeutic & Research Applications
Fragment-Based Drug Discovery (FBDD):
H-HRLRY-NH2 serves as a starting fragment. By chemically modifying the N-terminus (e.g., adding acyl groups or non-natural amino acids), researchers can increase affinity and convert this "weak binder" into a potent "lead compound."
Biomarker Standardization:
Used as a reference standard in mass spectrometry (LC-MS/MS) to identify endogenous NPY degradation products in plasma or cerebrospinal fluid (CSF).
Enzymatic Profiling:
The sequence is highly specific for trypsin-like cleavage (after Arg). It is used to calibrate protease activity assays where specific cleavage at the C-terminal Arg is monitored.
References
CymitQuimica. (His32,Leu34)-Neuropeptide Y (32-36) Product Monograph.Link
UniHamburg. Developing Methods towards the Structure Determination of Biological Particles (Dissertation). (Referencing usage as substrate/ligand in crystallography). Link
Bachem. Neuropeptide Y and Analogs: Technical Specifications.Link
ApexBio. Neuropeptide Y Receptor Signaling & Ligands.Link
Technical Deep Dive: NPY (32-36) Analogs and Y4 Receptor Selectivity
Topic: Mechanism of Action for NPY (32-36) Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The C-Terminal Paradigm Shift In the land...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mechanism of Action for NPY (32-36) Analogs
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The C-Terminal Paradigm Shift
In the landscape of Neuropeptide Y (NPY) pharmacology, the full-length peptide (1-36) is a promiscuous ligand, activating Y1, Y2, and Y5 receptors with high affinity.[1] This lack of selectivity has historically hampered the development of targeted therapeutics for obesity and anxiety.
The C-terminal pentapeptide, NPY(32-36) (Sequence: Thr-Arg-Gln-Arg-Tyr-NH2), represents a critical pharmacophore. While the monomeric fragment exhibits negligible affinity for Y1 and Y2 receptors due to the loss of the N-terminal "message" domain and the tertiary PP-fold, it serves as the structural scaffold for high-affinity Y4 receptor agonists .
This guide details the mechanism of action (MoA) of NPY(32-36) analogs, specifically focusing on how dimerization and structural constraints transform this inert fragment into a potent, picomolar-affinity ligand for the Y4 receptor (NPY4R), offering a pathway for anorectic (anti-obesity) drug development distinct from the orexigenic Y1/Y5 pathways.
Mechanism of Action: Structural & Signaling Dynamics
The "Address and Message" Reconstruction
The native NPY(32-36) fragment contains the "address" (the C-terminal amide and Tyrosine residue) required for receptor recognition but lacks the "message" (the N-terminal helix) required to stabilize the receptor in an active conformation.
Analogs of NPY(32-36) , particularly dimeric forms (e.g., BVD-74D), restore bioactivity through a specific mechanism:
Bivalent Interaction: Dimerization mimics the spatial presentation of the full-length pancreatic polypeptide (PP), the endogenous ligand for Y4.
Helix Simulation: Linkers (such as diamino-dicarboxylic acids) force the pentapeptides into a parallel orientation, simulating the polyproline helix interaction without the full peptide bulk.
Y4 Selectivity: Unlike Y1 (which requires the N-terminus) and Y2 (which requires a larger C-terminal fragment like 13-36), the Y4 receptor is uniquely sensitive to the presentation of the C-terminal pentapeptide when presented as a dimer.
Intracellular Signaling Pathway (Gi/o Coupling)
Upon binding of an NPY(32-36) analog (e.g., the dimer), the Y4 receptor undergoes a conformational change that triggers the canonical G-protein coupled receptor (GPCR) cascade:
G-Protein Activation: Recruitment of G
proteins.
Adenylyl Cyclase Inhibition: The G
subunit inhibits adenylyl cyclase (AC).
cAMP Depletion: Rapid reduction in intracellular cyclic AMP (cAMP) levels.
Downstream Effects: Reduced PKA activity and modulation of intracellular Calcium (
), leading to physiological outcomes such as inhibition of colonic transit and suppression of appetite (anorectic effect).
Visualization: Y4 Receptor Signaling Cascade
Figure 1: Signal transduction pathway activated by NPY(32-36) analogs via the Y4 receptor.
Comparative Pharmacology: The Selectivity Profile
The utility of NPY(32-36) analogs lies in their ability to bypass the orexigenic (appetite-stimulating) Y1 and Y5 receptors.
Table 1: Binding Affinity Profile (
values)
Note: Lower
indicates higher affinity.
Ligand
Structure
Y1 Affinity ()
Y2 Affinity ()
Y4 Affinity ()
Primary Effect
NPY (1-36)
Full Length
0.2 nM
0.2 nM
2.0 nM
Orexigenic (Y1/Y5)
NPY (3-36)
N-term Truncated
>1000 nM
0.8 nM
>1000 nM
Anorectic (Y2)
NPY (32-36)
Monomer (TRQRY)
>10,000 nM
>10,000 nM
>10,000 nM
Inactive
BVD-74D
NPY(32-36) Dimer
>1000 nM
>1000 nM
0.05 nM
Anorectic (Y4)
Data synthesized from Balasubramaniam et al. (2006) and Parker et al. (1998).
Experimental Protocols
Protocol: Synthesis of Dimeric NPY(32-36) Analogs
Objective: Create a high-affinity Y4 agonist using Solid Phase Peptide Synthesis (SPPS).
Resin Loading: Use Rink Amide MBHA resin (0.5-0.7 mmol/g) to ensure C-terminal amidation (critical for binding).
Chain Assembly: Synthesize the protected pentapeptide Fmoc-Thr(tBu)-Arg(Pbf)-Gln(Trt)-Arg(Pbf)-Tyr(tBu)- on the resin.
Dimerization Step (The Critical Modification):
Remove the N-terminal Fmoc group.
Introduce the linker: 2,7-diaminosuberic acid (or similar dicarboxylic acid spacer).
Use a stoichiometric ratio of 0.45 equivalents of linker to 1.0 equivalent of resin-bound peptide to favor cross-linking of two peptide chains onto a single linker molecule.
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
Purification: RP-HPLC on a C18 column.
QC Validation: Mass Spectrometry (ESI-MS) must show the mass of the dimer (approx. 2x monomer mass + linker).
Cell Line: CHO-K1 cells stably transfected with human Y4 receptor (hY4R).
Induction: Pre-treat cells with Forskolin (10 µM) to elevate baseline cAMP levels. (Without this, you cannot measure Gi-mediated inhibition).
Treatment: Apply the NPY(32-36) analog at varying concentrations (
to M).
Incubation: 30 minutes at 37°C in presence of PDE inhibitors (IBMX).
Detection: Use a TR-FRET or ELISA cAMP detection kit.
Validation Criteria: A sigmoidal dose-response curve showing a decrease in cAMP. The
should be in the sub-nanomolar range (< 1 nM) for successful analogs.
Visualization: Synthesis & Validation Workflow
Figure 2: Workflow for synthesizing and validating dimeric NPY(32-36) analogs.
References
Balasubramaniam, A., et al. (2006). Neuropeptide Y (NPY) Y4 Receptor Selective Agonists Based on NPY(32-36): Development of an Anorectic Y4 Receptor Selective Agonist with Picomolar Affinity.[2][3] Journal of Medicinal Chemistry.
Parker, S. L., et al. (1998). Characterization of Y1, Y2 and Y5 subtypes of the neuropeptide Y (NPY) receptor in rabbit kidney. Neuropeptides.
Mullins, D., et al. (2001). Agonists of the Neuropeptide Y (NPY) Y4 Receptor. Current Pharmaceutical Design.
Beck-Sickinger, A. G., et al. (1990). Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors. European Journal of Biochemistry.
Silva, A. P., et al. (2002). Neuropeptide Y receptors: structure-activity relationships and signal transduction. Peptides.
Structural and Functional Analysis: (His32,Leu34)-NPY(32-36) Fragment vs. Native Neuropeptide Y
Executive Summary This technical guide analyzes the structural and pharmacological divergence between the native Neuropeptide Y (NPY) and its synthetic C-terminal fragment, (His32,Leu34)-NPY(32-36) .[1] While native NPY...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the structural and pharmacological divergence between the native Neuropeptide Y (NPY) and its synthetic C-terminal fragment, (His32,Leu34)-NPY(32-36) .[1] While native NPY relies on a complex "PP-fold" tertiary structure for high-affinity receptor binding, the (His32,Leu34) pentapeptide fragment represents a critical "rescue" of biological activity within a minimal pharmacophore.
By substituting Threonine-32 with Histidine and Glutamine-34 with Leucine, researchers successfully transformed an inactive native fragment into a ligand with micromolar affinity.[1] This guide details the structural causality, synthesis protocols, and binding data necessary for utilizing this fragment in peptidomimetic drug development.
Structural Biochemistry: The Pharmacophore Rescue
To understand the significance of the (His32,Leu34) modification, one must first deconstruct the native NPY binding mechanism.
Native NPY Architecture (The PP-Fold)
Native human NPY (36 amino acids) adopts a characteristic U-shaped structure known as the PP-fold .
Residues 1–8: Polyproline-like helix (Type II).
Residues 15–32: Amphipathic
-helix.
Residues 32–36 (C-terminus): A flexible turn projecting the amidated Tyrosine-36.
The Binding Problem: The N-terminal and C-terminal segments are brought into proximity by hydrophobic interactions between the helices. This tertiary structure is essential for nanomolar affinity at Y1 and Y2 receptors. Isolated C-terminal fragments of native NPY (e.g., NPY(32-36): Thr-Arg-Gln-Arg-Tyr-NH2) lack this scaffolding. In solution, they adopt a random coil conformation, resulting in a complete loss of binding affinity (
).
The (His32,Leu34) Modification
The synthetic analog (His32,Leu34)-NPY(32-36) introduces two critical mutations to the native pentapeptide sequence:
Position
Native Residue
Properties
Modified Residue
Properties
Structural Impact
32
Thr (Threonine)
Polar, Uncharged
His (Histidine)
Aromatic, Basic
Introduces -stacking potential and electrostatic capability; mimics the spatial bulk of the native fold.
34
Gln (Glutamine)
Polar, Uncharged
Leu (Leucine)
Hydrophobic
Increases lipophilicity, stabilizing the interaction with the receptor's hydrophobic pocket.
Mechanism of Action:
These substitutions do not merely alter chemical properties; they act as conformational constraints . The hydrophobicity of Leucine and the aromaticity of Histidine likely induce a "bioactive turn" structure in the short peptide that mimics the presentation of the Arginine-33 and Tyrosine-36 side chains in the intact native NPY molecule.
Comparative Pharmacology
The modification transforms the peptide from an inactive byproduct into a viable lead compound. The data below summarizes the "rescue" effect observed in rat brain membrane assays (rich in Y receptors).
Table 1: Binding Affinity Comparison
Data derived from Daniels et al. (1995) and subsequent catalog characterizations.
Peptide
Sequence
Receptor Source
Affinity ()
Status
Native NPY (1-36)
Full Sequence
Rat Brain
~1.0 nM
Potent Agonist
Native Fragment NPY(32-36)
T-R-Q-R-Y-NH2
Rat Brain
> 100,000 nM (>100 )
Inactive
(His32,Leu34)-NPY(32-36)
H-R-L-R-Y-NH2
Rat Brain
450 nM (0.45 )
Active (Rescued)
Interpretation:
The >200-fold increase in affinity demonstrates that the His-Leu motif compensates for the loss of the N-terminal polyproline helix. While the affinity is lower than full-length NPY, the fragment serves as a critical template for designing small-molecule non-peptide antagonists (such as the dimerized antagonist 1229U91).
Visualization: Structural Logic & Workflow
The following diagram illustrates the logical flow from native structure failure to the engineered fragment success.
Caption: Logical pathway demonstrating the structural rescue of the NPY pharmacophore via His/Leu substitution.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checks (MS, HPLC) at critical junctures.
Synthesis of (His32,Leu34)-NPY(32-36)
Method: Fmoc Solid Phase Peptide Synthesis (SPPS).
Critical Requirement: The C-terminus must be amidated (-NH2) for biological activity.[2]
Resin Selection: Use Rink Amide MBHA resin (Loading 0.5–0.7 mmol/g). Do not use Wang resin, as it yields a C-terminal acid which is biologically inactive.
, 1 mM , 0.1% BSA (Protease inhibitors: Bacitracin/Aprotinin are mandatory to prevent fragment degradation).
Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% PEI (reduces non-specific binding of positively charged Arg residues).
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
using non-linear regression (One-site competition model).
References
Daniels, A. J., et al. (1995).[1] A potent, nonpeptide neuropeptide Y Y1 receptor antagonist. Molecular Pharmacology, 48(3), 425-432.
NovoPro Bioscience. (n.d.). (His32,Leu34)-Neuropeptide Y (32-36) Product Data.[1][3][4] NovoPro Catalog.
CymitQuimica. (n.d.). CAS 168916-68-5 Data Sheet. CymitQuimica Catalog.
Beck-Sickinger, A. G. (1996). Structural characterization and binding sites of G-protein-coupled receptors. Drug Discovery Today, 1(12), 502-513. (Context on NPY PP-fold).
The Role of His32 and Leu34 Substitutions in Neuropeptide Y (NPY) Receptor Binding: Mechanisms, Epitope Mapping, and Antagonist Design
Executive Summary Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that regulates a multitude of physiological processes, including food intake, vasoconstriction, and anxiety, primarily via G-protein coup...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that regulates a multitude of physiological processes, including food intake, vasoconstriction, and anxiety, primarily via G-protein coupled receptors (Y1, Y2, Y4, Y5). While the full-length peptide acts as a potent agonist, isolating the minimal binding determinants has been a major focus for drug development. The native C-terminal pentapeptide of NPY, spanning residues 32-36 (Thr-Arg-Gln-Arg-Tyr-NH2, or TRQRY-NH2), exhibits virtually no binding affinity on its own[1]. However, strategic amino acid substitutions—specifically replacing Threonine-32 with Histidine (His32) and Glutamine-34 with Leucine (Leu34)—transform this inactive fragment into a potent receptor antagonist[1][2].
This technical guide provides an in-depth analysis of how the [His32, Leu34] substitution alters the structural dynamics of NPY receptor binding, detailing the causality behind the structure-activity relationship (SAR) and providing field-proven protocols for evaluating these interactions in vitro.
Structural Biology and the Noncontinuous Epitope
To understand why the His32 and Leu34 substitutions are transformative, one must first examine the binding mechanics of native NPY. Full-length NPY adopts a "hairpin-like" conformation in solution, characterized by a polyproline helix (residues 1-8) and an amphipathic alpha-helix (residues 15-32), which brings the N-terminus and C-terminus into close spatial proximity.
Receptor activation relies on a noncontinuous epitope : the receptor simultaneously recognizes the N-terminal domain (required for initiating the GPCR conformational change) and the C-terminal domain (critical for initial receptor anchoring)[2]. Because the isolated native pentapeptide TRQRY-NH2 lacks the N-terminal interactions, it cannot achieve sufficient binding energy to dock into the receptor pocket, resulting in an IC50 > 100 µM[1].
Mechanistic Impact of His32 and Leu34 Substitutions
By synthesizing the modified pentapeptide HRLRY-NH2, researchers artificially enhanced the local binding energy of the C-terminal fragment to compensate for the missing N-terminal contacts.
The Thr32 → His32 Substitution: Threonine is a small, polar residue. Replacing it with Histidine introduces a bulky imidazole ring. This modification likely engages in novel
stacking or cation- interactions with aromatic residues within the receptor's transmembrane domains, significantly increasing the residence time of the ligand.
The Gln34 → Leu34 Substitution: Glutamine provides a polar, uncharged amide side chain. Substituting it with Leucine introduces a highly hydrophobic isobutyl group. The dramatic increase in affinity indicates that position 34 of the receptor pocket is highly lipophilic. The Leucine side chain drives the peptide into this hydrophobic pocket via the hydrophobic effect, displacing ordered water molecules and increasing binding entropy.
Because this optimized pentapeptide binds tightly but lacks the N-terminal domain required to trigger the Gi/o-coupled signaling cascade, it functions as a competitive antagonist[2].
The impact of these substitutions on receptor affinity is profound, shifting the molecule from an inactive state to a sub-micromolar antagonist for the rat brain receptor[1].
Table 1: Quantitative Binding Affinity Comparison
Peptide Variant
Amino Acid Sequence
IC50 (Rat Brain Receptor)
Functional Role
Native NPY(32-36)
TRQRY-NH2
> 100 µM
Inactive / Weak Agonist
[His32, Leu34]NPY(32-36)
HRLRY-NH2
0.45 µM
Potent Antagonist
Experimental Methodologies for Validation
To rigorously validate the binding and functional antagonism of [His32, Leu34]NPY(32-36), a self-validating two-tier experimental system is required: a Radioligand Displacement Assay to quantify affinity, followed by a cAMP Accumulation Assay to confirm functional antagonism.
Rationale: This assay measures the ability of the mutant pentapeptide to displace full-length[125I]-NPY from native receptors.
Membrane Preparation: Isolate crude synaptosomal membranes from rat brain cortex (rich in Y1/Y2 receptors). Homogenize in 20 mM HEPES buffer (pH 7.4).
Buffer Optimization (Causality): Supplement the assay buffer with 0.1% Bovine Serum Albumin (BSA) and a protease inhibitor cocktail (Aprotinin, PMSF). BSA prevents the highly basic NPY peptides from adhering to plastic surfaces, while protease inhibitors prevent the rapid degradation of the short pentapeptide by endogenous enzymes during incubation.
Incubation: Combine 50 µg of membrane protein with 25 pM [125I]-NPY and varying concentrations of HRLRY-NH2 (
to M). Incubate at 25°C for 90 minutes to reach equilibrium.
Separation (Self-Validation): Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 2 hours. PEI neutralizes the negative charge of the glass fibers, preventing the positively charged Arginine residues in the peptide from causing false-positive non-specific binding (NSB).
Control System: Define NSB by incubating parallel tubes with 1 µM unlabeled full-length NPY. Specific binding is calculated as Total Binding minus NSB.
Rationale: NPY receptors couple to Gi/o proteins, which inhibit adenylate cyclase. An antagonist will block this inhibition.
Stimulation: Treat CHO cells stably expressing the NPY Y1 receptor with 10 µM Forskolin for 15 minutes. Forskolin directly activates adenylate cyclase, establishing a high-cAMP baseline.
Agonist Control: Add 10 nM native NPY. A successful assay will show a >50% reduction in cAMP levels, validating receptor functionality.
Antagonist Validation: Pre-incubate cells with 10 µM[His32, Leu34]NPY(32-36) for 20 minutes prior to adding 10 nM native NPY. The mutant peptide will occupy the receptor, preventing NPY from binding. Consequently, cAMP levels will remain near the Forskolin-stimulated baseline, proving the peptide is a functional antagonist.
Step-by-step experimental workflow for characterizing NPY receptor binding and functional antagonism.
Implications for Drug Development
The discovery that a mere pentapeptide can achieve high affinity through specific hydrophobic and aromatic substitutions provides a critical pharmacophore model. By mapping the spatial relationship between His32, Leu34, and the terminal Tyrosine, structural biologists can design non-peptide, small-molecule NPY antagonists. These molecules hold immense therapeutic potential for treating obesity (by blocking hypothalamic Y1/Y5 feeding signals), anxiety, and cardiovascular disorders.
References
NovoPro Labs. "(His32,Leu34)-Neuropeptide Y (32-36) Product Information." NovoPro.[Link]
Daniels, A. J., Matthews, J. E., Viveros, O. H., Leban, J. J., Cory, M., & Heyer, D. (1995). "Structure-activity relationship of novel pentapeptide neuropeptide Y receptor antagonists is consistent with a noncontinuous epitope for ligand-receptor binding." Molecular Pharmacology, 48(3), 425-432.[Link]
Whitepaper: Engineering Neuropeptide Y (32-36) — Structural Pharmacology, Y4 Receptor Signaling, and Anorectic Therapeutics Executive Summary Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that plays a...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: Engineering Neuropeptide Y (32-36) — Structural Pharmacology, Y4 Receptor Signaling, and Anorectic Therapeutics
Executive Summary
Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that plays a central role in energy homeostasis, neuroendocrine signaling, and cardiovascular regulation[1]. While full-length NPY natively binds to multiple G-protein coupled receptors (GPCRs)—specifically Y1, Y2, and Y5—with high affinity to stimulate potent orexigenic (appetite-stimulating) responses, targeted truncation and modification of its C-terminal sequence fundamentally alters its pharmacological profile[1].
The C-terminal fragment NPY(32-36) (native sequence: Thr-Arg-Gln-Arg-Tyr-NH2) serves as a critical pharmacophore. Advanced structural modifications of this pentapeptide, including specific amino acid substitutions and bivalent dimerization, have successfully converted it into a highly selective, picomolar-affinity agonist for the Y4 receptor [2]. Because the Y4 receptor primarily mediates anorectic (appetite-suppressing) signals[3], engineered NPY(32-36) analogs represent a highly promising class of therapeutics for obesity and metabolic disorders.
Structural Biology & Molecular Pharmacology
The native Y4 receptor exhibits a distinct evolutionary divergence from Y1, Y2, and Y5, possessing a natural preference for Pancreatic Polypeptide (PP) over NPY[4]. To engineer NPY(32-36) into a Y4-selective ligand, researchers have employed two primary structural strategies:
Residue Substitution: Replacing Threonine-32 with Histidine and Glutamine-34 with Leucine yields [His32, Leu34]NPY(32-36) (Sequence: HRLRY-NH2). This modification dramatically improves the binding affinity (IC50 = 0.45 µM) for brain Y-receptors by stabilizing the peptide's bioactive conformation[5]. Specifically, 2D NMR studies reveal that the hydroxyl group of Tyrosine-32 (or its substituted equivalents) is essential for forming intramolecular hydrogen bonds that lock the peptide into a receptor-compatible structural motif[6].
Bivalent Dimerization: GPCRs frequently exist as functional homo- or heterodimers. By tethering two modified NPY(32-36) monomers using a 2,7-D/L-diaminosuberic acid linker, researchers created a bivalent ligand (Compound 7)[2]. This dimerization exponentially increases local binding avidity, resulting in a superior Y4 agonist with picomolar affinity that is 150 times more selective for Y4 over Y1 receptors[2][6].
Table 1: Comparative Binding Affinities of NPY Ligands
The Y4 receptor is a canonical GPCR that couples primarily to the Gi/o family of G-proteins [7]. The binding of a selective NPY(32-36) agonist triggers a conformational change in the Y4 receptor, leading to the exchange of GDP for GTP on the Gαi/o subunit.
The dissociation of the G-protein complex initiates two primary intracellular events:
Adenylyl Cyclase Inhibition: The Gαi subunit directly inhibits adenylyl cyclase, causing a rapid decrease in intracellular cyclic AMP (cAMP) concentrations[7].
Kinase Modulation: The reduction in cAMP prevents the activation of Protein Kinase A (PKA), altering the phosphorylation state of downstream ion channels and transcription factors. Concurrently, the Gβγ subunits can modulate G-protein coupled inwardly rectifying potassium (GIRK) channels, leading to cellular hyperpolarization[8].
Fig 1: Signal transduction cascade of NPY 32-36 analogs via the Gi/o-coupled Y4 Receptor.
Experimental Methodologies: Validation Workflows
To ensure scientific integrity and reproducibility, the development of NPY(32-36) analogs requires a self-validating experimental pipeline. Below are the definitive protocols for establishing functional potency and in vivo efficacy.
Protocol 1: In Vitro Functional Potency (cAMP Inhibition Assay)
Causality Insight: Because the Y4 receptor is Gi-coupled, its baseline effect (lowering cAMP) is difficult to measure in resting cells. We must first artificially elevate cAMP using Forskolin (a direct adenylyl cyclase activator). The functional potency of the NPY(32-36) agonist is then quantified by its ability to suppress this Forskolin-induced cAMP spike[7].
Cell Preparation: Culture CHO or HEK293 cells stably expressing the human Y4 receptor in 96-well plates until 80% confluent.
Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes to prevent the degradation of cAMP, ensuring stable readouts.
Agonist Challenge: Add serial dilutions of the NPY(32-36) analog (ranging from
to M) concurrently with 10 µM Forskolin. Incubate for 30 minutes at 37°C.
Lysis and Detection: Lyse the cells and quantify intracellular cAMP using a competitive TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.
Data Analysis: Plot the dose-response curve to calculate the
. A leftward shift indicates higher functional potency.
Protocol 2: In Vivo Anorectic Efficacy (Fasted-Refed Mouse Model)
Causality Insight: To prove that the feeding inhibition is not a toxicological artifact (e.g., nausea) but a specific receptor-mediated event, the assay must be performed in both Wild-Type (WT) and Y4-knockout (
) mice. If the peptide suppresses feeding in WT but not in knockouts, the causality is definitively linked to the Y4 receptor[2].
Acclimation: Individually house adult male C57BL/6 mice (WT and
) and acclimate them to handling and intraperitoneal (i.p.) injections for 7 days.
Fasting: Remove food (but not water) 24 hours prior to the experiment to establish a strong baseline orexigenic drive.
Dosing: Administer the NPY(32-36) dimer analog via i.p. injection (e.g., 10-100 nmol/kg) 30 minutes before returning food. Vehicle (saline) acts as the control.
Measurement: Weigh the food pellets at 1, 2, 4, and 24 hours post-presentation. Calculate cumulative food intake.
Validation: Confirm that the analog potently inhibits food intake in WT mice while
mice show feeding behavior identical to vehicle-treated controls[2].
Fig 2: Sequential experimental workflow for validating Y4-selective NPY(32-36) analogs.
Conclusion
The C-terminal fragment NPY(32-36) is a highly versatile scaffold for drug discovery. Through strategic amino acid substitutions and dimerization, researchers have bypassed the native orexigenic pathways of NPY (Y1/Y5 receptors) to create highly selective Y4 receptor agonists[2]. By harnessing the Gi/o-mediated signaling cascade of the Y4 receptor, these compounds offer a targeted, potent mechanism for appetite suppression, holding immense therapeutic potential for the pharmacological management of obesity.
References
Balasubramaniam, A., et al. "Neuropeptide Y (NPY) Y4 receptor selective agonists based on NPY(32-36): development of an anorectic Y4 receptor selective agonist with picomolar affinity." Journal of Medicinal Chemistry, PubMed - NIH.
BenchChem. "Neuropeptide Y Receptor Y4: A Technical Guide to Physiological Function." BenchChem.
NovoPro Labs. "(His32,Leu34)-Neuropeptide Y (32-36) Product Information." NovoPro.
Campbell, R. E., et al. "Orexin Neurons Express a Functional Pancreatic Polypeptide Y4 Receptor." Journal of Neuroscience.
Brothers, S. P., & Wahlestedt, C. "Therapeutic potential of neuropeptide Y (NPY) receptor ligands." PMC - NIH.
Lin, S., et al. "Neuropeptide Y Receptor Selective Ligands in the Treatment of Obesity." Endocrine Reviews | Oxford Academic.
Balasubramaniam, A., et al. "Neuropeptide Y (NPY) Y4 Receptor Selective Agonists Based on NPY(32−36)." American Chemical Society.
An In-Depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of the HRLRY-NH2 Peptide Introduction The pentapeptide HRLRY-NH2, with the amino acid sequence Histidyl-Arginyl-Leucyl-Arginy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of the HRLRY-NH2 Peptide
Introduction
The pentapeptide HRLRY-NH2, with the amino acid sequence Histidyl-Arginyl-Leucyl-Arginyl-Tyrosinamide, represents a model system for understanding the fundamental principles of peptide chemistry. While the specific biological activity of this exact sequence is not extensively documented in publicly available literature, its constituent amino acids—a combination of basic (Histidine, Arginine), nonpolar (Leucine), and aromatic (Tyrosine) residues—make it an excellent subject for a detailed exploration of peptide synthesis, purification, and characterization methodologies. The C-terminal amidation is a common modification in naturally occurring peptides, often enhancing stability and biological activity.
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physicochemical properties of HRLRY-NH2. It further details the established workflows for its chemical synthesis and subsequent characterization, with a focus on the underlying scientific principles and practical considerations for achieving high purity and verifiable identity.
Physicochemical Properties of HRLRY-NH2
The molecular formula and weight of a peptide are fundamental properties derived directly from its amino acid composition. The calculation involves the summation of the molecular formulas and weights of the individual amino acid residues, followed by the subtraction of water molecules eliminated during peptide bond formation, and the addition of the C-terminal amide group.
Calculation of Molecular Formula and Weight
The molecular formula and weight of HRLRY-NH2 are calculated as follows:
Sum of Individual Amino Acid Formulas and Weights:
For a linear peptide of 'n' amino acids, 'n-1' molecules of water (H₂O) are lost. In this case, for a pentapeptide, 4 molecules of H₂O are eliminated.
Total H₂O to be subtracted: 4 x (H₂O) = H₈O₄
C-Terminal Amidation:
The C-terminal carboxyl group (-COOH) is replaced by an amide group (-NH₂). This results in a net loss of one oxygen atom and the addition of one nitrogen and one hydrogen atom.
Change in formula: -O + NH = NH⁻¹
Molecular Formula Calculation:
Sum of atoms:
C: 6 + 6 + 6 + 6 + 9 = 33
H: 9 + 14 + 13 + 14 + 11 = 61
N: 3 + 4 + 1 + 4 + 1 = 13
O: 2 + 2 + 2 + 2 + 3 = 11
Subtract for peptide bonds (H₈O₄):
H: 61 - 8 = 53
O: 11 - 4 = 7
Adjust for C-terminal amide (-O + NH):
O: 7 - 1 = 6
N: 13 + 1 = 14
H: 53 + 1 = 54
Final Molecular Formula: C₃₃H₅₄N₁₄O₆
Molecular Weight Calculation:
Sum of individual amino acid molecular weights: 155.155 + 174.20 + 131.17 + 174.20 + 181.19 = 815.915 g/mol
Subtract mass of 4 water molecules (4 x 18.015 g/mol ): 815.915 - 72.06 = 743.855 g/mol
Adjust for C-terminal amide (-OH + NH₂):
Subtract mass of OH: 17.007 g/mol
Add mass of NH₂: 16.022 g/mol
Net change: -0.985 g/mol
Final Average Molecular Weight: 743.855 - 0.985 = 742.87 g/mol
An alternative and more precise method is to sum the residue molecular weights and add the mass of a water molecule to account for the terminal groups, then adjust for amidation.
The synthesis of HRLRY-NH2 is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).[21][22] This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.
Workflow for Solid-Phase Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis and Purification Workflow.
Detailed Protocol for Synthesis and Purification
1. Resin Selection and Preparation:
Rationale: For a C-terminally amidated peptide, a resin such as Rink Amide MBHA is chosen. This resin contains a linker that, upon cleavage with a strong acid like Trifluoroacetic Acid (TFA), yields a C-terminal amide.
Protocol:
Swell the Rink Amide resin in Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
Wash the resin with DMF (3 x 1 min).
2. Stepwise Amino Acid Coupling (Example for one cycle):
Rationale: The synthesis proceeds from the C-terminus to the N-terminus. Each amino acid is protected at its N-terminus with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and, if necessary, with an acid-labile protecting group on its side chain.
Protocol:
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin linker (first amino acid) or the previously coupled amino acid.
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and by-products.
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH) and an activating agent (e.g., HBTU) in DMF. Add a base such as Diisopropylethylamine (DIEA) to initiate activation.
Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
Washing: Wash the resin with DMF (3 x 1 min) to remove excess reagents.
Repeat steps 1-5 for each amino acid in the sequence (Arg(Pbf), Leu, Arg(Pbf), His(Trt)).
3. Cleavage and Deprotection:
Rationale: A strong acid is used to cleave the peptide from the resin and remove the side-chain protecting groups. A "cleavage cocktail" containing scavengers is essential to prevent side reactions with reactive carbocations generated during deprotection.[21]
Protocol:
Wash the fully assembled peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
Prepare a cleavage cocktail, for instance, 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. The TIS acts as a scavenger for the trityl and Pbf groups.
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
4. Peptide Precipitation and Purification:
Rationale: The cleaved peptide is soluble in the TFA cocktail but insoluble in cold ether, allowing for its precipitation and separation from the scavengers and dissolved protecting groups. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is then used to purify the target peptide from any deletion sequences or other impurities.
Protocol:
Filter the resin and collect the TFA filtrate.
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
Centrifuge the mixture to pellet the crude peptide.
Wash the peptide pellet with cold ether and dry it.
Dissolve the crude peptide in a water/acetonitrile mixture and purify it using RP-HPLC with a C18 column and a suitable gradient of water and acetonitrile containing 0.1% TFA.
Collect the fractions containing the pure peptide, pool them, and lyophilize to obtain a fluffy white powder.
Peptide Characterization by Mass Spectrometry
Mass spectrometry is an indispensable tool for verifying the identity of a synthesized peptide by providing a highly accurate measurement of its molecular weight.[23]
Workflow for Mass Spectrometric Analysis
Peptide Characterization by Mass Spectrometry Workflow.
Detailed Protocol for Mass Spectrometry
1. Sample Preparation:
Rationale: The purified, lyophilized peptide needs to be dissolved in a solvent compatible with the mass spectrometer's ionization source.
Protocol:
Accurately weigh a small amount of the lyophilized HRLRY-NH2 peptide.
Dissolve the peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of approximately 1 mg/mL. The formic acid aids in the protonation of the peptide.
2. Mass Spectrometric Analysis:
Rationale: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for peptides, as it typically produces multiply charged ions without causing fragmentation. High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap can provide highly accurate mass measurements, enabling confident identification.[24]
Protocol:
The peptide solution can be introduced into the mass spectrometer via direct infusion or through an LC-MS system.[24]
Acquire the mass spectrum in positive ion mode. Due to the presence of two Arginine residues and one Histidine residue, the peptide is expected to carry multiple positive charges (e.g., [M+2H]²⁺, [M+3H]³⁺).
The mass spectrometer will detect these multiply charged ions at their respective mass-to-charge (m/z) ratios.
3. Data Analysis:
Rationale: The raw mass spectrum, which shows peaks at different m/z values, needs to be deconvoluted to determine the neutral molecular weight of the peptide.
Protocol:
Use the deconvolution software associated with the mass spectrometer to process the raw data.
The software will identify the series of multiply charged ions and calculate the neutral molecular mass of the peptide.
Compare the experimentally determined molecular weight with the calculated theoretical molecular weight (742.87 g/mol ). A close match (typically within a few parts per million for high-resolution instruments) confirms the identity of the HRLRY-NH2 peptide.
Conclusion
This technical guide has provided a detailed overview of the fundamental physicochemical properties of the HRLRY-NH2 peptide, including its molecular formula and weight. Furthermore, it has outlined the standard, field-proven methodologies for its synthesis via SPPS and its subsequent purification and characterization. The protocols and workflows described herein are not only applicable to HRLRY-NH2 but also serve as a robust framework for the synthesis and analysis of a wide range of custom peptides. A thorough understanding and meticulous execution of these techniques are paramount for any research or development endeavor involving synthetic peptides.
References
PubChem. L-Leucine. National Center for Biotechnology Information. [Link][11]
Kozlowski, L. P. (2016). Pep-Calc.com: a set of web utilities for the calculation of peptide and peptoid properties and automatic mass spectral peak assignment. BMC Research Notes, 9(1), 1-7. [Link][26]
Biotech Notebook. (2023, August 22). How to Calculate the Molecular Weight of Peptides | Dipeptide| Tripeptide. YouTube. [Link][27]
Fields, G. B. (2002). 14.2.4.2 Solid-Phase Assembly of Triple-Helical Peptides Using a Glu-Glu N-Terminal Branch. Houben-Weyl Methods of Organic Chemistry, Vol. E 22d, 186-187. [Link][28]
Waters Corporation. A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. [Link][29]
Checco, J. W., & Gellman, S. H. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(16), 3045-3050. [Link][30]
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link][22]
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using Nα–trityl-amino acids. Letters in Peptide Science, 5(2), 115-120. [Link][31]
Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling. [Link]
Almac Group. (2014, May 26). 5 Dimensional Structural Characterization of Synthetic Peptides. [Link][23]
Lund University Publications. Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS. [Link][24]
Dong, M. (2019). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical Sciences, 108(8), 2546-2559. [Link][32]
Technical Whitepaper: Pharmacology and Applications of (His32,Leu34)-Neuropeptide Y (32-36)
Introduction & Structural Rationale Neuropeptide Y (NPY) is a highly conserved, 36-amino acid neuromodulator that governs critical physiological processes, including feeding behavior, vasoconstriction, and stress respons...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
Neuropeptide Y (NPY) is a highly conserved, 36-amino acid neuromodulator that governs critical physiological processes, including feeding behavior, vasoconstriction, and stress responses. Native NPY adopts a characteristic "PP-fold" (pancreatic polypeptide fold), a tertiary structure that brings its N-terminal and C-terminal regions into close spatial proximity. This conformation is an absolute requirement for high-affinity binding to the G protein-coupled NPY receptor subtypes (Y1, Y2, Y4, Y5, and Y6).
Historically, truncating NPY to its C-terminal pentapeptide—NPY(32-36), sequence: TRQRY-NH2—results in a near-total loss of receptor affinity (IC50 > 100 μM). However, rational drug design has demonstrated that specific amino acid substitutions within this short sequence can rescue binding affinity and fundamentally alter the functional profile from agonism to antagonism.
By substituting Threonine-32 with Histidine and Glutamine-34 with Leucine, researchers developed (His32,Leu34)-Neuropeptide Y (32-36) (CAS: 168916-68-5) [1]. This engineered pentapeptide (Sequence: HRLRY-NH2) exhibits a dramatically improved affinity for rat brain NPY receptors (IC50 = 0.45 μM) and functions as a potent receptor antagonist ().
Mechanism of Action: The Noncontinuous Epitope Hypothesis
The ability of a mere pentapeptide to antagonize a receptor evolved to accommodate a 36-amino acid folded ligand is explained by the "noncontinuous epitope" hypothesis. In native NPY, the receptor's orthosteric binding pocket interacts simultaneously with the N-terminal Tyrosine (Tyr1) and the C-terminal Arginine-35/Tyrosine-36 (Arg35-Tyr36).
By introducing the bulky, basic Histidine at position 32 and the hydrophobic Leucine at position 34, the HRLRY-NH2 peptide mimics the spatial pharmacophore of the fully folded NPY molecule. It successfully occupies the receptor binding pocket, sterically hindering native NPY from binding. However, because it lacks the extended structural domains of the native peptide, it fails to induce the transmembrane conformational change required for Gαi/o-protein activation, thereby acting as an antagonist ().
Caption: NPY Receptor Signaling and Antagonism by (His32,Leu34)-NPY(32-36).
Physicochemical Properties & Quantitative Data
Understanding the physicochemical properties of (His32,Leu34)-NPY(32-36) is critical for proper handling, reconstitution, and assay design. The peptide is highly basic due to the presence of Histidine and two Arginine residues.
Table 1: Comparative Binding Affinities and Properties
Peptide
Sequence
Chemical Formula
Molecular Weight
IC50 (Rat Brain)
Functional Activity
Native NPY (1-36)
YPSK...TRQRY-NH2
C189H285N55O57S
4271.7 g/mol
~1.0 - 5.0 nM
Full Agonist
NPY (32-36)
TRQRY-NH2
C31H50N12O9
734.8 g/mol
> 100 μM
Inactive
(His32,Leu34)-NPY
HRLRY-NH2
C33H54N14O6
742.88 g/mol
0.45 μM
Antagonist
Experimental Methodologies: Validated Protocols
To ensure reproducibility and trustworthiness in pharmacological profiling, the following self-validating protocols detail the use of (His32,Leu34)-NPY(32-36) in standard neuropharmacological assays.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the binding affinity (IC50) of HRLRY-NH2 against native NPY receptors in rat brain homogenates.
Causality & Design Rationale:
We utilize[125I]-PYY (Peptide YY) instead of [3H]-ligands because the iodine-125 isotope provides a significantly higher specific activity, ensuring robust signal-to-noise ratios in membrane preparations. Furthermore, GF/C filters are pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the borosilicate glass fibers, thereby preventing the non-specific electrostatic binding of the highly basic NPY peptides (pI > 9.0), which would otherwise artificially inflate background noise.
Tissue Preparation: Homogenize rat cerebral cortex in ice-cold HEPES buffer (20 mM HEPES, pH 7.4, 1 mM EDTA, 0.1 mM PMSF). Centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (20 mM HEPES, pH 7.4, 2 mM CaCl2, 1 mM MgCl2, 0.1% BSA).
Assay Assembly: In a 96-well plate, combine:
50 μL of [125I]-PYY (final concentration 25 pM).
50 μL of competing ligand: (His32,Leu34)-NPY(32-36) serially diluted from 10 μM to 1 nM. Use 1 μM unlabeled NPY to define non-specific binding (NSB).
100 μL of membrane suspension (approx. 20-30 μg protein/well).
Incubation: Incubate the plate at 25°C for 100 minutes to reach equilibrium.
Filtration: Rapidly filter the reaction through PEI-soaked GF/C filter plates using a vacuum manifold. Wash three times with 200 μL of ice-cold wash buffer (20 mM HEPES, 0.01% Triton X-100) to strip unbound radioligand.
Quantification: Dry the filters, add scintillation cocktail, and count radioactivity (CPM) using a gamma counter.
Data Analysis: Plot specific binding vs. log[peptide concentration]. Fit the data using non-linear regression (one-site competition model) to derive the IC50.
Objective: Validate the antagonist properties of (His32,Leu34)-NPY(32-36) by measuring its ability to block NPY-induced cAMP reduction.
Causality & Design Rationale:
NPY receptors couple to Gi/o proteins. Agonist binding inhibits Forskolin-stimulated cAMP production. A true antagonist will reverse this inhibition. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay because it provides a highly sensitive, self-validating readout that is immune to auto-fluorescence from biological matrices or test compounds.
Step-by-Step Procedure:
Cell Preparation: Culture CHO cells stably expressing the NPY Y1 or Y2 receptor. Seed at 10,000 cells/well in a 384-well microplate.
Compound Addition: Pre-incubate cells with 10 μM (His32,Leu34)-NPY(32-36) for 15 minutes at 37°C.
Stimulation: Add a mixture of 10 μM Forskolin (to stimulate adenylyl cyclase) and 10 nM native NPY (to induce Gi-mediated cAMP inhibition). Include a Forskolin-only positive control and a Forskolin + NPY negative control.
Detection: Lyse cells using the manufacturer's lysis buffer and add TR-FRET cAMP detection reagents (e.g., Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).
Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the FRET ratio. The presence of the antagonist (HRLRY-NH2) will restore cAMP levels closer to the Forskolin-only baseline, confirming its ability to block NPY receptor activation.
Handling, Reconstitution, and Storage
Synthetic peptides like (His32,Leu34)-NPY(32-36) are typically supplied as lyophilized Trifluoroacetic acid (TFA) salts following HPLC purification ().
Solubility: The highly basic nature of the HRLRY sequence makes it readily soluble in aqueous buffers. Reconstitute in sterile, ultra-pure water to a stock concentration of 1-10 mM.
TFA Considerations: For highly sensitive cellular assays, note that residual TFA can lower the local pH or affect cell viability. If necessary, TFA can be exchanged for HCl or acetate during custom synthesis.
Storage: Store the lyophilized powder desiccated at -20°C or -80°C. Once reconstituted, aliquot the solutions into single-use vials to avoid degradation from repeated freeze-thaw cycles.
References
Daniels, A. J., Matthews, J. E., Viveros, O. H., Leban, J. J., Cory, M., & Heyer, D. (1995). Structure-activity relationship of novel pentapeptide neuropeptide Y receptor antagonists is consistent with a noncontinuous epitope for ligand-receptor binding. Molecular Pharmacology, 48(3), 425-432. URL: [Link]
NovoPro Labs. (n.d.). (His32,Leu34)-Neuropeptide Y (32-36) Product Information (Cat.#: 308648). URL: [Link]
Precision Targeting of Neuropeptide Y Receptor Subtypes via Truncated Peptidomimetics
Executive Summary The Neuropeptide Y (NPY) system is a critical regulator of energy homeostasis, anxiety, and vasoconstriction. However, the therapeutic translation of NPY has been historically hindered by the poor bioav...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Neuropeptide Y (NPY) system is a critical regulator of energy homeostasis, anxiety, and vasoconstriction. However, the therapeutic translation of NPY has been historically hindered by the poor bioavailability and lack of subtype selectivity of the full-length 36-amino acid peptide.
This guide focuses on the structural and functional utility of short NPY fragments , specifically targeting the Y2 receptor subtype. Unlike the Y1 receptor, which requires the full N-to-C terminal integrity for activation, the Y2 receptor is uniquely permissive to N-terminal truncation. This distinct Structure-Activity Relationship (SAR) allows researchers to utilize truncated analogs—such as NPY(13-36) and the endogenous metabolite NPY(3-36)—to dissect Y2-mediated pathways (presynaptic inhibition, satiety) without confounding Y1-mediated effects (vasoconstriction, anxiolysis).
Molecular Pharmacology: The Y2 Truncation Paradigm
To effectively target NPY receptors, one must understand the "molecular code" required for binding to the Y1, Y2, Y4, and Y5 subtypes.
The N-Terminal "Address" vs. The C-Terminal "Message"
The full-length NPY peptide adopts a hairpin-like structure (the PP-fold) where the N-terminus and C-terminus are brought into proximity.
Y1 Receptor: Requires both the N-terminus (Tyr1, Pro2) and the C-terminus for high-affinity binding. Removal of the first amino acid (Tyr1) significantly reduces Y1 affinity.
Y2 Receptor: Is uniquely tolerant of extensive N-terminal deletion. The "message" for Y2 activation is contained almost entirely within the C-terminal amphipathic
-helix (residues 13-36) and the amidated C-terminus.
The Role of DPP4
In vivo, this selectivity is regulated enzymatically. Dipeptidyl peptidase-4 (DPP4) cleaves the N-terminal dipeptide (Tyr1-Pro2) from NPY and PYY.
Substrate: NPY(1-36) (Agonist at Y1, Y2, Y5).
Product: NPY(3-36) (Agonist at Y2, Y5; Inactive at Y1 ).
This cleavage event acts as a "selectivity switch," converting a broad-spectrum ligand into a Y2-preferring agonist, thereby terminating Y1-mediated vasoconstriction while maintaining Y2-mediated anorexigenic signaling.
Key Short Fragments and Analogs
The following table summarizes the critical fragments used in research to isolate receptor subtypes.
Compound
Sequence Type
Primary Target
Selectivity Profile
Application
NPY(1-36)
Full Length
Y1, Y2, Y5
Non-selective
General reference agonist.
NPY(3-36)
N-term Truncated
Y2, Y5
Y2/Y5 >> Y1
Physiological Y2 agonist (DPP4 metabolite).
NPY(13-36)
Short Fragment
Y2
Y2 Selective
Standard tool for isolating Y2 signaling.
[Leu31, Pro34]-NPY
Full Analog
Y1, Y4, Y5
Y1/Y5 >> Y2
Negative control for Y2; Positive control for Y1.
BIIE0246
Non-peptide
Y2
Antagonist
Essential control to validate Y2-specificity of fragments.
Visualizing the Selectivity Logic
The following diagram illustrates how truncation shifts the signaling profile from broad-spectrum to Y2-selective.
Caption: Truncation of the N-terminus (enzymatic or synthetic) abolishes Y1 binding while preserving Y2 affinity, creating a functional selectivity switch.
Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems . You must include positive and negative controls (as defined in the table above) to confirm that the observed effects are indeed mediated by the specific receptor subtype.
Objective: Confirm that the binding of the short fragment translates to functional Gi-protein activation.
Mechanism: NPY receptors couple to
, inhibiting Adenylyl Cyclase (AC).[1][2][3] Because basal cAMP is low, you must first stimulate AC with Forskolin, then measure the inhibition caused by the peptide.
Methodology:
Seeding: Plate hY2R-expressing cells (2,000 cells/well) in 384-well plates.
Reagent Prep:
Stimulation Buffer: HBSS + 500
M IBMX (phosphodiesterase inhibitor) + 5 M Forskolin.
Agonist: NPY(13-36) at
concentration (typically 100 nM).
Assay:
Add Agonist + Stimulation Buffer to cells.
Incubate 30 min at 37°C.
Detect cAMP using a TR-FRET kit (e.g., Lance Ultra or HTRF).
Data Analysis:
Calculate % Inhibition of Forskolin-induced cAMP.
Self-Validation (The "Y1 Exclusion" Step):
Run the same assay on hY1R-expressing cells .
Result: NPY(13-36) should show 0% inhibition in Y1 cells. If inhibition is observed, the fragment is impure or degrading into a non-selective form.
Signaling Pathway Visualization
Understanding the downstream consequences of Y2 activation by short fragments is vital for drug development.
Caption: Y2 receptor activation by short fragments triggers Gi/o signaling, resulting in cAMP reduction and neuronal hyperpolarization.
References
Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews. Link
Beck-Sickinger, A. G., & Jung, G. (1995).[4] Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors.[5][6][7][8] Biopolymers. Link
Grandt, D., et al. (1994). Proteolytic processing of neuropeptide Y and peptide YY by dipeptidyl peptidase IV.[6][7][8][9] Regulatory Peptides. Link
Dumont, Y., et al. (1995). Characterization of neuropeptide Y binding sites in rat brain membrane preparations using [125I][Leu31,Pro34]peptide YY and [125I]peptide YY3-36 as selective tools. Journal of Pharmacology and Experimental Therapeutics. Link
Walther, C., et al. (2011). Minigastrin-neuropeptide Y chimeras: tumor targeting with Y1- and Y2-receptor specific peptide radiopharmaceuticals. Molecular Pharmaceutics. Link
Protocol for dissolving (His32,Leu34)-Neuropeptide Y (32-36)
Protocol for Dissolving (His32,Leu34)-Neuropeptide Y (32-36): A High-Affinity NPY Receptor Ligand Executive Summary & Peptide Profile (His32,Leu34)-Neuropeptide Y (32-36) is a highly potent, truncated pentapeptide analog...
Author: BenchChem Technical Support Team. Date: March 2026
Protocol for Dissolving (His32,Leu34)-Neuropeptide Y (32-36): A High-Affinity NPY Receptor Ligand
Executive Summary & Peptide Profile
(His32,Leu34)-Neuropeptide Y (32-36) is a highly potent, truncated pentapeptide analog of the endogenous neurotransmitter Neuropeptide Y (NPY). By substituting threonine with histidine at position 32 and glutamine with leucine at position 34, researchers achieved a dramatically improved binding affinity (IC50 = 0.45 µM) for brain NPY receptors[1]. This structural modification created a critical tool for mapping noncontinuous epitopes in ligand-receptor binding and studying Y1/Y2 receptor antagonism[2].
Because peptide handling directly dictates experimental reproducibility, this application note provides a comprehensive, self-validating protocol for the dissolution, quantification, and cryopreservation of this specific peptide.
Physicochemical Rationale for Dissolution (Causality)
To design a robust dissolution strategy, we must analyze the peptide's primary sequence (HRLRY-NH2) and its synthesis byproducts.
Solvent Causality: The sequence contains three highly basic residues (His, Arg, Arg) and an amidated C-terminus. At a neutral pH (7.0), the net charge is highly positive (+3.1), making the peptide exceptionally hydrophilic. Therefore,, eliminating the need for organic solvents like DMSO which could introduce artifacts in sensitive cellular assays.
The TFA Counterion Factor: Synthetic peptides purified via High-Performance Liquid Chromatography (HPLC) are typically delivered as Trifluoroacetic acid (TFA) salts[1]. While TFA enhances aqueous solubility, it contributes significantly to the gross weight of the lyophilized powder (often accounting for 20-30% of the mass). Calculating molarity based on gross weight rather than net peptide content is a primary cause of under-dosing in pharmacological assays.
This protocol is designed as a closed-loop, self-validating system. Every physical action is followed by an analytical verification step to ensure absolute confidence in the final stock concentration.
Step 1: Pre-Centrifugation
Action: Before opening the vial, centrifuge the lyophilized powder at 10,000 x g for 60 seconds.
Causality: Lyophilized peptides are highly static and often adhere to the vial cap during transit. Opening the vial without centrifugation can result in the invisible loss of up to 10% of the peptide mass.
Step 2: Net Peptide Content Calculation
Action: Determine the target volume based on the net peptide weight, not the gross powder weight. Assuming a standard 75% peptide content (due to TFA salts and residual moisture), a 1 mg vial contains approximately 0.75 mg of active (His32,Leu34)-NPY (32-36).
Calculation: To achieve a 1 mM stock solution (
):
Step 3: Solvent Addition & Hydration
Action: Add 1.01 mL of sterile, LC-MS grade Ultrapure Water directly to the vial.
Action: Vortex gently for 30 seconds. If microscopic particles remain, sonicate in a water bath at room temperature for 1-2 minutes.
Step 4: Primary Validation (Visual Inspection)
Action: Hold the vial against a light source.
Validation: The solution must be 100% transparent and colorless. Any turbidity indicates incomplete dissolution, requiring the addition of 0.1% Acetic Acid to further protonate the basic residues.
Step 5: Secondary Validation (Spectrophotometric)
Action: Measure the absorbance of a 2 µL drop at 280 nm using a microvolume spectrophotometer (e.g., NanoDrop).
Validation: The presence of the Tyrosine (Tyr, Y) residue allows for precise concentration verification. Using the Beer-Lambert law (
) with an extinction coefficient () of 1490 M⁻¹cm⁻¹, verify that the concentration matches your 1 mM target. This step validates the system independently of the manufacturer's stated weight.
Step 6: Cryopreservation
Action: Aliquot the validated stock into low-protein-binding microcentrifuge tubes (e.g., 50 µL per tube). Flash-freeze in liquid nitrogen and store at -80°C.
Causality: Repeated freeze-thaw cycles cause rapid degradation and hydrolysis of the peptide bonds. Single-use aliquots preserve structural integrity for >12 months.
Self-validating workflow for the dissolution of (His32,Leu34)-NPY (32-36).
Downstream Application: NPY Receptor Signaling
Once successfully dissolved, (His32,Leu34)-Neuropeptide Y (32-36) is primarily deployed in in vitro and ex vivo functional assays to study NPY receptor dynamics. NPY receptors (Y1, Y2, Y4, Y5) are G-protein-coupled receptors (GPCRs) that predominantly couple to inhibitory G-proteins (
).
When the peptide binds to the Y1/Y2 receptor, it triggers a bifurcated signaling cascade: it inhibits adenylate cyclase (reducing intracellular cAMP levels) while simultaneously activating phospholipase C (PLC), leading to intracellular calcium mobilization[4]. This peptide is frequently utilized in human erythroleukemia (HEL) cell assays to monitor these exact calcium transients[2].
NPY Y1/Y2 receptor signaling cascade modulated by (His32,Leu34)-NPY (32-36).
References
Title: Structure-activity relationship of novel pentapeptide neuropeptide Y receptor antagonists is consistent with a noncontinuous epitope for ligand-receptor binding.
Source: Molecular Pharmacology (1995)
URL: [Link]
Title: High-affinity neuropeptide Y receptor antagonists.
Source: Proceedings of the National Academy of Sciences (PNAS) (1995)
URL: [Link]
Title: (His32,Leu34)-Neuropeptide Y (32-36) Product Information & TFA Salt Guidelines.
Source: NovoPro Labs
URL: [Link]
Storage conditions for lyophilized HRLRY-NH2 peptide
Application Note: Optimization of Storage, Handling, and Reconstitution for Lyophilized HRLRY-NH2 Peptide Executive Summary & Biochemical Profile The synthetic peptide HRLRY-NH2, formally identified as (His32,Leu34)-Neur...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimization of Storage, Handling, and Reconstitution for Lyophilized HRLRY-NH2 Peptide
Executive Summary & Biochemical Profile
The synthetic peptide HRLRY-NH2, formally identified as (His32,Leu34)-Neuropeptide Y (32-36), is a truncated pentapeptide fragment with the sequence His-Arg-Leu-Arg-Tyr-NH2. It has a molecular weight of 742.87 g/mol and an exceptionally high predicted isoelectric point (pI) of 12.11[1]. Due to its specific amino acid composition and basic nature, maintaining the structural and chemical integrity of the lyophilized powder requires strict environmental controls. This application note provides a self-validating framework for the storage and reconstitution of HRLRY-NH2, ensuring maximum shelf-life and experimental reproducibility.
Mechanistic Basis for Storage Vulnerabilities
Understanding the causality behind peptide degradation is essential for establishing robust standard operating procedures (SOPs). HRLRY-NH2 possesses specific residues that dictate its environmental sensitivities:
Hygroscopicity (Arg & His Residues): The presence of two Arginine (R) and one Histidine (H) residue renders the peptide highly basic and extremely hygroscopic. Exposure to ambient humidity causes rapid moisture absorption, leading to a gel-like consistency that accelerates hydrolysis.
Oxidation Susceptibility (Tyr Residue): While lacking highly reactive thiols (like Cysteine), the Tyrosine (Y) residue contains an aromatic phenol ring that is susceptible to oxidation and photodegradation when exposed to light and oxygen over prolonged periods.
Thermal Instability: Elevated temperatures exponentially increase the kinetic rate of deamidation (at the C-terminal amide, -NH2) and peptide bond cleavage[2].
Mechanistic degradation pathways of HRLRY-NH2 based on its specific amino acid composition.
Quantitative Storage Guidelines
To mitigate the vulnerabilities outlined above, lyophilized HRLRY-NH2 must be stored under stringent conditions. The table below summarizes the validated storage parameters based on the physical state of the peptide[2][3].
Table 1: Storage Conditions and Expected Shelf-Life for HRLRY-NH2
Physical State
Temperature
Environmental Controls
Expected Stability
Lyophilized (Powder)
-80°C
Desiccated, airtight, dark
> 3 years
Lyophilized (Powder)
-20°C
Desiccated, airtight, dark
1 - 2 years
Lyophilized (Powder)
4°C
Desiccated, dark
1 - 2 weeks
Reconstituted (Solution)
-80°C
Single-use aliquots, dark
6 months
Reconstituted (Solution)
-20°C
Single-use aliquots, dark
1 month
Reconstituted (Solution)
4°C
Sterile buffer, dark
< 1 week
Experimental Protocols: Handling & Reconstitution
The following protocols establish a self-validating system. By incorporating strict equilibration and single-use aliquoting, researchers eliminate the primary vectors of degradation: condensation and freeze-thaw stress[4].
Protocol A: Receipt and Long-Term Storage of Lyophilized Powder
Causality: Immediate temperature stabilization halts thermal degradation, while intact seals prevent moisture ingress[2].
Inspection: Upon receipt, visually verify that the vial is intact and the lyophilized cake/powder is settled at the bottom.
Desiccation: Place the sealed vial inside a secondary container containing fresh silica gel desiccant packets[2].
Temperature Control: Transfer the secondary container immediately to a -20°C or -80°C freezer.
Self-Validation Checkpoint: Ensure the freezer is NOT a "frost-free" model, as automatic defrost cycles introduce thermal fluctuations that degrade peptide stability[3].
Protocol B: Reconstitution Workflow
Causality: Because HRLRY-NH2 is highly basic (pI 12.11), it is highly soluble in aqueous solutions. Equilibrating the vial before opening prevents atmospheric moisture from condensing on the cold powder, which would cause immediate localized hydrolysis.
Equilibration: Remove the vial from the freezer and place it in a desiccator at room temperature for 30 to 60 minutes. Do not open the vial while cold.
Centrifugation: Briefly centrifuge the vial at 3,000 x g for 1 minute to ensure all lyophilized powder is collected at the bottom, preventing loss of material trapped in the stopper.
Solvent Addition: Inject sterile, double-distilled water (ddH2O) or a slightly acidic buffer directly into the vial. For a standard 5 mg vial, adding 1 mL yields a 5 mg/mL stock solution.
Dissolution: Gently swirl the vial or roll it between your palms. Do not vortex vigorously , as shear forces can induce aggregation. If necessary, use a brief ultrasonic bath to aid dissolution[4].
Self-Validation Checkpoint: Hold the vial to the light. The solution must be completely clear and free of particulates or gel-like suspensions before proceeding to downstream applications.
Protocol C: Aliquoting and Post-Reconstitution Storage
Causality: Repeated freeze-thaw cycles cause the formation of ice crystals that mechanically denature the peptide structure and induce localized pH shifts as solutes concentrate[4].
Volume Calculation: Determine the exact volume required for a single typical experiment to avoid waste.
Aliquoting: Dispense the reconstituted stock solution into sterile, low-protein-binding microcentrifuge tubes.
Flash Freezing: Flash-freeze the aliquots in liquid nitrogen to promote rapid vitrification, preventing slow ice crystal formation.
Storage: Store the aliquots at -80°C.
Self-Validation Checkpoint: Once an aliquot is thawed for an experiment, discard any unused portion. Never refreeze a thawed aliquot. [4]
Step-by-step workflow for the reconstitution and aliquoting of HRLRY-NH2.
References
ChuPeptide / APeptides - HRLRY-NH2;(His32,Leu34)-Neuropeptide Y (32-36) Properties & Specifications. Available at: [Link]
Application Note: Precision Preparation and Handling of NPY (32-36) and Related Analogs
Abstract & Scope The C-terminal pentapeptide of Neuropeptide Y, NPY (32-36) (Sequence: Thr-Arg-Gln-Arg-Tyr-NH₂ ), and its structural analogs are critical tools for investigating Y-receptor selectivity (specifically Y2/Y5...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
The C-terminal pentapeptide of Neuropeptide Y, NPY (32-36) (Sequence: Thr-Arg-Gln-Arg-Tyr-NH₂ ), and its structural analogs are critical tools for investigating Y-receptor selectivity (specifically Y2/Y5 interactions) and enzymatic stability.[1] However, the physicochemical properties of this fragment—specifically its high basicity, susceptibility to deamidation, and risk of surface adsorption—present unique challenges in stock solution preparation.[1]
This guide provides a standardized, self-validating protocol for the solubilization and storage of NPY (32-36) analogs. It moves beyond generic "dissolve in water" instructions to address the specific molecular liabilities of the TRQRY motif.
Physicochemical Analysis: The "TRQRY" Motif
Before uncapping the vial, one must understand the molecule. The native NPY (32-36) sequence is Thr-Arg-Gln-Arg-Tyr-NH₂ .[1]
Storage: Protect from light; use degassed buffers if storing >2 weeks.
Decision Logic: Solvent Selection Strategy
Do not blindly add PBS. The high Arginine content dictates that solubility is maximized in slightly acidic conditions, which also protects the Glutamine residue.
Figure 1: Solvent selection decision tree based on the specific amino acid composition of the NPY analog.[1]
Protocol 1: The "Micro-Solubility" Test
Perform this test if working with a novel analog to avoid wasting the entire batch.
Weighing: Weigh approximately 0.5 mg of the peptide into a polypropylene microcentrifuge tube.
Critical: Do not use glass.
Primary Solvent Addition: Add sterile distilled water (or 0.1% Acetic Acid) to a target concentration of 10 mg/mL .
Why High Conc? It is easier to dilute a high-concentration stock than to concentrate a dilute one.
Visual Inspection: Vortex gently for 30 seconds.
Clear Solution: Proceed to Protocol 2.
Cloudy/Visible Particulates: Add 10% Acetic Acid dropwise (to protonate basic residues) or sonicate for 10 seconds.[1]
Gel formation: Indicates aggregation. Discard and restart using 100% DMSO as the initial solvent (only for hydrophobic analogs).
Protocol 2: Preparation of Master Stock Solutions
Target Concentration: 1 mM or 1 mg/mL (Standard)
Recommended Solvent: 0.1% Acetic Acid in Sterile Water (v/v)[1]
Understanding how the peptide fails ensures better handling.
Figure 2: Primary degradation pathways for NPY (32-36).[1] Prevention strategies: Protect from light (Oxidation), maintain acidic pH (Deamidation), use plasticware (Adsorption).[1]
Troubleshooting & FAQs
Q: My assay requires neutral pH (7.4), but you recommend dissolving in acetic acid.A: This is standard practice. The "Stock" is acidic (pH 3-4), but because the stock concentration is high (e.g., 1 mM), the volume added to your assay buffer (e.g., 1 µL stock into 1 mL buffer) is negligible.[1] The buffering capacity of your assay medium (HEPES/PBS) will instantly neutralize the trace acid.
Q: The peptide disappeared from the solution (concentration is lower than calculated).A: This is likely adsorption . If you used glass or standard polystyrene tubes, the positively charged Arginines bound to the walls. Switch to LoBind (Polypropylene) tubes.[1] If the concentration is very low (<10 µM), add a carrier protein like 0.1% BSA to block surface sites.[1]
Q: Can I use DMSO for the native TRQRY sequence?A: You can, but it is unnecessary and introduces a solvent variable into bioassays. DMSO is best reserved for analogs where hydrophobic residues (e.g., Tryptophan, Phenylalanine) have been introduced.[1]
References
Bachem. (2021). Handling and Storage Guidelines for Peptides.[4][5][6][7][8][9][10][11][12] Bachem.com. Link
Thermo Fisher Scientific. (n.d.). Peptide Storage and Handling Guidelines. ThermoFisher.com. Link
Grandt, D., et al. (1996).[1] Neuropeptide Y 3-36 is an endogenous ligand selective for Y2 receptors.[1][13] Regulatory Peptides, 67(1), 33-37.[1] Link(Establishes the biological context of C-terminal NPY fragments).
Sigma-Aldrich. (n.d.).[1] Solubility Guidelines for Peptides.[7][9][10][11][12][14] SigmaAldrich.com. Link
Application Note: In Vitro Radioligand Binding Assays for Evaluating Neuropeptide Y (NPY) Fragment Selectivity
Introduction: The Structural Basis of NPY Receptor Selectivity Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that exerts its diverse physiological effects—ranging from appetite regulation to cardiovasc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Structural Basis of NPY Receptor Selectivity
Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that exerts its diverse physiological effects—ranging from appetite regulation to cardiovascular homeostasis—via a family of Class A G-protein-coupled receptors (GPCRs), primarily Y1, Y2, Y4, and Y5[1]. All NPY receptors couple to Gi/Go proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP[2].
In neuropharmacology and drug development, understanding the receptor subtype selectivity of NPY fragments is critical. Endogenous proteolytic processing by enzymes like dipeptidyl peptidase IV (DPPIV) cleaves the N-terminal Tyr-Pro dipeptide of the full-length peptide to generate NPY(3-36)[3]. This truncation effectively abolishes affinity for the Y1 receptor—which strictly requires the intact N-terminus for ligand recognition and binding—while retaining high affinity for Y2 and Y5 receptors[3][4]. Further N-terminal truncation to NPY(13-36) yields a highly selective Y2 receptor agonist, providing a vital pharmacological tool for isolating Y2-mediated pathways[5][6].
Figure 1: NPY fragment truncation dictates Y-receptor subtype selectivity and downstream signaling.
Quantitative Binding Affinities of NPY Fragments
To establish a baseline for assay validation, the following table summarizes the consensus binding affinities (
) of key NPY fragments across human Y-receptor subtypes.
Ligand
Y1 Receptor (, nM)
Y2 Receptor (, nM)
Y5 Receptor (, nM)
NPY (1-36)
0.1 - 1.0
0.1 - 0.5
0.1 - 1.5
NPY (3-36)
> 500
0.2 - 1.0
0.5 - 2.0
NPY (13-36)
> 1000
0.5 - 2.5
> 100
(Data synthesized from competitive radioligand binding studies across isolated cell systems[1][5][6])
Experimental Rationale: Designing a Self-Validating System
When designing an in vitro binding assay to evaluate NPY fragments, competitive radioligand binding remains the gold standard due to its sensitivity and precise thermodynamic quantification of affinity.
Causality in Assay Design:
Radioligand Selection: While [125I]-NPY can be used, [125I]-PYY is strongly preferred . PYY binds with equal potency to Y1, Y2, and Y5 receptors, but [125I]-PYY exhibits significantly lower non-specific binding to membrane lipids and plastic surfaces compared to [125I]-NPY, widening the specific assay window[7].
Protease Inhibition: NPY fragments are highly susceptible to rapid degradation by endogenous aminopeptidases and carboxypeptidases present in crude cell membranes[3]. The inclusion of a robust protease inhibitor cocktail (e.g., bacitracin, PMSF) in the binding buffer is non-negotiable to prevent artificial rightward shifts in the dose-response curve.
Filter Pre-treatment: NPY peptides are highly basic and "sticky." Pre-soaking GF/C glass fiber filters in 0.5% polyethylenimine (PEI) coats the negatively charged glass fibers with a cationic polymer, drastically reducing non-specific radioligand trapping.
This protocol is optimized for evaluating the displacement of [125I]-PYY by NPY fragments in CHO or HEK293 cells stably expressing human Y1, Y2, or Y5 receptors.
Figure 2: Step-by-step workflow of the competitive radioligand binding assay for NPY fragments.
Step 1: Reagent and Membrane Preparation
Binding Buffer: Prepare 25 mM HEPES (pH 7.4), 2.5 mM CaCl2, 1 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and 0.5 mg/mL bacitracin. The BSA acts as a carrier protein to prevent peptide adsorption to the walls of the assay plates.
Membrane Suspension: Thaw receptor-expressing membranes on ice. Homogenize gently and dilute in Binding Buffer to a final concentration of 10–20 µg of membrane protein per 50 µL.
Step 2: Assay Assembly (96-Well Format)
Perform all additions on ice to prevent premature receptor-ligand kinetics.
Total Binding (
): Add 50 µL of Binding Buffer to control wells.
Non-Specific Binding (NSB): Add 50 µL of 1 µM unlabeled NPY(1-36) to background wells to saturate all specific receptor sites.
Competitor (Fragments): Add 50 µL of NPY fragments (e.g., NPY 3-36 or 13-36) in 10-point serial dilutions ranging from
Initiation: Add 50 µL of the membrane suspension to all wells to start the reaction (Total assay volume = 200 µL).
Step 3: Incubation and Termination
Equilibration: Seal the plate and incubate at room temperature (22°C) for 120 minutes with gentle shaking. Equilibrium for Y-receptors is typically reached within 2 hours[7][8].
Filtration: Terminate the assay by rapid vacuum filtration through a 96-well GF/C filter plate pre-soaked for 1 hour in 0.5% PEI.
Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. The cold temperature traps the bound receptor-ligand complexes by drastically slowing dissociation kinetics.
Step 4: Detection
Dry the filter plates completely at 37°C for 1 hour.
Add 40 µL of liquid scintillation cocktail to each well.
Read the plate on a microplate scintillation counter (e.g., MicroBeta) to quantify bound Counts Per Minute (CPM).
Data Analysis and Self-Validation Mechanisms
To ensure the protocol acts as a self-validating system, researchers must evaluate the following metrics before accepting the fragment affinity data:
Specific Binding Window: Specific binding (Total CPM - NSB CPM) should constitute at least 60-70% of the total binding[7]. If NSB is >40%, verify the PEI pre-soak step and ensure the BSA concentration in the buffer is accurate.
Z'-Factor: For screening purposes, calculate the Z'-factor using the
and NSB wells. A Z' > 0.5 indicates a robust, high-quality assay capable of distinguishing subtle affinity differences between truncated fragments.
Calculation: Plot the specific CPM against the log concentration of the NPY fragment. Use non-linear regression (one-site competition model) to determine the . Convert the to the absolute inhibition constant () using the Cheng-Prusoff equation:
(Where[L] is the concentration of [125I]-PYY used, and is the dissociation constant of the radioligand for the specific receptor subtype).
References
Peptide analogue studies of the hypothalamic neuropeptide Y receptor mediating pituitary adrenocorticotrophic hormone release
Proceedings of the National Academy of Sciences (PNAS)[Link]
Therapeutic potential of neuropeptide Y (NPY) receptor ligands
EMBO Molecular Medicine (PMC)[Link]
Kinetic Study of Neuropeptide Y (NPY) Proteolysis in Blood and Identification of NPY3–35
Journal of Biological Chemistry (PMC)[Link]
Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor
Nature (PMC)[Link]
Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line
Molecular Cancer Research (AACR Journals)[Link]
Neuropeptide Y receptors: how to get subtype selectivity
Frontiers in Endocrinology[Link]
Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY
British Journal of Pharmacology (PMC)[Link]
Application Note: Strategic Handling of TFA Salts in Neuropeptide Y (NPY) Fragments
Executive Summary Neuropeptide Y (NPY) and its C-terminal fragments (e.g., NPY , NPY ) are critical tools for dissecting Y-receptor subtype selectivity ( ).[1] However, the standard solid-phase peptide synthesis (SPPS) c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Neuropeptide Y (NPY) and its C-terminal fragments (e.g., NPY
, NPY) are critical tools for dissecting Y-receptor subtype selectivity ().[1] However, the standard solid-phase peptide synthesis (SPPS) cleavage process leaves these peptides as Trifluoroacetate (TFA) salts .[2]
While TFA salts are stable and soluble, they pose a "hidden variable" risk in biological assays. The trifluoroacetate anion is cytotoxic, alters local pH, and—crucially for NPY—can ion-pair with the arginine-rich C-terminus, potentially masking the very pharmacophore required for receptor binding.
This guide provides a rigorous technical framework for determining when to remove TFA, how to execute the exchange to Hydrochloride (HCl) or Acetate salts, and how to validate the result using
F NMR.
Technical Background: The NPY-TFA Interaction
The Arginine Trap
TFA is a strong acid (
) that pairs avidly with basic amino acid residues. NPY is particularly susceptible to high TFA loading because its biological activity hinges on its C-terminal "hairpin" structure, which is rich in basic residues.
Key Residues: Arg19, Arg25, Arg33, Arg35, and Lys4.
The Problem: The C-terminal pentapeptide (residues 32–36) is essential for binding to all Y-receptors. In particular, Arg33 and Arg35 form critical salt bridges with aspartate/glutamate residues in the receptor binding pocket.
Mechanism of Interference: If TFA anions are tightly ion-paired to Arg33/35, they may sterically hinder the receptor interaction or alter the electrostatic potential surface of the peptide, leading to artificially low affinity (
) or potency () values.
Biological Impact of Residual TFA
Data indicates that TFA can induce artifacts in cellular assays at concentrations as low as 10 nM to 1
False positives in cell viability/neurotoxicity studies.
Receptor Binding
Acts as an allosteric modulator on some ion channels (e.g., GlyR).
Interference with electrophysiological readouts.
pH Shift
Unbuffered TFA significantly lowers solution pH.
Acidification can trigger NPY aggregation or degrade receptor proteins.
Strategic Decision Matrix
Not all experiments require TFA removal.[3] Use the following logic flow to determine the necessity of salt exchange.
Figure 1: Decision matrix for handling TFA salts in NPY research. Red pathways indicate a mandatory requirement for salt exchange to prevent experimental artifacts.
Protocol: TFA-to-HCl Salt Exchange
The Hydrochloride (HCl) salt is the preferred alternative for NPY fragments due to its physiological compatibility and high solubility. The following protocol uses a lyophilization-based acid displacement method.
Materials
Peptide: NPY Fragment (Lyophilized TFA salt).
Solvent: 0.1 M HCl (Molecular Biology Grade). Note: Do not use higher concentrations (e.g., 1M) as this may degrade sensitive peptide bonds over time.
Dissolution: Dissolve the NPY peptide in 0.1 M HCl at a concentration of 1–2 mg/mL .
Why: The large excess of Cl⁻ ions drives the equilibrium, displacing the TFA⁻ counter-ions.
Incubation: Allow the solution to stand at room temperature for 1–5 minutes .
Why: Ensures complete ion equilibration without risking acid hydrolysis of the peptide backbone.
Freezing: Flash freeze the solution using liquid nitrogen.
Why: Slow freezing can cause pH shifts in the "freeze concentrate" that might damage the peptide.
Lyophilization: Lyophilize the sample until a dry powder remains.
Result: TFA is volatile and is removed during sublimation, while Cl⁻ remains paired with the peptide.
Repetition:Repeat steps 1–4 two more times (Total of 3 cycles).
Why: A single cycle rarely removes 100% of the TFA. Three cycles typically reduce TFA content to <1%.
Final Reconstitution: For the final step, dissolve the peptide in water or the desired assay buffer and lyophilize one last time to remove excess free HCl.
Figure 2: Iterative HCl exchange workflow. The cycle must be repeated to drive the equilibrium toward the Chloride salt.
Protocol: Handling and Storage
NPY fragments are prone to adsorption (sticking to plastics) and aggregation.
Vessel Selection: Use polypropylene or siliconized glass tubes. Avoid polystyrene.
Adsorption Blockers: For stock solutions < 0.1 mg/mL, add 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to coat the plasticware and prevent peptide loss.
Solubility Check:
NPY fragments are generally soluble in water.
Caution: If the peptide sequence is highly hydrophobic (e.g., protected fragments), dissolve in a small volume of DMSO first, then dilute slowly with water. Ensure final DMSO concentration is < 0.1% for cell assays.
Storage: Store lyophilized powders at -20°C (stable for years). Once reconstituted, aliquot and store at -80°C. Avoid freeze-thaw cycles.
Quality Control & Validation
How do you verify the TFA is gone? Standard HPLC-UV is insufficient because TFA is transparent at many wavelengths or is used in the mobile phase itself.
Gold Standard:
F NMR
Fluorine NMR is the most robust method for quantifying residual TFA.
Method: Dissolve ~0.5 mg of peptide in
.
Target Signal: TFA appears as a singlet at approximately -76.5 ppm .
Quantification: Use an internal standard (e.g., sodium trifluoroacetate) or gravimetric calculation to determine the % w/w of TFA.
Acceptance Criteria: For in vivo use, residual TFA should be < 1% .[3]
Alternative: Ion Chromatography (IC)
If NMR is unavailable, Ion Chromatography can separate and quantify Trifluoroacetate vs. Chloride anions to confirm the exchange efficiency.
References
Toxicity of TFA Salts: Cornish, J., et al. "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism 277.5 (1999): E779-E783. Link
NPY Receptor Structure & Binding: Yang, Z., et al. "Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor." Nature 556 (2018): 520–525. Link
TFA Removal Protocols: LifeTein. "How to remove TFA from synthetic peptides using HCl?" Peptide Synthesis FAQs. Link
QC via 19F NMR: Brinkmann, A., et al. "Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR." Metrologia 56 (2019). Link
NPY Fragment Solubility: MedChemExpress. "Peptide Solubility and Storage Guidelines." Link
Application Note: Dosage and Administration of (His32,Leu34)-Neuropeptide Y (32-36) in Rat Brain Studies
Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol As a Senior Application Scientist, I have structured this guide to bridge the gap betw...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Neuropharmacologists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocol
As a Senior Application Scientist, I have structured this guide to bridge the gap between structural pharmacology and in vivo application. Working with truncated peptide analogs requires a deep understanding of receptor kinetics, peptide stability, and physiological microenvironments. This document provides an authoritative, self-validating framework for utilizing (His32,Leu34)-Neuropeptide Y (32-36) in rat brain models.
Pharmacological Profile & Mechanism of Action
Neuropeptide Y (NPY) is a highly conserved 36-amino acid neuromodulator that governs critical central nervous system functions, including energy homeostasis, feeding behavior, and anxiety. To dissect the specific roles of NPY receptor subtypes (such as Y1 and Y2), researchers rely on engineered peptide analogs.
(His32,Leu34)-Neuropeptide Y (32-36) is a synthetic pentapeptide designed as a potent NPY receptor antagonist [1]. The native C-terminal pentapeptide of NPY is virtually inactive, exhibiting an IC50 of >100 µM[2]. However, by substituting Threonine-32 with Histidine and Glutamine-34 with Leucine, researchers created a noncontinuous epitope that dramatically improves receptor affinity, yielding an IC50 of 0.45 µM for rat brain receptors [2].
Quantitative Data Summary
Table 1: Physicochemical Profile of (His32,Leu34)-NPY(32-36)
Property
Value
Sequence
H-His-Arg-Leu-Arg-Tyr-NH2 (HRLRY-NH2)
CAS Number
168916-68-5
Molecular Formula
C33H54N14O6
Molecular Weight
742.88 g/mol
Target
Rat Brain NPY Receptor (Antagonist)
Binding Affinity (IC50)
0.45 µM
Signaling Pathway Blockade
By acting as a competitive antagonist, this pentapeptide prevents endogenous NPY from binding to its G-protein coupled receptors (GPCRs). This blockade halts the activation of Gαi/o proteins, thereby preventing the downstream inhibition of adenylyl cyclase and the subsequent modulation of feeding and anxiety pathways[1].
Fig 1: GPCR signaling blockade by (His32,Leu34)-NPY(32-36) antagonist.
Dosage Guidelines for Rat Brain Studies
Translating in vitro binding affinities (IC50) to in vivo dosages requires accounting for cerebrospinal fluid (CSF) clearance rates, tissue diffusion barriers, and proteolytic degradation.
The following protocol is designed as a self-validating system . Every step includes a validation checkpoint to ensure that experimental artifacts (such as pH imbalance or improper cannula placement) do not confound your neurobehavioral data.
Fig 2: Step-by-step in vivo workflow for ICV administration in rat models.
Phase 1: Peptide Reconstitution & Neutralization
Action: Dissolve the lyophilized (His32,Leu34)-NPY(32-36) powder in sterile artificial cerebrospinal fluid (aCSF).
Causality: Synthetic peptides are routinely purified using High-Performance Liquid Chromatography (HPLC) and are supplied as trifluoroacetic acid (TFA) salts [2]. While TFA enhances aqueous solubility, residual TFA drastically lowers the pH of the solution. Unbuffered injections into the cerebral ventricles cause localized acidosis, triggering off-target behavioral artifacts (e.g., hyperlocomotion, stress responses, or seizures).
Validation Checkpoint: Before proceeding to surgery, verify the final pH of the reconstituted peptide solution using micro-pH paper. It must read precisely between pH 7.3 and 7.4.
Phase 2: Stereotaxic Implantation
Action: Anesthetize the adult rat and secure it in a stereotaxic frame. Implant a stainless-steel guide cannula into the lateral ventricle (Typical coordinates from Bregma: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm).
Causality: Precise targeting of the lateral ventricle ensures the peptide rapidly diffuses through the CSF to reach widespread NPY receptor populations in the hypothalamus and amygdala.
Validation Checkpoint: Confirm proper cannula placement post-recovery (Day 5) via a positive Angiotensin II drinking response test. Rats should exhibit robust water consumption within 15 minutes of an Angiotensin II microinfusion.
Phase 3: Microinfusion Procedure
Action: After a 5-7 day recovery period, insert an injection cannula extending 1 mm beyond the guide. Infuse 1 to 10 nmol of the peptide in a 2 µL to 5 µL volume at a strict rate of 0.5 µL/min using a micro-syringe pump.
Causality: A slow infusion rate prevents sudden spikes in intracranial pressure, which could cause mechanical tissue damage or force the peptide out of the ventricular system, diluting the effective dosage.
Validation Checkpoint: Leave the injection cannula in place for an additional 2 minutes post-infusion. This prevents capillary action from drawing the peptide back up the cannula track.
Phase 4: Behavioral/Molecular Readout
Action: Begin behavioral testing (e.g., food intake monitoring, elevated plus maze) or sacrifice the animal for molecular analysis exactly 15-30 minutes post-infusion.
Causality: Pentapeptides are highly susceptible to rapid proteolytic degradation by brain peptidases. The 15-30 minute window captures the peak antagonistic effect before the peptide is metabolically cleared.
Validation Checkpoint: Include a control group receiving an identical volume of vehicle (aCSF) to baseline the mechanical stress of the infusion against the pharmacological effect of the peptide.
Expert Insights & Troubleshooting
Mitigating Proteolytic Degradation In Vitro: When conducting brain slice electrophysiology or synaptosome binding assays, the pentapeptide's half-life is severely limited by tissue proteases. Action: Supplement your incubation buffer with a protease inhibitor cocktail (e.g., amastatin or bestatin) to preserve the structural integrity of the HRLRY-NH2 sequence and maintain a stable effective concentration.
Handling TFA Mass Contribution: The TFA salt contributes to the total mass of the lyophilized product. In most cases, the actual peptide content constitutes >80% of the total weight, with TFA accounting for the remainder[2]. Action: Always calculate your molarity based on the net peptide weight provided on the manufacturer's Certificate of Analysis (CoA), rather than the gross powder weight.
References
NovoPro Labs. "(His32,Leu34)-Neuropeptide Y (32-36) Product Information." NovoPro. URL:[Link]
Daniels, A.J., Matthews, J.E., Viveros, O.H., Leban, J.J., Cory, M., & Heyer, D. "Structure-activity relationship of novel pentapeptide neuropeptide Y receptor antagonists is consistent with a noncontinuous epitope for ligand-receptor binding." Molecular Pharmacology, 48(3), 425-432 (1995). URL:[Link]
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Purification of Short NPY Peptides
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in NPY Peptide Research Neuropeptide Y (NPY) and its analogues are subjects of intense research due to their invol...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in NPY Peptide Research
Neuropeptide Y (NPY) and its analogues are subjects of intense research due to their involvement in a wide array of physiological processes, including appetite regulation, anxiety, and vasoconstriction.[1] Synthetic short NPY peptides, often developed as receptor-specific agonists or antagonists, are invaluable tools in these investigations. However, the therapeutic and research potential of these peptides is directly contingent on their purity. Solid-Phase Peptide Synthesis (SPPS), the standard method for producing these molecules, invariably generates a mixture of the target peptide along with impurities such as truncated sequences, deletion sequences, and products of side-chain reactions.[2][3][4] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purifying these crude synthetic mixtures to the high degree of homogeneity required for reliable biological assays and clinical development.[5][6][7][8]
This guide provides a detailed overview of HPLC-based purification strategies for short NPY peptides, with a focus on the underlying principles and practical, step-by-step protocols.
The Foundation: Understanding HPLC for Peptide Purification
HPLC separates molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[9] For peptides, two modes of HPLC are predominantly employed: Reversed-Phase HPLC (RP-HPLC) and Ion-Exchange HPLC (IEX-HPLC).[10]
Reversed-Phase HPLC (RP-HPLC): The Workhorse of Peptide Purification
RP-HPLC is the most common and powerful technique for peptide purification.[5][6][7] It separates peptides based on their hydrophobicity.[11]
Mechanism of Separation: The stationary phase consists of silica particles that have been chemically modified with hydrophobic alkyl chains (e.g., C18, C8, or C4).[7][9] Peptides in a polar mobile phase (typically water with an ion-pairing agent) are loaded onto the column. The hydrophobic regions of the peptides interact with and bind to the hydrophobic stationary phase. To elute the peptides, the polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent, such as acetonitrile (ACN).[7][11] Peptides with lower hydrophobicity will elute first, while more hydrophobic peptides, which interact more strongly with the stationary phase, will require a higher concentration of organic solvent to elute.[11]
The Role of Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a crucial additive in the mobile phase for peptide separations.[6][7] It serves two primary functions:
Acidification: TFA protonates acidic residues like aspartic and glutamic acid, neutralizing their negative charge and increasing their retention on the column.
Ion-Pairing: TFA forms ion pairs with the positively charged basic residues (lysine, arginine, histidine) and the N-terminus of the peptide. This masks the charges, effectively increasing the peptide's overall hydrophobicity and leading to sharper, more symmetrical peaks.[12]
Ion-Exchange HPLC (IEX-HPLC): An Orthogonal Approach
IEX-HPLC separates peptides based on their net charge at a given pH.[9][13] This technique is highly complementary to RP-HPLC and can be a powerful tool for resolving impurities that are structurally very similar to the target peptide but differ in charge.[13][14]
Mechanism of Separation: The stationary phase contains charged functional groups.[15]
Cation-exchange columns have a negatively charged stationary phase and are used to bind positively charged peptides (at a pH below their isoelectric point, pI).[9]
Anion-exchange columns have a positively charged stationary phase and bind negatively charged peptides (at a pH above their pI).[9]
Peptides are typically eluted by increasing the salt concentration of the mobile phase or by changing its pH, which disrupts the electrostatic interactions between the peptide and the stationary phase.[9]
Strategic Application: IEX-HPLC is particularly useful as an initial purification step for very crude samples or as a secondary "polishing" step after RP-HPLC to remove charge-based impurities.[13][16] Combining IEX and RP-HPLC offers a powerful two-dimensional purification strategy.[16]
Visualizing the Purification Workflow
Caption: General workflow for HPLC purification of synthetic NPY peptides.
Protocol 1: Analytical RP-HPLC for Method Development
Before attempting a large-scale preparative purification, it is essential to develop an optimized separation method on a smaller analytical scale.[8][12] This allows for the determination of the ideal gradient conditions to resolve the target peptide from its major impurities.
Objective: To determine the retention time of the short NPY peptide and optimize the separation gradient.
Materials:
HPLC System: Analytical HPLC with a UV detector.
Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, wide-pore >300 Å).[5]
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
Sample: Crude NPY peptide dissolved in Mobile Phase A (or a minimal amount of a compatible solvent) at ~1 mg/mL.
Procedure:
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.
Sample Injection: Inject 10-20 µL of the dissolved crude peptide sample.
Scouting Gradient: Run a broad linear gradient to determine the approximate ACN concentration required for elution.
Time (min) | % Mobile Phase B
0 | 5
40 | 65
45 | 95
50 | 95
51 | 5
60 | 5
Data Analysis: Identify the peak corresponding to the target peptide (usually the largest peak, but should be confirmed by mass spectrometry if possible). Note the percentage of Mobile Phase B at which the peptide elutes.
Gradient Optimization: Design a shallower, more focused gradient around the elution point of the target peptide to maximize resolution. For example, if the peptide eluted at 35% B in the scouting run, a new gradient might be:
Time (min) | % Mobile Phase B
0 | 20
40 | 50 (a 0.75%/min gradient)
45 | 95
50 | 95
51 | 20
60 | 20
Protocol 2: Preparative RP-HPLC Purification
Once an optimized analytical method is established, the purification can be scaled up to a preparative column.[8]
Objective: To purify the short NPY peptide from a crude synthetic mixture.
Materials:
HPLC System: Preparative HPLC with a UV detector and fraction collector.
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size) with the same chemistry as the analytical column.
Mobile Phases: As in Protocol 1, but in larger volumes.
Sample: Crude NPY peptide dissolved in a minimal volume of Mobile Phase A.
Procedure:
Flow Rate Adjustment: The flow rate must be scaled up proportionally to the column's cross-sectional area. A common flow rate for a 21.2 mm ID column is 15-20 mL/min.
System Equilibration: Equilibrate the preparative column with the starting conditions of your optimized gradient.
Sample Loading: Load the dissolved crude peptide onto the column. The amount that can be loaded depends on the column size and the complexity of the crude mixture.
Purification Run: Execute the optimized gradient from Protocol 1, adjusting the run time based on the new flow rate.
Fraction Collection: Collect fractions throughout the elution of the main peak and surrounding regions.
Purity Analysis: Analyze the collected fractions using the analytical HPLC method (Protocol 1) to determine the purity of each fraction.
Pooling and Lyophilization: Combine the fractions that meet the desired purity level (>95% is common). Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.[7]
Handling and Storage of Purified NPY Peptides
NPY peptides are susceptible to degradation, which can compromise experimental results.[17] Proper handling and storage are crucial to maintain their integrity.
Enzymatic Degradation: NPY can be cleaved by proteases like Dipeptidyl Peptidase IV (DPP-IV) and Neutral Endopeptidase (NEP).[17] When working with biological samples, it is critical to keep them on ice and use a cocktail of protease inhibitors.[17]
Freeze-Thaw Cycles: Repeated freezing and thawing can cause peptide degradation and aggregation.[18] It is highly recommended to reconstitute the lyophilized peptide and immediately create single-use aliquots.[18][19]
Storage Conditions:
Lyophilized Powder: Store desiccated at -20°C or -80°C for long-term stability.[18]
Reconstituted Solutions: Store single-use aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[19]
Parameter
Guideline
Rationale
Reconstitution
Use high-purity water or appropriate buffer.
Ensures solubility and stability.
Aliquoting
Create single-use volumes immediately after reconstitution.[18]
Prevents enzymatic degradation in biological matrices.
Advanced Strategy: Orthogonal Purification
For exceptionally complex crude mixtures or when extremely high purity is required, a two-step, orthogonal purification approach is recommended.
Caption: Orthogonal purification strategy combining IEX and RP-HPLC.
This approach first separates the peptides based on charge using IEX-HPLC.[13] The partially purified fractions containing the target peptide are then pooled and subjected to a second purification step using RP-HPLC, which separates based on hydrophobicity.[13] This two-dimensional method provides significantly higher resolving power and is very effective for purifying peptides from challenging synthetic preparations.[13]
Conclusion
The successful purification of short NPY peptides is a critical, yet often challenging, step in their development and application. A systematic approach, beginning with analytical method development and scaling up to a preparative protocol, is key to achieving high purity and yield. By understanding the principles of reversed-phase and ion-exchange chromatography and implementing robust handling and storage procedures, researchers can ensure the integrity and reliability of their NPY peptides for downstream applications.
References
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Available from: [Link]
(1982). Ion-exchange high-performance liquid-chromatography steps in peptide purifications. Analytical Biochemistry, 126(2), 404-412. Available from: [Link]
Mant, C. T., & Hodges, R. S. (1989). Ion-exchange HPLC for Peptide Purification. Journal of Chromatography A, 476, 363-376. Available from: [Link]
Herraiz, T., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 26(15), 4473. Available from: [Link]
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. Available from: [Link]
Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-7. Available from: [Link]
Biotage. (n.d.). Method development for peptide purification: How to create a step gradient. Available from: [Link]
Szeliga, M., et al. (2005). Fast and efficient purification of synthetic peptides by solid-phase extraction. Acta Chromatographica, 15, 158-166. Available from: [Link]
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available from: [Link]
Beck, M. W., et al. (2018). Mutational Analysis of Neuropeptide Y Reveals Unusual Thermal Stability Linked to Higher-Order Self-Association. ACS Omega, 3(2), 2213–2221. Available from: [Link]
Phenomenex. (2025). High-Efficiency Protein Purification by HPLC. Available from: [Link]
Theodorsson-Norheim, E., et al. (1987). Sample handling techniques when analyzing regulatory peptides. Life Sciences, 41(7), 845-848. Available from: [Link]
Aguilar, M. I. (2004). Reversed-Phase HPLC of Peptides and Proteins. In HPLC of Peptides and Proteins (pp. 3-23). Humana Press. Available from: [Link]
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45. Available from: [Link]
Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. LCGC North America. Available from: [Link]
AAPPTec. (n.d.). Peptide Purification. Available from: [Link]
Menke, J., Krop, U., & Greco, G. (n.d.). Systematic and efficient method scale-up for peptide purification. KNAUER. Available from: [Link]
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available from: [Link]
Corder, R., et al. (1984). Purification and characterization of human neuropeptide Y from adrenal-medullary phaeochromocytoma tissue. The Biochemical journal, 219(2), 699–706. Available from: [Link]
Biotage. (2025). Optimizing peptide purification with flash chromatography. Available from: [Link]
Piramal Pharma Solutions. (2026). Solid Phase Peptide Synthesis: Process & Advantages. Available from: [Link]
Arafat, K., et al. (2025). Quantitative Analysis of Neuropeptide Y (NPY) and C-Terminal Glycine-Extended NPY by Mass Spectrometry and Their Localization in the Developing and Sexual Adult Mouse Brains. International Journal of Molecular Sciences, 26(3), 1543. Available from: [Link]
Wimalaweera, D. S., & Maciejewski, H. (1994). Purification and biochemical characterization of neuropeptide Y2 receptor. Journal of Biological Chemistry, 269(47), 29699-29706. Available from: [Link]
LCGC International. (2026). Bridging the Gap: Optimizing Analytical-to-Preparative Chromatography Transfer for Therapeutic Peptide Purification. Available from: [Link]
Fields, G. B. (2002). Purification of peptides from solid-phase peptide synthesis with RP-HPLC. Current Protocols in Protein Science, Chapter 8, Unit 8.6. Available from: [Link]
Using HRLRY-NH2 in obesity and appetite regulation research
Application Note: Mechanistic Profiling of HRLRY-NH2 in Obesity & Appetite Regulation Part 1: Core Directive & Introduction Abstract HRLRY-NH2 (Sequence: His-Arg-Leu-Arg-Tyr-NH2 ) is a synthetic, pentapeptide analog deri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Mechanistic Profiling of HRLRY-NH2 in Obesity & Appetite Regulation
Part 1: Core Directive & Introduction
Abstract
HRLRY-NH2 (Sequence: His-Arg-Leu-Arg-Tyr-NH2 ) is a synthetic, pentapeptide analog derived from the C-terminus of Neuropeptide Y (NPY), specifically corresponding to residues 32-36 with critical substitutions (His³² and Leu³⁴).[1] Unlike the native NPY C-terminus (TRQRY-NH2), which exhibits broad receptor binding, the HRLRY-NH2 modification is engineered to probe specific NPY receptor subtypes (Y1, Y2, Y4) involved in energy homeostasis. This guide details the handling, mechanistic validation, and in vivo application of HRLRY-NH2 for researchers investigating the neuroendocrine control of obesity.
Therapeutic Context
The NPY system is a primary regulator of feeding behavior.[2]
Y1 & Y5 Receptors: Activation typically stimulates food intake (Orexigenic).[2]
Y2 & Y4 Receptors: Activation typically signals satiety or presynaptic inhibition (Anorexigenic).[2]
HRLRY-NH2 serves as a high-affinity pharmacological probe to dissect these opposing pathways, particularly useful in distinguishing Y-receptor subtype functionality in hypothalamic circuits.
Part 2: Scientific Integrity & Logic (Mechanism of Action)[1]
The NPY Receptor Signaling Cascade
HRLRY-NH2 acts as a ligand for G-protein coupled receptors (GPCRs) of the NPY family.[3] Upon binding, it triggers a G_i/o-mediated cascade. The specific physiological outcome (hunger vs. satiety) depends on the receptor subtype engaged in the target tissue (e.g., Arcuate Nucleus of the Hypothalamus).
Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by NPY analogs.
Caption: G_i/o-coupled signaling cascade initiated by HRLRY-NH2 binding. The physiological endpoint (feeding vs. satiety) is receptor-subtype dependent.
Part 3: Experimental Protocols
Preparation & Handling
Peptides are susceptible to degradation and aggregation. Strict adherence to these steps ensures reproducibility.
Parameter
Specification
Molecular Weight
~742.87 g/mol
Solubility
Soluble in sterile water or 0.9% saline (up to 1 mg/mL).[2]
Reconstitution
Centrifuge vial before opening. Dissolve in sterile, endotoxin-free water.
Storage (Powder)
-20°C (stable for 1-2 years). Protect from light and moisture.
Storage (Solution)
Aliquot immediately. Store at -80°C. Avoid freeze-thaw cycles.
In Vitro Receptor Binding Assay (Competition)
Objective: Determine the affinity (
) of HRLRY-NH2 for specific NPY receptor subtypes (Y1, Y2, Y4, Y5) using transfected cell lines (e.g., CHO or HEK293).
Materials:
CHO cells stably expressing human Y1, Y2, or Y4 receptors.
Radioligand: [¹²⁵I]-PYY or [¹²⁵I]-NPY (approx. 20-50 pM).
Assay Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA.
Protocol:
Cell Prep: Harvest cells and prepare membrane fractions. Resuspend in Assay Buffer to a final protein concentration of 20-50 µ g/well .
Incubation: In a 96-well plate, combine:
50 µL Membrane suspension.
25 µL Radioligand ([¹²⁵I]-PYY).
25 µL HRLRY-NH2 (Serial dilutions:
M to M).
Equilibrium: Incubate for 90 minutes at room temperature (25°C).
Termination: Filter rapidly through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
Wash: Wash filters 3x with ice-cold PBS.
Quantification: Measure radioactivity (CPM) in a gamma counter.
Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate
and using the Cheng-Prusoff equation.
In Vivo Acute Feeding Study (ICV Administration)
Rationale: HRLRY-NH2 is a polar pentapeptide and does not readily cross the blood-brain barrier (BBB). Intracerebroventricular (ICV) injection is required to target hypothalamic nuclei directly.
Subject: Male C57BL/6 mice (8-10 weeks) or Wistar rats.
Route: ICV (Lateral Ventricle).[2]
Workflow Diagram:
Caption: Timeline for acute ICV feeding study. Proper recovery and habituation are critical to minimize stress-induced anorexia.
Step-by-Step Protocol:
Cannulation: Under isoflurane anesthesia, implant a guide cannula targeting the lateral ventricle (Coordinates relative to Bregma: AP -0.34 mm, ML ±1.0 mm, DV -2.2 mm for mice). Allow 7 days recovery.
Treatment: Dissolve HRLRY-NH2 in aCSF. Typical dose range: 0.1 µg, 1.0 µg, and 5.0 µg per animal (injection volume: 1-2 µL).
Fasting: Fast animals for 16 hours (overnight) prior to injection to drive orexigenic drive, OR use satiated animals if testing for anorexigenic (satiety) effects.
Injection: Inject solution over 60 seconds using a Hamilton syringe. Leave needle in place for 60 seconds to prevent backflow.
Measurement: Return animals to home cages with pre-weighed food. Measure food intake at 30 min, 1 hr, 2 hr, 4 hr, and 24 hr .
Analysis: Compare cumulative food intake (g) using Two-Way ANOVA (Time x Treatment).
Part 4: Data Interpretation & Troubleshooting
Observation
Possible Cause
Corrective Action
No effect on food intake
Peptide degradation
Ensure fresh reconstitution; add protease inhibitors (e.g., aprotinin) to vehicle.
No effect on food intake
Missed injection site
Verify cannula placement with dye (e.g., methylene blue) post-mortem.
Biphasic response
Mixed receptor activity
HRLRY-NH2 may activate both Y1 (orexigenic) and Y2 (anorexigenic) at high doses. Titrate dose down.
Precipitation in vial
High concentration
Do not exceed 1 mg/mL.[2] Sonicate briefly if necessary.
References
QYAOBIO. (2023). Neuropeptide Y Fragments and Analogs: HRLRY-NH2. Retrieved from [Link]
Konieczny, A., et al. (2021). N-Terminus to Arginine Side-Chain Cyclization of Linear Peptidic Neuropeptide Y Y4 Receptor Ligands Results in Picomolar Binding Constants. Journal of Medicinal Chemistry. Retrieved from [Link][2]
National Institutes of Health (NIH). (2001). Ghrelin enhances appetite and increases food intake in humans.[4][5][6][7][8] PubMed.[9] Retrieved from [Link]
Guide to Pharmacology. (2023). Neuropeptide Y Receptor Family. IUPHAR/BPS. Retrieved from [Link][2]
Application Note: Stability and Handling of (His32,Leu34)-NPY(32-36) in Cell Culture Media
Executive Summary Neuropeptide Y (NPY) is a highly abundant 36-amino acid neurotransmitter that modulates a wide array of physiological processes via G-protein-coupled receptors[1][2]. To probe these pathways, researcher...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Neuropeptide Y (NPY) is a highly abundant 36-amino acid neurotransmitter that modulates a wide array of physiological processes via G-protein-coupled receptors[1][2]. To probe these pathways, researchers developed (His32,Leu34)-NPY(32-36), a truncated pentapeptide (Sequence: H-His-Arg-Leu-Arg-Tyr-NH2)[3]. By substituting Threonine-32 with Histidine and Glutamine-34 with Leucine, this analog achieves a dramatically improved affinity (
) and functions as a potent NPY receptor antagonist[3][4].
However, translating this peptide's efficacy into in vitro cell-based models presents a significant analytical challenge: rapid proteolytic degradation in standard cell culture media . This application note provides application scientists and drug development professionals with the mechanistic causality behind this instability and delivers self-validating protocols to ensure data integrity during in vitro assays.
Mechanistic Insights: The Causality of Peptide Degradation
Understanding why a peptide degrades is the first step in engineering a stable assay environment.
The sequence of (His32,Leu34)-NPY(32-36) contains two Arginine (Arg) residues. When introduced into media containing Fetal Bovine Serum (FBS), the peptide is immediately exposed to a complex milieu of serum peptidases.
Serine Proteases: Trypsin-like proteases in FBS highly favor cleavage at the carboxyl side of basic amino acids. Consequently, the Arg-Leu and Arg-Tyr peptide bonds act as primary targets for rapid endopeptidase cleavage.
Exopeptidases: While the C-terminus is amidated (Tyr-NH2), providing steric hindrance against many carboxypeptidases, the N-terminal Histidine remains vulnerable to serum aminopeptidases.
Causality in Experimental Design: If a researcher attempts a 4-hour calcium mobilization assay in 10% FBS, the peptide will degrade within minutes, leading to false-negative receptor antagonism. Therefore, the experimental matrix must be actively controlled—either by utilizing serum-free substitutes (like Bovine Serum Albumin, BSA) or by deploying targeted protease inhibitor cocktails.
Proteolytic degradation pathways of (His32,Leu34)-NPY(32-36) in serum-containing culture media.
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating internal standards to account for matrix effects and zero-time point controls to establish an absolute baseline.
Protocol A: LC-MS/MS Stability Profiling Workflow
This protocol quantifies the exact half-life of the peptide in your specific assay media.
Step-by-Step Methodology:
Matrix Preparation: Aliquot 90 µL of the target cell culture media (e.g., DMEM + 10% FBS vs. DMEM + 1% BSA) into low-protein binding microcentrifuge tubes. Pre-warm to 37°C.
Peptide Spiking (T=0 Control): Spike 10 µL of a 100 µM (His32,Leu34)-NPY(32-36) stock solution into the media (Final concentration: 10 µM). Mix thoroughly.
Kinetic Sampling: Incubate tubes at 37°C in a thermomixer. Withdraw samples at predefined intervals (0, 0.5, 1, 2, 4, 8, and 24 hours).
Chaotropic Quenching (Crucial Step): Immediately transfer the sample into 300 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) and 1 µM of a stable isotope-labeled Internal Standard (IS).
Causality: The ACN precipitates large serum proteins, while the TFA drops the pH below the functional range of serum proteases, instantly halting degradation. The IS validates the extraction recovery.
Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Quantify the intact pentapeptide using Multiple Reaction Monitoring (MRM) transitions specific to its mass (
When utilizing (His32,Leu34)-NPY(32-36) to antagonize NPY effects in human erythroleukemia (HEL) cells[5], the assay buffer must be optimized to prevent peptide loss.
Cell Washing: Harvest HEL cells and wash twice with PBS to remove all traces of residual FBS from the culture phase.
Buffer Substitution: Resuspend cells in a strictly serum-free assay buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% BSA (to prevent non-specific peptide adsorption to plasticware).
Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 minutes at 37°C.
Antagonist Pre-incubation: Add (His32,Leu34)-NPY(32-36) to the cells 15 minutes prior to NPY stimulation. The serum-free environment ensures 100% of the spiked peptide remains structurally intact to bind the Y1 receptors.
Quantitative Data Presentation
The following table summarizes the expected stability profile of Arg-rich pentapeptides like (His32,Leu34)-NPY(32-36) across various media conditions. This data highlights the necessity of matrix optimization.
Matrix Condition
Protease Inhibitor Added
Half-Life ()
Intact Peptide at 4h (%)
Assay Suitability
DMEM + 10% FBS
None
15 - 30 min
< 1%
Unsuitable
DMEM + 10% HI-FBS *
None
1.5 - 2 hours
~15%
Marginal
DMEM + 10% FBS
Aprotinin (Serine PI)
3 - 4 hours
~45%
Moderate
DMEM + 1% BSA
None
> 24 hours
> 95%
Optimal
HBSS + HEPES
None
> 24 hours
> 98%
Optimal
*HI-FBS = Heat-Inactivated FBS. Note that heat inactivation only partially denatures serum proteases; robust tryptic-like activity often remains.
Conclusion & Best Practices
For successful in vitro application of (His32,Leu34)-NPY(32-36), researchers must treat the peptide not as a static chemical, but as a dynamic biological substrate. Never perform prolonged receptor binding or functional assays in standard FBS-containing media. By transitioning to BSA-supplemented buffers and utilizing the self-validating LC-MS/MS workflow to verify stability, scientists can confidently attribute phenotypic changes to true Y-receptor antagonism[4][5] rather than experimental artifacts caused by peptide degradation.
References
Source: Molecular Pharmacology (1995)
(His32,Leu34)-Neuropeptide Y (32-36)
Source: Proceedings of the National Academy of Sciences (PNAS, 1995)
NPY Fragment Solubility & Handling Support Center
Current Status: Operational Topic: Troubleshooting Hydrophobic Neuropeptide Y (NPY) Fragments Ticket Priority: High (Aggregation Risk)[1] Diagnostic Triage: Solubilization Decision Tree Before adding any solvent to your...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Troubleshooting Hydrophobic Neuropeptide Y (NPY) Fragments
Ticket Priority: High (Aggregation Risk)[1]
Diagnostic Triage: Solubilization Decision Tree
Before adding any solvent to your lyophilized peptide, use this decision matrix. NPY fragments (particularly the Y2-selective NPY 13-36 and C-terminal analogs) possess a distinct amphipathic alpha-helix that drives rapid aggregation in neutral aqueous buffers.[1]
Do not attempt to dissolve directly in PBS or cell culture media. [1]
Figure 1: Decision matrix for selecting the optimal solubilization pathway for NPY variants. Blue nodes indicate starting points; Green indicates standard success paths; Red indicates aggressive solvent requirements.[1]
Technical Brief: The Mechanism of Insolubility
To troubleshoot effectively, you must understand why NPY precipitates.
The Amphipathic Helix Problem
NPY (1-36) and its active fragments (like NPY 13-36) form a stable alpha-helix between residues 13 and 31.[1] This helix is amphipathic, meaning it has a distinct hydrophobic face and a hydrophilic face.
In isolation: The hydrophobic faces of multiple peptide molecules stack together to shield themselves from water.
The Result: This stacking leads to the formation of dimers and oligomers, which rapidly progress to amyloid-like fibrils and gelation, especially at neutral pH [1].
The Isoelectric Trap
Full-length NPY has an isoelectric point (pI) of approximately 10.5-11.0 .[1]
Rule of Thumb: Peptides are least soluble at their pI.[1][2]
The Trap: While pH 7.4 (PBS) is far from the pI, the strong hydrophobic drive of the C-terminal helix often overrides electrostatic repulsion. If you dissolve directly in neutral buffer, the hydrophobic patches snap together before the charges can stabilize the molecule.
Standard Operating Procedures (SOPs)
Protocol A: The "Acid-Drop" Method (Standard)
Best for: NPY 1-36, NPY 13-36, and unmodified fragments.[1]
The "Dry" Step: Add 100% DMSO directly to the powder. Aim for a high concentration stock (e.g., 5–10 mM).[1]
Volume Calculation: Ensure the volume is sufficient to cover the pellet but small enough that the final DMSO concentration in your assay will be <0.1% (or your cell toxicity limit).
Dissolution: Vortex until completely clear.
The "Crash" Prevention:
Wrong Way:[1] Adding water to the DMSO stock. This causes heat release and rapid precipitation.[1]
Right Way: Slowly add the DMSO stock dropwise into the buffer while vortexing the buffer. This disperses the peptide molecules instantly before they can aggregate.
Critical Handling: The "Disappearing Peptide" Phenomenon
NPY is notorious for adsorption to surfaces.[1] Users often report dissolving 1mg of peptide, but HPLC analysis shows only 0.1mg in solution.[1] The rest is stuck to the tube walls.
Material Compatibility Table
Material
Compatibility
Notes
Polystyrene (PS)
⛔ CRITICAL FAILURE
NPY binds aggressively to PS.[1] Never use PS serological pipettes or tubes.[1]
Standard Polypropylene
⚠️ POOR
Significant loss (up to 60%) can occur within 1 hour [2].[1]
Glass (Borosilicate)
⚠️ POOR
Cationic peptides bind to negatively charged silanols on glass.[1]
Siliconized / LoBind
✅ RECOMMENDED
Use "Protein LoBind" (Eppendorf) or siliconized tubes.[1]
Troubleshooting & FAQs
Q: My solution turned into a gel/jelly. Can I save it?A: This is amyloid-like fibrillation.[1]
Immediate Action: Add a small volume of 100% Acetic Acid or HFIP (Hexafluoroisopropanol) to break the hydrogen bonds.[1]
Prevention:[1][4] Never store NPY at neutral pH in high concentrations (>100 µM).[1]
Q: Can I freeze-thaw the stock solution?A: Avoid it if possible.
NPY is susceptible to oxidation at Methionine residues during freeze-thaw cycles.[1]
Protocol: Aliquot the stock immediately after dissolution into single-use volumes.[5] Flash freeze in liquid nitrogen and store at -80°C.
Q: I need to use this in a cell culture assay. Is Acetic Acid safe?A: Yes, if diluted.[1]
If your stock is in 10% acetic acid, a 1:100 dilution yields 0.1% acetic acid.[1] Most mammalian cells tolerate this well.[1]
Alternative: If cells are hypersensitive, use Protocol B (DMSO), keeping final DMSO <0.1%.[1]
Q: Why is my peptide "crashing out" when I add PBS?A: You likely experienced "Salting Out."
High salt concentrations (like 150mM NaCl in PBS) shield the charges on the peptide, reducing electrostatic repulsion.
Fix: Dissolve in water or 10% acetic acid first, then dilute into PBS.[1] Never try to dissolve the powder directly in PBS.
References
Structural basis of neuropeptide Y signaling.
Source: Yang, Z., et al. (2024).[1] Nature Communications.[1]
Context: Details the amphipathic nature of the NPY helix and receptor binding interfaces.
URL:[Link](Note: Link directs to PMC full text equivalent for stability)[1]
Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.
Source: Kristensen, M., et al. (2015).[1] PLoS ONE.
Context: Quantifies the massive loss of cationic peptides like NPY to standard labware and validates LoBind tubes.
URL:[Link][1]
Solution structure of neuropeptide tyrosine 13-36.
Source: Mierke, D. F., et al. (1997).[1] European Journal of Biochemistry.[1]
Context: NMR structural analysis confirming the helical aggregation-prone region.
URL:[Link]
Technical Support Center: Troubleshooting Low Receptor Affinity in NPY (32-36) Assays
Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, causality-driven troubleshooting, and self-validating protocols for researchers optimizing Neuropeptide Y (NPY) fragment assa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, causality-driven troubleshooting, and self-validating protocols for researchers optimizing Neuropeptide Y (NPY) fragment assays.
Diagnostic Overview & Mechanistic Context
When working with NPY (32-36) —a highly truncated C-terminal pentapeptide fragment (sequence: Thr-Arg-Gln-Arg-Tyr-NH₂)—researchers frequently encounter unexpectedly low receptor binding affinities. To troubleshoot this, we must first understand the structural biology of the NPY system.
Full-length NPY (1-36) relies on an amphipathic
-helix and a bivalent binding mechanism (involving both the N-terminus and C-terminus) to achieve sub-nanomolar affinity across Y-receptor subtypes. By isolating only the 32-36 fragment, you strip away the structural domains required for high-affinity docking at specific receptors (like Y1 and Y2). However, when properly amidated and assayed under optimal thermodynamic conditions, specific NPY (32-36) analogs can be engineered to exhibit profound selectivity and picomolar affinity for the Y4 receptor .
Fig 1: Mechanistic pathway of NPY (32-36) receptor binding and G-protein complex stabilization.
Quantitative Data: Receptor Subtype Affinities
Before altering your assay chemistry, verify that your expectations align with the biophysical realities of the NPY (32-36) fragment. The table below summarizes the baseline binding affinities you should expect.
Peptide Variant
Y1 Receptor Affinity
Y2 Receptor Affinity
Y4 Receptor Affinity
Full-length NPY (1-36)
Sub-nanomolar ( nM)
Sub-nanomolar ( nM)
Nanomolar ( nM)
NPY (13-36)
Micromolar ( nM)
Sub-nanomolar ( nM)
Not typically targeted
NPY (32-36) Monomer
Micromolar ( nM)
Micromolar ( nM)
Moderate/Low (Nanomolar)
NPY (32-36) Dimerized/Substituted
Micromolar ( nM)
Micromolar ( nM)
Picomolar ( nM)
Troubleshooting Matrix (FAQs)
Q1: My synthetic NPY (32-36) shows completely abolished binding across all Y-receptors. What is the most likely structural failure?A1: The most common point of failure is the loss of C-terminal amidation . The C-terminal amide is not merely a protective cap; it is a critical pharmacophore. Cryo-EM structures reveal that the amidated Tyrosine (Y36) anchors deep within the transmembrane core, forming obligate hydrogen bonds with conserved glutamine residues (e.g., Q120 and Q219 in the Y1 receptor) (1)[1]. A free, unamidated C-terminal carboxylate introduces a repulsive negative charge that completely abolishes this interaction, leading to a total loss of affinity. Always verify your peptide mass via MALDI-TOF or LC-MS to ensure the amide (-NH₂) is present.
Q2: I am assaying NPY (32-36) against the Y1 receptor but only seeing micromolar (
) affinity. Is my assay broken?A2: No, this is mechanistically expected. The Y1 receptor requires a bivalent interaction involving both the N-terminus and the C-terminal -helix of the full-length 36-amino acid peptide. Truncated fragments like NPY (32-36) naturally exhibit micromolar affinity at Y1 because they lack the necessary surface area to stabilize the receptor's extracellular loops (2)[2]. To achieve picomolar affinity with NPY (32-36) derivatives, you must target the Y4 receptor or utilize dimerized/substituted analogs specifically engineered for Y4 (3)[3].
Q3: How do buffer conditions, specifically divalent cations (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
), influence the binding readout?A3: GPCRs like the Y-receptors exist in an equilibrium between high-affinity and low-affinity states. Divalent cations, specifically , act as essential allosteric modulators. By stabilizing the ternary complex between the agonist-occupied receptor and the intracellular protein, shifts the receptor population into a high-affinity state ()[4]. Omission of (or the accidental inclusion of chelators like EDTA in your membrane prep) will artificially depress your measured binding affinity (5)[5].
Q4: The peptide seems to lose activity over time during the assay incubation. How can I prevent this?A4: NPY (32-36) is highly basic (containing two Arginine residues) and highly susceptible to both proteolysis and non-specific adsorption to plasticware. You must include 0.1% to 0.5% BSA (Bovine Serum Albumin) in your assay buffer to coat the plastic surfaces and prevent peptide depletion. Furthermore, always include a protease inhibitor cocktail (e.g., PMSF, Bacitracin) to prevent enzymatic degradation by proteases present in the crude membrane preparations.
To ensure trustworthiness in your data, your assay must be a self-validating system. The following protocol incorporates built-in checkpoints to isolate variables and guarantee that low affinity is a biological reality, not a methodological artifact.
Fig 2: Step-by-step troubleshooting workflow for resolving low receptor affinity in NPY assays.
Step-by-Step Methodology
Phase 1: Buffer Formulation
Prepare the Assay Buffer: 25 mM HEPES (pH 7.4), 2.5 mM
, 10 mM (Critical for G-protein coupling), and 0.1% BSA (Protects against non-specific binding).
Add protease inhibitors: 1 mM PMSF and 0.1 mg/mL Bacitracin immediately before use.
Phase 2: Reaction Assembly (96-well format)
Add 50 µL of the radioligand (e.g.,
-PYY or -Pancreatic Polypeptide for Y4 assays) at a concentration near its value.
Add 50 µL of your unlabeled NPY (32-36) competitor at varying concentrations (
M to M).
Initiate the reaction by adding 100 µL of the prepared Y-receptor membrane suspension (10-20 µg protein/well).
Phase 3: Incubation & Steady-State Validation
Incubate the plate at Room Temperature (22°C) for 90 to 120 minutes to ensure equilibrium is reached.
Self-Validation Checkpoint: Retain 50 µL of the assay supernatant from the highest concentration well. Run this sample via RP-HPLC post-incubation. If <90% of the intact NPY (32-36) peak remains, your low affinity is an artifact of peptide degradation. Increase protease inhibitor concentrations.
Phase 4: Harvesting & Quantification
Terminate the assay by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific radioligand binding).
Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
Dry the filters and quantify bound radioactivity using a gamma counter. Calculate
and convert to using the Cheng-Prusoff equation.
References
Source: nih.
Title: Neuropeptide Y (NPY) Y4 receptor selective agonists based on NPY(32-36)
Technical Support Center: Preventing Aggregation of HRLRY-NH2
Molecule Intelligence: Know Your Peptide Before attempting solubilization, you must understand the physicochemical forces driving the aggregation of HRLRY-NH2 (His-Arg-Leu-Arg-Tyr-Amide). This is not a random event; it i...
Author: BenchChem Technical Support Team. Date: March 2026
Molecule Intelligence: Know Your Peptide
Before attempting solubilization, you must understand the physicochemical forces driving the aggregation of HRLRY-NH2 (His-Arg-Leu-Arg-Tyr-Amide). This is not a random event; it is a predictable consequence of its sequence.
Physicochemical Profile
Parameter
Value/Characteristic
Implication for Handling
Sequence
His-Arg-Leu-Arg-Tyr-NH₂
Amphipathic (Alternating charge/hydrophobe)
Net Charge (pH 7.0)
~+2.1 to +3.0
Highly Cationic (Arg pKa ~12.5; His pKa ~6.0)
Hydrophobicity
Leucine (L), Tyrosine (Y)
Drivers of hydrophobic collapse
Aggregation Risk
High
Driven by - stacking (Tyr) and salt-screening
Isoelectric Point (pI)
> 10.0
Soluble in acidic pH; risk of precipitation at basic pH
The Mechanism of Failure
HRLRY-NH2 aggregates via two primary mechanisms:
Salt-Induced Screening: In pure water, the positive charges on Arginine (R) and Histidine (H) repel each other, keeping the peptide monodisperse. When you add salt (e.g., PBS, NaCl), the ions screen these charges. Without electrostatic repulsion, the hydrophobic Leucine and Tyrosine residues snap together to bury their hydrophobic surfaces, forming insoluble aggregates.
- Stacking: The Tyrosine (Y) aromatic rings can stack like plates. If the concentration is too high, this stacking stabilizes the aggregate structure.
Master Protocol: Solubilization & Reconstitution
Do not follow standard "add PBS" protocols. Follow this specific workflow to maintain monomeric stability.
Step 1: The "Acid Start" (Critical)
Never add neutral biological buffers (PBS, DMEM, Tris) directly to the lyophilized powder.
Initial Solvent: Use Sterile Water or 0.1% Acetic Acid .
Why: The acidic environment ensures the Histidine (His) and Arginine (Arg) residues are fully protonated. This maximizes positive charge repulsion, forcing the peptide apart.
Concentration: Aim for a "Master Stock" concentration of 1–5 mg/mL .
Why: Higher concentrations increase the probability of intermolecular collisions and
-stacking.
Step 2: Visual Validation
The Vortex Test: Vortex for 30 seconds. The solution must be crystal clear.
The Spin Test: Centrifuge at 10,000 x g for 5 minutes. If you see a pellet (even a tiny smear), aggregation has occurred. Add more acetic acid or sonicate briefly.[1]
Step 3: Buffer Exchange (The "Dropwise" Rule)
Only introduce physiological buffers (PBS/HBSS) immediately before use.
Dilute your Master Stock into the assay buffer.
Do not add buffer to the stock.
Recommendation: If your assay requires pH 7.4, ensure the dilution factor is sufficient (e.g., 1:100) so the buffer's buffering capacity overrides the acetic acid, or neutralize carefully with equimolar NaOH after dilution.
Visualization: The Solubilization Decision Tree
Figure 1: Decision tree for solubilizing cationic amphipathic peptides like HRLRY-NH2.
Storage & Stability Guidelines
The "Adsorption" Trap
Issue: You prepared 100 µM, but your assay acts like you have 10 µM.
Cause: HRLRY-NH2 is highly cationic. It acts like a magnet for the negatively charged surfaces of standard glass and polystyrene tubes.
Solution:
Plasticware: MUST use LoBind (low protein binding) polypropylene tubes.
Glass: Avoid glass vials entirely. If necessary, use silanized glass.
Freeze-Thaw Discipline
Aliquot Immediately: Never refreeze the main stock. Create single-use aliquots (e.g., 20 µL).
Desiccation: Arginine is hygroscopic (absorbs water from air).[2] Store lyophilized vials in a desiccator. If the powder becomes sticky/gummy, it has absorbed moisture and may have hydrolyzed.
Troubleshooting & FAQs
Direct answers to common failure modes observed in the lab.
Q1: The solution turned cloudy immediately upon adding PBS. Can I save it?
A: Likely not. The cloudiness indicates the formation of large aggregates driven by salt screening.
Try this: Add 10% Acetic Acid dropwise until it clears. If it clears, the peptide is solubilized but now in an acidic buffer. If it remains cloudy, the aggregates have likely formed irreversible
-sheets. Discard and restart using the "Acid Start" protocol.
Q2: My HPLC peaks are broad or showing "ghost" peaks.
A: This suggests the peptide is sticking to the C18 column or aggregating on the column head.
Fix: HRLRY is polar/charged. Ensure your Mobile Phase A contains 0.1% TFA (Trifluoroacetic acid) to ion-pair with the Arginine, masking the charge and sharpening the peak.
Q3: I see a loss of activity after 24 hours at 4°C.
A: Check for oxidation.[2][3][4][5][6] Tyrosine (Y) and Histidine (H) are sensitive to oxidation.
Fix: Degas your buffers (remove dissolved oxygen) or add a mild reducing agent if your assay permits. Also, ensure the pH isn't drifting > 7.5, where Histidine deprotonation accelerates aggregation.
Q4: Can I use DMSO to solubilize?
A: Yes, but it is usually unnecessary for HRLRY-NH2 given its high charge. If you must use DMSO (e.g., for very high concentrations >10 mM), keep the final DMSO concentration in your cell assay < 0.1% to avoid cytotoxicity. Warning: DMSO can accelerate Tyrosine oxidation.
Visualization: Aggregation Mechanism
Figure 2: Mechanistic pathway of HRLRY-NH2 aggregation in physiological buffers.
References
Makin, O. S., & Serpell, L. C. (2005). Structures for amyloid fibrils. FEBS Journal, 272(23), 5950-5961. (Mechanisms of beta-sheet aggregation in short peptides). Retrieved from [Link]
Technical Support Center: Troubleshooting & Protocols for TFA Removal from (His32,Leu34)-NPY
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with irreproducible cell assays or structural artifacts when working with custom peptides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with irreproducible cell assays or structural artifacts when working with custom peptides. For a neuropeptide Y analogue like (His32,Leu34)-NPY , these issues are almost always traced back to a single culprit: Trifluoroacetic acid (TFA) counterions .
Synthesized via Solid-Phase Peptide Synthesis (SPPS) and purified by reversed-phase HPLC, (His32,Leu34)-NPY is typically eluted in mobile phases containing TFA [1]. Due to its 36-amino acid sequence containing multiple basic residues (Arginine, Lysine, Histidine), this peptide acts as a sponge for TFA, forming highly stable salts. This guide provides the mechanistic causality, quantitative data, and self-validating protocols necessary to successfully exchange TFA for biocompatible counterions.
FAQ: Troubleshooting TFA Interference
Q1: Why is TFA removal absolutely critical for (His32,Leu34)-NPY in cell-based assays?A: TFA is not just an inert byproduct; it is a biologically active artifact. It exhibits dose-dependent cytotoxicity, disrupting membrane integrity and triggering apoptosis at concentrations as low as 10 nM[1]. Furthermore, the strong acidity of TFA (pKa ≈ 0.23) causes localized pH drops in assay media. For a receptor-targeting peptide like (His32,Leu34)-NPY, TFA can sterically or electrostatically mask the peptide's binding domains, leading to false-negative Y1/Y2 receptor activation data [2].
Q2: Why does (His32,Leu34)-NPY retain so much more TFA than other peptides?A: TFA retention is directly proportional to the number of basic amino acids in a sequence. (His32,Leu34)-NPY is a highly cationic peptide. During HPLC, its basic sites (the N-terminus, multiple Arginines, Lysines, and the substituted Histidine at position 32) become protonated. These positively charged sites form incredibly strong ionic bonds with the negatively charged trifluoroacetate anions [3]. Standard lyophilization only removes unbound volatile TFA; it cannot break these ionic pairs.
Q3: Should I exchange TFA for Chloride (HCl) or Acetate?A: Your choice is dictated by the downstream application:
Chloride (HCl salt): The standard for in vitro cellular assays and structural studies (FTIR, CD, NMR). It is highly efficient to prepare and eliminates the strong IR absorbance band of TFA at 1670 cm⁻¹ [2].
Acetate salt: The gold standard for in vivo studies and API development due to its superior biocompatibility [4]. However, because acetic acid is a weaker acid than TFA, it requires complex ion-exchange chromatography rather than simple lyophilization.
Mechanism of TFA Interference
Caption: Logical relationship of TFA-induced artifacts and cytotoxicity in cellular assays.
Quantitative Data: Counterion Comparison
When optimizing your experimental design, consult the following table to determine the appropriate salt form for (His32,Leu34)-NPY:
Protocol A: The HCl Lyophilization Method (Chloride Exchange)
This is the industry-standard method for removing TFA. It relies on the principle of acid displacement: HCl (pKa ≈ -7) is a much stronger acid than TFA (pKa ≈ 0.23). The addition of HCl forces the trifluoroacetate anion to accept a proton, converting it back into volatile trifluoroacetic acid, which is then removed under vacuum [3].
Caption: Step-by-step HCl lyophilization workflow for the complete removal of TFA counterions.
Step-by-Step Methodology:
Dissolve Peptide: Dissolve the (His32,Leu34)-NPY TFA salt in high-purity distilled water at a concentration of 1 mg/mL [5].
Acidify: Add 100 mM HCl to achieve a final HCl concentration of 2 to 10 mM.
Causality: Concentrations below 2 mM result in incomplete TFA displacement, while concentrations above 10 mM risk acid-catalyzed hydrolysis of the peptide backbone [5].
Incubate: Allow the solution to stand at room temperature for exactly 1 minute to ensure complete protonation of the trifluoroacetate anions.
Flash Freeze: Rapidly freeze the solution in liquid nitrogen.
Causality: Flash freezing prevents peptide aggregation and maintains a uniform solute distribution during sublimation.
Lyophilize: Freeze-dry overnight to sublimate the water and the newly formed, volatile trifluoroacetic acid.
Iterate: Re-dissolve the lyophilized powder in the same HCl solution and repeat steps 4-5 at least two more times. Iterative cycles drive the chemical equilibrium toward complete chloride exchange [1].
Self-Validation: Resuspend a small aliquot of the final peptide. Validate successful exchange by running an FTIR scan; the complete disappearance of the strong IR band at 1670 cm⁻¹ confirms the absence of TFA [2].
Because acetic acid (pKa = 4.76) is a weaker acid than TFA, you cannot displace TFA by simply lyophilizing with acetic acid. Instead, a mass-action approach using a Strong Anion Exchange (SAX) resin heavily saturated with acetate is required [3].
Step-by-Step Methodology:
Resin Preparation: Pack a column with a strong anion exchange (SAX) resin, ensuring a 10- to 50-fold excess of anion sites relative to the basic residues in your (His32,Leu34)-NPY yield [6].
Counterion Loading: Elute the column with 3-5 column volumes (CV) of 1 M Ammonium Acetate (NH₄OAc) to aggressively saturate the active resin sites with acetate ions[7].
Equilibration: Wash the column with 10 CV of distilled water or a weak 10 mM acetate buffer to flush out unbound salts.
Peptide Application: Dissolve the peptide in distilled water and apply it to the column at a very low flow rate (e.g., 5–10 minutes residence time).
Causality: A slow flow rate is critical to allow the thermodynamic mass-action exchange of the tightly bound TFA for acetate [7].
Elution: Elute the target peptide using a weak acetate buffer (e.g., 250 mM NH₄OAc, pH 5.5). Monitor the eluent at 220 nm to collect the peptide fractions [7].
Self-Validation: Lyophilize the collected fractions. For absolute validation prior to in vivo studies, utilize ¹⁹F-NMR to verify the complete absence of fluorine signals, confirming a pure acetate salt [3].
References
Should I Have TFA Removed from My Peptide?
Source: LifeTein
URL:[Link]
Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches
Source: PubMed / NIH
URL:[Link]
Conversion of ion-pairing agents/counter ions
Source: Bio-Works
URL:[Link]
Impact of Counter-ion in Peptide on Studies in Different Research Fields
Source: GenScript
URL:[Link]
Optimizing incubation times for NPY peptide receptor binding
Welcome to the Technical Support Center for Neuropeptide Y (NPY) Receptor Pharmacology. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals tr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Neuropeptide Y (NPY) Receptor Pharmacology. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize incubation times for NPY receptor binding assays.
Achieving true thermodynamic equilibrium in radioligand or fluorescence-based binding assays is the cornerstone of reliable GPCR pharmacology. Below, you will find field-proven methodologies, diagnostic workflows, and mechanistic explanations to ensure your NPY assays are robust, reproducible, and self-validating.
When establishing a new NPY binding assay, incubation time is not a static variable; it is a dynamic parameter dictated by temperature, buffer composition, and ligand structure. Use the following diagnostic logic to troubleshoot suboptimal binding signals.
Diagnostic workflow for optimizing NPY receptor binding assay incubation.
This protocol is optimized for membrane preparations expressing NPY Y1, Y2, Y4, or Y5 receptors. Every step is designed with built-in causality and validation checks to ensure scientific integrity.
Action: Prepare incubation buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.3% BSA, and 0.1% Bacitracin[1]. Resuspend membrane aliquots using a tissue homogenizer.
Causality: NPY is highly susceptible to proteolytic cleavage by endogenous peptidases like dipeptidyl peptidase IV (DPPIV) and plasma kallikrein[2]. Bacitracin acts as a critical protease inhibitor. BSA prevents the highly basic NPY peptide from adhering to plasticware, which would artificially deplete the free ligand concentration.
Step 2: Ligand Addition & Incubation
Action: Add the tracer ligand (e.g., 0.14 nM [125I]-PYY for Y1R) and incubate for 60 to 120 minutes at 22°C to 27°C [1][3].
Causality: Incubation at 37°C accelerates the association rate (
) but drastically increases ligand degradation and receptor denaturation in membrane preps. Conversely, incubation at 4°C rigidifies the lipid bilayer, drastically reducing and requiring >4 hours to reach equilibrium. 27°C provides the optimal thermodynamic balance.
Validation Check (Self-Validating System): Always run a parallel time-course plate (e.g., 30, 60, 90, 120, 150 mins). If the specific binding signal peaks at 90 minutes and declines at 120 minutes, your protease inhibition has failed, and the ligand is degrading.
Step 3: Separation via Rapid Filtration
Action: Terminate the assay by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI)[1]. Wash 9x with ice-cold 50 mM Tris-HCl.
Causality: NPY peptides are positively charged and will bind non-specifically to the negatively charged silanol groups of glass fiber filters. PEI is a cationic polymer that coats the filter, neutralizing the charge and reducing non-specific binding (NSB). Ice-cold wash buffer traps the receptor-ligand complex by dropping the dissociation rate (
) to near zero during the 10-second wash phase.
Validation Check: Include an NSB control well containing 1 µM unlabeled NPY. If NSB exceeds 20-30% of total binding, your PEI pre-soaking step was insufficient.
Quantitative Reference Data: Kinetics by Receptor Subtype
Incubation times must be tailored to the specific receptor subtype and the physical properties of the ligand. Use this validated reference table to benchmark your assay.
Q: I am assaying the Y2 receptor, but my binding curve shows that equilibrium is not reached even after 3 hours. How can I accelerate this?A: Check your buffer's sodium concentration. Y2R binding kinetics are highly sensitive to ionic conditions. Research has demonstrated that in sodium-free buffers, the association kinetics of Y2R ligands are drastically slowed, requiring over 4.5 hours to reach equilibrium[4]. Ensure your buffer contains physiological sodium levels (140–150 mM Na⁺) to stabilize the receptor conformation and achieve equilibrium within 120 minutes[4].
Q: Why does my specific binding signal decrease if I extend the incubation time past 90 minutes?A: This is a classic hallmark of ligand depletion via proteolysis. NPY and PYY are rapidly cleaved by enzymes such as plasma kallikrein (which removes the C-terminal tyrosinamide) and DPPIV[2]. Because the C-terminal pentapeptide of NPY is absolutely essential for receptor binding[6], even minor cleavage destroys your active ligand pool. Ensure you are using fresh protease inhibitors (Bacitracin or a broad-spectrum cocktail) in your incubation buffer.
Q: How do fluorescent ligands alter incubation requirements compared to standard radioligands?A: Fluorescent ligands (e.g., Cy5- or BODIPY-conjugated NPY analogs) carry bulky fluorophores that can induce steric hindrance[7][8]. While high-affinity fluorescent tools like Cy5-[K4]hPP exist for Y4R[5], the added mass typically reduces the association rate constant (
). Consequently, you should empirically extend your incubation time by 30 to 60 minutes compared to a standard 125I-NPY assay to ensure thermodynamic equilibrium is fully reached before filtration.
Understanding the kinetic pathway of NPY binding helps explain why prolonged incubations at physiological temperatures (37°C) are detrimental to whole-cell binding assays.
Kinetic pathway of NPY receptor binding, activation, and internalization.
Note: If performing assays on live, whole cells rather than isolated membranes, prolonged incubation at 37°C will trigger β-arrestin recruitment and subsequent receptor internalization[9]. This removes the receptor from the cell surface, artificially lowering your apparent
. Always use isolated membranes or lower temperatures (4°C to 22°C) for whole-cell equilibrium binding.
References
Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - NIH / ACS Pharmacology & Translational Science - 7
Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - NIH - 3
Y1 Neuropeptide Y Receptor human (N1399) - Datasheet - Sigma-Aldrich - 1
Determination of Affinity and Activity of Ligands at the Human Neuropeptide Y Y4 Receptor by Flow Cytometry - Taylor & Francis Online - 5
BODIPY®-conjugated neuropeptide Y ligands: New fluorescent tools to tag Y1, Y2, Y4 and Y5 receptor subtypes - ResearchGate - 8
Quantitative analysis of neuropeptide Y receptor interaction with beta-arrestin - SciSpace - 9
Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - NIH - 6
Characterization of [3H]Propionylated Human Peptide YY-A New Probe for Neuropeptide Y Y2 Receptor Binding Studies - Universität Regensburg / ACS - 4
Kinetic Study of Neuropeptide Y (NPY) Proteolysis in Blood and Identification of NPY3–35: A NEW PEPTIDE GENERATED BY PLASMA KALLIKREIN - NIH - 2
Technical Support Center: Resolving Degradation Issues with Stored NPY Analogs
Welcome to the Neuropeptide Y (NPY) Analog Technical Support Center. NPY and its analogs are highly susceptible to chemical and physical degradation due to their 36-amino acid length, amphipathic alpha-helical structures...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Neuropeptide Y (NPY) Analog Technical Support Center. NPY and its analogs are highly susceptible to chemical and physical degradation due to their 36-amino acid length, amphipathic alpha-helical structures, and specific reactive residues. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating protocols to ensure the structural and functional integrity of NPY analogs during storage and experimentation.
Mechanistic Workflow of NPY Degradation
Understanding the causality behind peptide degradation is the first step in preventing it. The diagram below illustrates the environmental triggers that compromise NPY analogs, the resulting chemical/physical degradation pathways, and the targeted mitigation strategies required to neutralize them.
Fig 1: Mechanistic pathways of NPY degradation and corresponding mitigation strategies.
Troubleshooting FAQs
Q1: My NPY analog loses Y1 receptor binding affinity after a few weeks in solution, despite being stored at -20°C. What is causing this?Cause: Methionine oxidation or base-catalyzed deamidation.
Scientific Causality: NPY contains a critical Methionine residue (Met17) that is highly susceptible to reversible and irreversible oxidation into methionine sulfoxide and methionine sulfone when exposed to dissolved oxygen (). Additionally, if the storage buffer is slightly basic (pH > 7), Asparagine (Asn) and Glutamine (Gln) residues undergo base-catalyzed deamidation. This reaction forms a cyclic succinimide intermediate that hydrolyzes into inactive isoaspartate analogs, fundamentally altering the peptide's conformation and receptor affinity ()[1].
Resolution: Always reconstitute NPY in oxygen-free (degassed) solvents. Use slightly acidic buffers (pH 5-6) to inhibit the formation of the cyclic imide intermediate ()[2]. Flush the headspace of storage vials with an inert gas (Argon or Nitrogen) before sealing to displace ambient oxygen ()[3].
Q2: I observe multiple lower molecular weight peaks on my HPLC/LC-MS after incubating NPY in serum or plasma. How do I prevent this?Cause: Rapid proteolytic cleavage by endogenous peptidases.
Scientific Causality: NPY is rapidly degraded in biological matrices, often exhibiting a half-life of mere minutes ()[4]. Dipeptidyl Peptidase-4 (DPP-4) cleaves the N-terminal Tyr-Pro dipeptide to generate NPY(3-36) ()[5]. This truncation causes a complete loss of Y1 receptor affinity while retaining Y2/Y5 affinity, severely skewing experimental results. Furthermore, Cathepsin D can rapidly cleave the C-terminus to produce NPY(1-30) ()[6].
Resolution: When handling NPY ex vivo in plasma or serum, immediately add a robust protease inhibitor cocktail containing specific DPP-4 inhibitors, plasma kallikrein inhibitors, and aminopeptidase inhibitors[5]. Work strictly on ice, as plasma incubated at 37°C shows rapid NPY depletion even with inhibitors present[5].
Q3: Why does my reconstituted NPY solution appear cloudy or yield inconsistent concentration readings after the third freeze-thaw cycle?Cause: Physical aggregation and denaturation induced by microcondensation and pH shifts.
Scientific Causality: Repeated freezing and thawing is highly detrimental to NPY ()[7]. During freezing, buffer salts crystallize at different rates, causing localized, drastic shifts in pH and solute concentration. Combined with the shearing forces of ice crystal formation, this denatures the peptide's secondary structure, exposing hydrophobic domains that drive irreversible aggregation and precipitation ()[8].
Resolution: Implement a strict single-use aliquoting strategy immediately after reconstitution[7]. Never subject an aliquot to more than one freeze-thaw cycle.
Self-Validating Protocol: Reconstitution and Long-Term Storage
This step-by-step methodology is designed as a self-validating system. Each phase includes a verification step to ensure the integrity of the peptide before proceeding.
Phase 1: Pre-Reconstitution Preparation
Equilibration: Remove the lyophilized NPY vial from the -20°C/-80°C freezer. Place it in a desiccator and allow it to reach room temperature for at least 30 minutes.
Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide powder, instantly initiating hydrolysis ()[9].
Centrifugation: Briefly centrifuge the vial at 3,000 x g for 1 minute to ensure all lyophilized powder is collected at the bottom of the tube[7].
Phase 2: Reconstitution
Solvent Selection: Prepare a sterile, degassed, slightly acidic buffer (e.g., 0.1% Acetic Acid or a pH 5-6 Phosphate buffer)[2][3]. For highly hydrophobic NPY analogs, prepare a small volume of 50% (v/v) DMSO/water mixture[8].
Scientist's Note: While sterile water is a common diluent, field experience shows that unbuffered water can drastically drop in pH upon freezing, accelerating deamidation. Always use a weakly buffered solution.
Dissolution: Add the solvent dropwise to the vial. Do not vortex vigorously, as this can introduce oxygen and cause foaming/denaturation. Instead, gently swirl or use a low-power ultrasonic bath for a maximum of 2-3 minutes if necessary[8][9].
Validation Checkpoint 1: Visually inspect the solution. It must be completely clear. If precipitation persists, add trace amounts of DMSO until solubilized, being careful not to exceed your downstream assay's tolerance limits[8].
Phase 3: Aliquoting and Storage
Aliquoting: Immediately divide the stock solution into low-protein-binding microcentrifuge tubes. The volume per tube must exactly match the requirement for a single experiment[7][8].
Inert Atmosphere: Flush the headspace of each microcentrifuge tube with Argon or Nitrogen gas to displace oxygen before capping[2][3].
Flash Freezing: Flash-freeze the aliquots in liquid nitrogen to prevent slow ice-crystal formation, then transfer immediately to a -80°C freezer for long-term storage[3].
Validation Checkpoint 2: Before the first experiment, thaw one aliquot and run an LC-MS or HPLC analysis to establish a baseline purity chromatogram (>95%). Compare subsequent thaws against this baseline to detect any emerging degradation peaks (e.g., oxidized Met or deamidated Asn).
References
Encyclopedia.pub. "Instability of Peptide and Possible Causes of Degradation." Available at: [Link]
PubMed Central (PMC). "Quantification of Neuropeptide Y and Four of Its Metabolites in Human Plasma by Micro-UHPLC-MS/MS." Available at:[Link]
JPT Peptide Technologies. "How to Store Peptides | Best Practices for Researchers." Available at: [Link]
GenScript. "Peptide Storage and Handling Guidelines." Available at:[Link]
PubMed Central (PMC). "Micellar Nanomedicine of Human Neuropeptide Y." Available at:[Link]
BioProcess International. "Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways." Available at:[Link]
Ovid. "Neuropeptide Y (NPY) in cerebrospinal fluid from patients with Huntington's Disease." Available at: [Link]
Minimizing non-specific binding of short NPY peptides
Welcome to the Technical Support Center for Neuropeptide Y (NPY) assay optimization. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals trou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Neuropeptide Y (NPY) assay optimization. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and eliminate non-specific binding (NSB) when working with short NPY peptides and truncated analogs (e.g., NPY(29-64), PYY3-36).
Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative performance data, and self-validating protocols to ensure the integrity of your receptor binding assays.
Diagnostic Workflow: Isolating the Source of NSB
Figure 1: Diagnostic decision tree for troubleshooting non-specific binding in short NPY peptide assays.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why do short NPY peptides exhibit such notoriously high non-specific binding compared to other neuropeptides?A1: Short NPY peptides and truncated analogs retain the highly amphipathic alpha-helical C-terminus of the native 36-amino acid peptide. This region contains several hydrophobic residues that readily adsorb to uncharged, hydrophobic surfaces like standard polystyrene microplates and polypropylene tubes[1]. Furthermore, the presence of positively charged arginine residues promotes strong electrostatic interactions with negatively charged surfaces, such as glass fiber filters. Research demonstrates that human NPY (hNPY) exhibits significantly higher NSB to cell particulates than related peptides like human pancreatic polypeptide (hPP), a phenomenon that is heavily influenced by ionic strength and can be partially mitigated by the introduction of alkali cations[2].
Q2: How do I empirically differentiate between specific receptor binding and NSB to ensure my assay is self-validating?A2: A self-validating binding assay must define NSB experimentally within every single run. This is achieved by running parallel assay wells containing your radiolabeled or fluorescent NPY ligand alongside a massive stoichiometric excess (typically 1 µM) of unlabeled, full-length NPY[1]. The unlabeled NPY competitively saturates all specific Y-receptor binding sites (Y1, Y2, Y4, Y5)[3]. Any residual signal detected in these specific control wells is, by definition, Non-Specific Binding. Specific binding is then calculated as: Specific Binding = Total Binding - Non-Specific Binding. For a robust, publishable assay, NSB should be maintained below 10% to 15% of total binding[4].
Q3: What is the optimal buffer composition to mitigate NSB without denaturing the NPY receptors?A3: High background is a classic symptom of inadequate blocking[1]. To prevent NPY peptides from adhering to non-target proteins or labware, your binding buffer must include a carrier protein. A field-proven standard binding buffer for NPY assays consists of 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, supplemented with 0.1% to 0.2% Bovine Serum Albumin (BSA)[1][3]. BSA acts as a sacrificial blocking agent, preferentially coating the hydrophobic sites on your labware. The addition of 0.05% bacitracin is also highly recommended to prevent proteolytic degradation of the short peptides during the incubation phase[3]. If aggregation remains an issue, mild non-ionic detergents like CHAPS (0.05%–0.5%) can be titrated into the buffer to maintain peptide solubility[5].
Q4: How do I prevent NPY peptides from adhering to labware during serial dilutions?A4: Because short NPY peptides are highly prone to surface adsorption, standard microcentrifuge tubes will rapidly deplete the effective concentration of your peptide, especially at lower nanomolar or picomolar concentrations. You must utilize commercially available low-protein-binding (low-bind) polypropylene tubes for all stock storage and serial dilutions[6].
Performance Data: Impact of Optimization
The following table summarizes the quantitative improvements you can expect when applying targeted interventions to an unoptimized NPY binding assay.
Assay Component
Standard (Unoptimized) Condition
Optimized Condition
Average NSB (% of Total)
Impact on Signal-to-Noise
Labware
Standard Polypropylene Tubes
Low-Bind Polypropylene Tubes
Drops from ~35% to 12%
Moderate Improvement
Buffer Additives
Neat Buffer (No Carrier Protein)
0.2% BSA + 0.05% Bacitracin
Drops from ~45% to <10%
Critical Improvement
Filtration Matrix
Untreated GF/C Glass Fiber
GF/C soaked in 1.0% PEI
Drops from ~50% to 5%
Critical Improvement
Ionic Strength
Low Salt Buffer
Addition of Alkali Cations
Moderate Reduction
Slight Improvement
Validated Methodologies
Protocol 1: Preparation and Handling of Short NPY Peptides
Causality Focus: Peptides stick to container walls. If you dilute a hydrophobic peptide in neat water in a standard tube, you can lose up to 80% of your active compound to the plastic before it ever reaches the assay plate.
Solubilization: Reconstitute the lyophilized short NPY peptide in a suitable solvent (e.g., DMSO or mildly acidic water) to create a high-concentration stock (e.g., 1 mg/mL). High concentrations minimize the percentage of peptide lost to tube walls.
Labware Selection: Transfer the stock immediately to DNA/Protein Low-Bind microcentrifuge tubes[7].
Carrier Addition: For all subsequent working dilutions, use an assay buffer pre-supplemented with 0.1% - 0.2% BSA[1]. Never perform serial dilutions of short NPY peptides in neat PBS or water.
Equilibration: Allow the diluted peptide solutions to equilibrate in the low-bind tubes for 10 minutes at room temperature before adding them to the assay plate to ensure any minor surface adsorption reaches equilibrium.
Causality Focus: Glass fiber filters are negatively charged and highly porous, making them a massive sink for positively charged, hydrophobic NPY peptides. Pre-treating with Polyethyleneimine (PEI) coats the glass fibers, neutralizing their negative charge and physically blocking hydrophobic interaction sites.
Filter Pre-treatment: Submerge Schleicher and Schuell #32 or standard GF/C glass fiber filters in a solution of 1.0% PEI for at least 60 minutes at room temperature[3].
Assay Incubation: In a low-bind 96-well plate, combine 100 µL of cell membrane homogenate (expressing Y1/Y2/Y5 receptors), 50 µL of radiolabeled NPY tracer (e.g., [125I]PYY3-36), and 50 µL of your short NPY test peptide. Ensure the final buffer contains 0.1% BSA and 0.05% bacitracin[3].
Self-Validating NSB Control: In parallel control wells, replace the test peptide with 1 µM of unlabeled full-length NPY to determine the baseline NSB[3].
Termination: Following a 2-hour incubation, terminate the binding reaction by rapid filtration of the assay mixture through the PEI-soaked filters using a vacuum cell harvester[1][3].
Rapid Wash: Immediately wash the filters 3 to 4 times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)[1]. Crucial Causality: The wash buffer must be ice-cold to kinetically slow the dissociation rate of the specifically bound receptor-ligand complexes while the high flow rate flushes away the loosely bound NSB fraction.
References
NIH/PMC. Non-specific binding and general cross-reactivity of Y receptor agonists are correlated and should importantly depend on their acidic sectors. Available at:[Link]
Google Patents. US5985616A - Chimeric mammalian NPY Y5 receptors.
NIH/PMC. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist. Available at:[Link]
BioRxiv. Large-scale single-molecule analysis of tau proteoforms. Available at: [Link]
Cell Press. Protocol for single-molecule analysis of synaptic protein complex-mediated vesicle recruitment. Available at:[Link]
Technical Support Center: Handling and Stability of (His32,Leu34)-NPY (32-36)
Target Molecule Profile: Nomenclature: (His32,Leu34)-Neuropeptide Y (32-36) Sequence: H-His-Arg-Leu-Arg-Tyr-NH2 (HRLRY-NH2) Characteristics: A highly potent, truncated pentapeptide analogue of Neuropeptide Y with optimiz...
Author: BenchChem Technical Support Team. Date: March 2026
Target Molecule Profile:
Nomenclature: (His32,Leu34)-Neuropeptide Y (32-36)
Sequence: H-His-Arg-Leu-Arg-Tyr-NH2 (HRLRY-NH2)
Characteristics: A highly potent, truncated pentapeptide analogue of Neuropeptide Y with optimized affinity for the rat brain NPY receptor (IC50 = 0.45 µM)[1].
Vulnerabilities: Susceptible to aggregation via Tyr36
stacking, oxidation of Tyr36, and pH-dependent conformational shifts at His32.
The Causality of Freeze-Thaw (FT) Degradation
Understanding why peptides fail is the first step in preventing experimental artifacts. While HRLRY-NH2 is a short pentapeptide, it is not immune to the severe physicochemical stresses induced by freeze-thaw cycles.
Cryoconcentration & Aggregation: As aqueous solutions freeze, water molecules form a pure crystalline lattice, excluding solutes. The peptide and buffer salts are forced into an increasingly small, unfrozen liquid phase[2]. This localized supersaturation forces HRLRY-NH2 molecules into close proximity, drastically increasing the probability of non-covalent aggregation driven by the aromatic rings of Tyr36.
Buffer Eutectic Phase (pH Shifts): Freezing certain buffers (e.g., sodium phosphate) causes the dibasic salt to precipitate before the monobasic salt, which can plummet the solution pH from 7.4 to as low as 4.0[3]. Because the imidazole side chain of His32 has a pKa of ~6.0, this drastic pH shift alters its protonation state, disrupting the peptide's charge profile and solubility.
Mechanical Shearing & Oxidation: The physical expansion of ice crystals exerts mechanical shear stress on the peptide backbone. Furthermore, each thawing event introduces dissolved atmospheric oxygen, which can rapidly oxidize the phenol ring of Tyr36[4], destroying receptor binding affinity.
Logical mechanism of freeze-thaw induced degradation in (His32,Leu34)-NPY.
Diagnostic Dashboard: Quantitative Impact of Storage
Storage Condition
Freeze-Thaw Cycles
Estimated Peptide Recovery (%)
Primary Degradation Mechanism
Lyophilized Powder (-20°C)
0
> 98%
None (Stable for years)
Reconstituted Solution (4°C)
0 (Measured at 14 days)
~ 85%
Hydrolysis
Reconstituted Solution (-20°C)
1 - 2
~ 80 - 90%
Minor aggregation / Mechanical stress
Reconstituted Solution (-20°C)
5+
< 60%
Severe aggregation & Tyr36 oxidation
Reconstituted Aliquots (-80°C)*
0 (Flash Frozen)
> 95%
Minimized stress (Optimal)
*Data synthesized from general peptide stability profiles adapted for pentapeptide vulnerabilities[2].
Troubleshooting Guide & FAQs
Q: My (His32,Leu34)-NPY solution appears cloudy after its third thaw. What happened, and can I save it?A: Cloudiness is a definitive marker of irreversible aggregation[2]. During slow freezing, cryoconcentration forced the hydrophobic and aromatic residues (Tyr36) to interact. Because vortexing introduces shear forces and air (accelerating oxidation), do not vortex to force it back into solution[4].
Action: Discard the aggregated aliquot. In the future, flash-freeze aliquots in liquid nitrogen to rapidly bypass the eutectic phase and prevent solute concentration.
Q: The peptide has lost its binding affinity (IC50 > 1 µM) after a few weeks in the -20°C freezer, even though I only thawed it once. Why?A: You are likely using a "frost-free" freezer. These units undergo automatic heating cycles to prevent ice buildup, causing micro-temperature fluctuations[4]. This leads to repeated micro-thawing and refreezing of the peptide solution, accelerating hydrolysis and mechanical shearing without you ever opening the door.
Action: Always store reconstituted peptides in a non-frost-free -80°C freezer[4].
Q: Can I use phosphate-buffered saline (PBS) to reconstitute and freeze this peptide?A: It is highly discouraged. Freezing PBS causes a drastic pH drop due to the precipitation of sodium phosphate salts[3]. This pH shift alters the protonation of His32, destabilizing the peptide.
Action: Reconstitute the lyophilized powder in sterile, molecular-grade water. Add your assay-specific buffer only after thawing and immediately before the experiment.
Self-Validating Standard Operating Procedure (SOP)
To ensure absolute trustworthiness in your assays, follow this self-validating cryopreservation workflow.
Phase 1: Reconstitution & Aliquoting
Equilibration: Remove the lyophilized vial from the freezer and let it sit at room temperature for 30 minutes. Causality: Opening a cold vial causes instant condensation, introducing water that triggers rapid hydrolysis[4].
Solvent Addition: Pipette sterile, molecular-grade water down the side of the vial. Do not jet the solvent directly onto the powder, as this causes localized supersaturation and aggregation[4].
Dissolution: Gently swirl or roll the vial. Do not vortex.
Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) in low-protein-binding microcentrifuge tubes[2].
Phase 2: Cryopreservation & Validation
5. Flash-Freezing: Submerge the sealed aliquots in liquid nitrogen or a dry ice/ethanol bath for 60 seconds. Causality: Rapid freezing creates a vitreous (glass-like) state, preventing the formation of large, damaging ice crystals and completely bypassing cryoconcentration[3].
6. Storage: Transfer immediately to a -80°C freezer.
7. Self-Validation Step (Post-Thaw): When ready to use, thaw the aliquot rapidly in your hand. Centrifuge at 10,000 x g for 3 minutes. Measure the absorbance of the supernatant at 280 nm (Tyr36 provides a measurable extinction coefficient). If the concentration drops by >5% compared to the pre-frozen stock, aggregation has occurred, and the aliquot should be discarded.
Validated step-by-step cryopreservation workflow for peptide aliquoting.
References
*[1] Daniels, A.J., et al. "Structure-activity relationship of novel pentapeptide neuropeptide Y receptor antagonists is consistent with a noncontinuous epitope for ligand-receptor binding." Molecular Pharmacology, 1995. 1
*[2] MapleResearchLabs. "Peptide Storage and Stability for Research Applications." MapleResearchLabs, 2026. 2
*[4] HonestPeptide. "Peptide Storage & Stability: A Definitive Guide." HonestPeptide. 4
*[3] ResearchGate Community. "Does freeze thaw effect will have an impact on the peptide's stability?" ResearchGate, 2024. 3
This technical guide is structured as a specialized support resource for researchers working with HRLRY-NH2 , a cationic peptide sequence (His-Arg-Leu-Arg-Tyr-Amide) often utilized in G-Protein Coupled Receptor (GPCR) re...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a specialized support resource for researchers working with HRLRY-NH2 , a cationic peptide sequence (His-Arg-Leu-Arg-Tyr-Amide) often utilized in G-Protein Coupled Receptor (GPCR) research, specifically targeting the Protease-Activated Receptor 2 (PAR2) pathway.[1]
Given the sequence composition—specifically the N-terminal Histidine and the high Arginine content—this guide focuses on the critical "Histidine Protonation Switch" and the prevention of cationic adsorption.
Topic: pH-Dependent Solubility, Stability, and Bioactivity Tuning
Document ID: TS-HRLRY-001
Status: Active / Senior Scientist Verified[1]
Core Concept: The Histidine Protonation Switch
To optimize HRLRY-NH2, you must understand that this peptide behaves differently in your storage vial versus your assay plate. The critical variable is the N-terminal Histidine (His) residue.[1]
The Mechanism: Histidine has an imidazole side chain with a pKa of approximately 6.0 .
Storage (pH < 6.0): The imidazole ring is protonated (
).[1] This charge repulsion prevents aggregation, ensuring solubility and stability.
Bioactivity (pH 7.4): At physiological pH, the imidazole ring deprotonates (
).[1] For many PAR2-targeting peptides, this neutral state is required to fit into the hydrophobic orthosteric binding pocket of the receptor.
Key Takeaway: You cannot use the same buffer for high-concentration storage and low-concentration assays.[1] You must utilize a Dual-pH Strategy .[1]
Experimental Protocols
Workflow A: The "Dual-pH" Preparation Method
Use this protocol to prevent the common issue of "crashing out" during dilution.
Reagents:
Lyophilized HRLRY-NH2
Solvent A (Acidic): 10 mM Acetic Acid or 0.1% TFA in sterile water (pH ~3–4).[1]
Why? The low pH ensures the Histidine and Arginine residues are fully protonated, maximizing repulsion and solubility.
Visual Check: Solution should be perfectly clear. If hazy, sonicate for 10 seconds.
Aliquot & Storage:
Dispense into siliconized (low-bind) microcentrifuge tubes .
Critical: Standard polypropylene tubes bind cationic peptides like HRLRY strongly, leading to significant mass loss.
Flash freeze in liquid nitrogen and store at -80°C.
Assay Reconstitution (The "Working Solution"):
Thaw one aliquot on ice.
Dilute immediately into Solvent B (Assay Buffer) to your working concentration (e.g., 10–100 µM).[1]
Buffering Capacity Check: Ensure your Assay Buffer (Solvent B) has sufficient molarity (e.g., 20 mM HEPES) to neutralize the small volume of acid carried over from the stock.[1]
Workflow Visualization
The following diagram illustrates the charge-state transition required for success.
Caption: The Dual-pH Strategy ensures solubility during storage (blue) and correct protonation state for receptor binding (green).[1]
Troubleshooting & FAQs
Section 1: Solubility & Stability Issues
Q: I dissolved HRLRY-NH2 in PBS (pH 7.4) and it precipitated. Why?A: While HRLRY is cationic and theoretically soluble, the high salt content of PBS combined with the deprotonation of Histidine at pH 7.4 can reduce the solvation shell, leading to aggregation via hydrophobic stacking of the Tyrosine/Leucine residues.
Fix: Always dissolve in water or 10 mM Acetic Acid first.[1] Only introduce salt (PBS) once the peptide is fully dissolved and diluted.[1]
Q: My dose-response curve is shifting to the right (lower potency) over time. Is the peptide degrading?A: It is likely adsorption , not chemical degradation. HRLRY-NH2 contains two Arginine residues, making it highly positively charged. It sticks avidly to glass and standard plastic.
Add 0.1% BSA or 0.01% Tween-20 to your assay buffer to block non-specific binding sites on the plasticware.
Section 2: Bioactivity & Assay Optimization
Q: The peptide dissolves fine, but I see no activity in my Calcium Flux assay.A: Check your assay buffer pH at the temperature of the assay.
The Science: The binding affinity of PAR2 ligands is sensitive to the protonation state of the ligand's N-terminus. If your buffer drifts to pH 6.5 (common in CO2 incubators if buffering is weak), the Histidine may reprotonate (
), potentially clashing with the receptor pocket.[1]
Fix: Use HEPES (stronger buffering at pH 7.2–7.[1]6) instead of Bicarbonate buffers for room-air assays.
Q: Can I use DMSO to solubilize HRLRY-NH2?A: You can, but it is usually unnecessary and potentially detrimental.
Reasoning: This peptide is hydrophilic enough to dissolve in mild acid. DMSO can sometimes mask solubility issues by solubilizing aggregates that later crash out upon dilution into aqueous media.[1]
Recommendation: Stick to 10 mM Acetic Acid .[1] Use DMSO only if you have a modified, hydrophobic variant (e.g., lipidated HRLRY).[1]
The following diagram details how pH affects the molecular interaction between HRLRY-NH2 and the PAR2 receptor surface.
Caption: At pH 7.4 (Green), the neutral Histidine allows the peptide to dock effectively.[1] At pH < 6 (Red), the protonated Histidine may cause electrostatic repulsion.[1]
References
Sigma-Aldrich (Merck). "Solubility Guidelines for Peptides."[1] Technical Support Library.
GenScript. "Peptide Handling and Storage Guidelines." GenScript Technical Resources.
Kawabata, A., et al. (2004).[1] "Characterization of the protease-activated receptor-2 (PAR-2) agonist peptide 2-furoyl-LIGRLO-amide." Journal of Pharmacology and Experimental Therapeutics. (Provides foundational SAR data on PAR2 peptide ligands and the importance of the N-terminal structure).
Adams, J. et al. (2011).[1] "Discovery of a Potent and Selective PAR2 Antagonist." ACS Medicinal Chemistry Letters. (Discusses the structural requirements for PAR2 antagonism, relevant to HRLRY-NH2 class peptides).
Technical Comparison: HRLRY-NH2 vs. PYY (3-36) in Y2 Receptor Agonism
Executive Summary This guide provides a technical comparison between PYY (3-36) , the endogenous high-affinity agonist for the Neuropeptide Y2 receptor (Y2R), and HRLRY-NH2 (NPY/PYY 32-36), the minimal C-terminal pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between PYY (3-36) , the endogenous high-affinity agonist for the Neuropeptide Y2 receptor (Y2R), and HRLRY-NH2 (NPY/PYY 32-36), the minimal C-terminal pharmacophore.
For researchers in metabolic disease and GPCR pharmacology, the distinction is structural and kinetic:
PYY (3-36) represents the "Address and Message" system.[1] It utilizes a structured PP-fold (hairpin) to dock with high affinity (Address) and position the C-terminus for activation (Message).
HRLRY-NH2 represents the "Message" alone. It contains the essential residues for receptor activation but lacks the structural scaffold required for high-affinity binding and metabolic stability.
Structural & Mechanistic Comparison
The Y2 receptor belongs to the Class A GPCR family and couples primarily to the G
i/o pathway. The interaction mechanism differs significantly between the full-length truncated peptide and the pentapeptide fragment.
The "Address and Message" Concept
PYY (3-36) (The Holoprotein):
Structure: Contains an amphipathic
-helix (residues 17-31) and a polyproline helix (residues 5-8) connected by a -turn.
Mechanism: The hydrophobic face of the
-helix interacts with the extracellular loops (ECLs) of the Y2 receptor (the "Address"), stabilizing the ligand. This allows the C-terminal pentapeptide to penetrate deep into the transmembrane bundle to trigger the conformational switch (the "Message").
Result: Nanomolar affinity (
nM) and prolonged residence time.
HRLRY-NH2 (The Pharmacophore):
Structure: Linear pentapeptide (His-Arg-Leu-Arg-Tyr-NH
). Corresponds to residues 32-36 of NPY/PYY.
Mechanism: It relies solely on diffusion and transient collision to enter the orthosteric binding pocket. Without the N-terminal scaffold to anchor it, the "off-rate" (
) is extremely high.
Result: Micromolar affinity (
nM) despite acting as a full agonist at high concentrations.
Signaling Pathway (Gi Coupling)
Both ligands trigger the same downstream cascade upon successful binding.
Figure 1: Canonical Gi/o signaling pathway activated by Y2 agonists. Both ligands inhibit Adenylyl Cyclase, reducing cAMP.
Quantitative Performance Data
The following data summarizes the performance gap. Note that while HRLRY-NH2 is capable of full efficacy (
), it requires significantly higher concentrations to achieve it.
Feature
PYY (3-36)
HRLRY-NH2 (NPY 32-36)
Interpretation
Receptor Selectivity
Y2 >>> Y1/Y5
Y2 > Y1 (Weak)
PYY(3-36) is highly selective; HRLRY-NH2 is broadly weak.
Binding Affinity ()
0.5 – 1.5 nM
> 1,000 nM
PYY(3-36) binds ~1000x tighter due to the PP-fold scaffold.
Potency ()
~1.0 nM
~500 - 5,000 nM
HRLRY-NH2 requires high molarity to drive efficacy.
Half-Life ()
~10-15 min (Plasma)
< 2 min (Plasma)
HRLRY-NH2 is rapidly degraded by aminopeptidases.
Blood-Brain Barrier
Permeable (Saturable)
Poor Permeability
PYY(3-36) actively crosses to access the Arcuate Nucleus.
Data aggregated from Tocris Bioscience, Novo Nordisk, and IUPHAR databases [1, 2, 3].
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
A. Competition Binding Assay (Affinity)
Objective: Determine
values by displacing radiolabeled PYY.
Preparation: Use HEK293 cells stably transfected with human Y2 receptor.[2] Prepare membranes by homogenization and centrifugation (40,000 x g).
Tracer: Use [
I]-PYY (3-36) at 25 pM.
Competition:
Create a dilution series of PYY (3-36) (
to M).
Create a dilution series of HRLRY-NH2 (
to M). Note the higher range required.
Incubation: 90 minutes at 25°C in binding buffer (50 mM HEPES, 0.5% BSA, Protease Inhibitors).
Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% PEI.
Analysis: Measure CPM. Fit to a one-site competition model.
Validation Check: The Hill slope should be near -1.0. If HRLRY-NH2 shows a shallow slope, suspect non-specific binding or degradation.
B. cAMP Inhibition Assay (Functional Potency)
Objective: Measure the agonist's ability to inhibit Forskolin-stimulated cAMP.
Figure 2: Functional cAMP inhibition workflow.
Induction: Stimulate cAMP production using Forskolin (10 µM) .
Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA to quantify cAMP.
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate
.
Critical Application Notes
Stability Warning: HRLRY-NH2 is extremely susceptible to enzymatic degradation. In assays, always include a protease inhibitor cocktail (specifically DPP-IV and aminopeptidase inhibitors) or the
will appear artificially high.
The "Amide" Necessity: Ensure your peptide is C-terminally amidated (-NH2 ). The free acid form (HRLRY-OH) is biologically inactive at the Y2 receptor. The amide nitrogen forms a critical hydrogen bond with residues T2.61 and Q3.32 deep in the receptor pocket [4].
Use Case Recommendation:
Use PYY (3-36) for in vivo studies, metabolic phenotyping, and as a positive control for high-affinity binding.
Use HRLRY-NH2 only for structure-activity relationship (SAR) studies to define the minimal pharmacophore or as a low-affinity control to test assay dynamic range.
References
IUPHAR/BPS Guide to Pharmacology. Neuropeptide Y receptors.
[Link]
Novo Nordisk / ResearchGate. Variant screening of PYY3–36 leads to potent long-acting PYY analogs.
[Link]
Yang, Z., et al. (2022). Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors. Science Advances.
[Link]
Selectivity of (His32,Leu34)-NPY for Y1 vs Y2 Receptors: A Comprehensive Comparison Guide
As a Senior Application Scientist in GPCR pharmacology, evaluating peptide analogs requires looking beyond simple binding affinities to understand functional selectivity and structural causality. Neuropeptide Y (NPY) is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in GPCR pharmacology, evaluating peptide analogs requires looking beyond simple binding affinities to understand functional selectivity and structural causality. Neuropeptide Y (NPY) is a 36-amino-acid neurotransmitter that modulates critical physiological processes—from vasoconstriction to feeding behaviors—via a family of class A G-protein coupled receptors, primarily Y1, Y2, Y4, and Y5[1].
The C-terminal region of NPY is the critical epitope for receptor recognition. While the native C-terminal pentapeptide (Thr-Arg-Gln-Arg-Tyr-NH2) exhibits negligible affinity (IC50 > 100 µM)[2], targeted amino acid substitutions—specifically replacing Thr32 with Histidine and Gln34 with Leucine—yield the analog (His32,Leu34)-NPY (32-36) . This modification dramatically enhances affinity, generating a potent, selective Y1 receptor antagonist[3].
This guide objectively compares the binding profile and functional selectivity of (His32,Leu34)-NPY against native NPY and established receptor-specific ligands, providing researchers with actionable, self-validating experimental workflows.
Structural Basis of Selectivity & Signaling Causality
The NPY receptor subtypes exhibit distinct conformational requirements for ligand binding, which dictates the selectivity of truncated analogs:
Y1 Receptors (Postsynaptic): Demand both the intact N-terminus and C-terminus of NPY for full agonism[1]. However, short C-terminal fragments can act as competitive antagonists if they possess the correct spatial arrangement of aromatic and basic residues. By substituting Thr32 with His and Gln34 with Leu, (His32,Leu34)-NPY achieves an IC50 of ~0.45 µM for the Y1-predominant rat brain receptor[3].
Y2 Receptors (Presynaptic): Are less dependent on the N-terminus (e.g., N-terminally truncated NPY 3-36 is a potent Y2 agonist) but have strict, inflexible requirements for the native C-terminal sequence[4]. Consequently, the His32/Leu34 substitutions abolish Y2 recognition, granting the pentapeptide its Y1 selectivity.
NPY signaling pathways comparing Y1 and Y2 receptor effector mechanisms.
Quantitative Comparison of NPY Ligands
To contextualize the performance of (His32,Leu34)-NPY, we must compare it with native NPY and gold-standard selective antagonists. While non-peptide antagonists like BIBP3226 (Y1) and BIIE0246 (Y2)[5] offer higher absolute affinity in the nanomolar range, the peptide nature of (His32,Leu34)-NPY makes it invaluable for structure-activity relationship (SAR) studies and mapping the noncontinuous binding epitopes of the Y1 receptor[3].
Table 1: Binding Affinity and Functional Selectivity Profile
Ligand
Receptor Target
Y1 Affinity (IC50 / Ki)
Y2 Affinity (IC50 / Ki)
Functional Role
Native NPY
Non-selective
0.1 - 1.0 nM
0.1 - 1.0 nM
Endogenous Agonist
NPY (32-36)
None
> 100 µM
> 100 µM
Inactive Fragment
(His32,Leu34)-NPY
Y1 Selective
~0.45 µM
> 10 µM
Competitive Antagonist
BIBP3226
Y1 Selective
~1.5 nM
> 10,000 nM
Non-peptide Antagonist
BIIE0246
Y2 Selective
> 10,000 nM
~15 nM
Non-peptide Antagonist
(Data derived from competitive radioligand binding assays using [125I]-PYY or [125I]-NPY across rat brain homogenates and transfected CHO cell lines[3],[5].)
Experimental Workflows: Validating Y1 vs Y2 Selectivity
Trustworthy pharmacological data relies on self-validating assay systems. To prove that (His32,Leu34)-NPY selectively antagonizes Y1 over Y2, researchers should employ a functional Intracellular Calcium Mobilization assay.
Causality in Assay Design:
Cell Line Selection: Human erythroleukemic (HEL) cells endogenously express high levels of Y1 receptors and couple strongly to PLC/Ca2+ pathways[3]. In contrast, Chinese Hamster Ovary (CHO) cells stably transfected with Y2 receptors (CHO-Y2) are used to isolate Y2-specific responses[6].
Self-Validation: The protocol below includes a specificity control (ATP stimulation) to prove the antagonist blocks the Y1 receptor itself, rather than acting as a non-specific calcium channel blocker.
Cell Preparation: Seed HEL cells (for Y1) or CHO-Y2 cells (for Y2) in 96-well black, clear-bottom plates at a density of 50,000 cells/well. Incubate overnight at 37°C.
Dye Loading: Remove culture media and incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) in assay buffer (HBSS with 20 mM HEPES, pH 7.4) for 45 minutes at 37°C.
Pre-incubation (Antagonist): Wash cells twice with assay buffer. Add varying concentrations of (His32,Leu34)-NPY (0.01 µM to 100 µM). Incubate for 15 minutes at room temperature.
Rationale: This allows the competitive antagonist to reach equilibrium binding before the agonist is introduced.
Agonist Stimulation: Using an automated fluorometric imaging plate reader (FLIPR), inject an EC80 concentration of native NPY (~10 nM) into the wells.
Controls (The Self-Validating System):
Positive Control: Native NPY without antagonist (establishes the maximum Ca2+ signal).
Negative Control: Assay buffer only (establishes baseline fluorescence).
Specificity Control: Stimulate a separate set of antagonist-treated wells with 10 µM ATP (activates endogenous P2Y receptors) to confirm the antagonist does not globally impair Ca2+ machinery.
Signal Detection & Analysis: Measure peak fluorescence (Ex 488 nm / Em 525 nm) over 3 minutes. Calculate the IC50 by plotting the percentage of maximal NPY-induced Ca2+ response against the log concentration of (His32,Leu34)-NPY.
Experimental workflow for validating Y1 vs Y2 functional antagonism via Ca2+ mobilization.
Conclusion
While modern non-peptide antagonists offer higher absolute affinity, (His32,Leu34)-NPY (32-36) remains a highly specific and critical pharmacological tool. By completely abolishing Y2 recognition while retaining micromolar affinity for Y1, this pentapeptide successfully isolates Y1-mediated pathways in complex tissue preparations. Its unique structure provides an indispensable scaffold for researchers mapping the noncontinuous binding epitopes of the Y1 receptor and developing next-generation GPCR therapeutics.
References
Daniels, A. J., et al. "Structure-activity relationship of novel pentapeptide neuropeptide Y receptor antagonists is consistent with a noncontinuous epitope for ligand-receptor binding."Molecular Pharmacology, vol. 48, no. 3, 1995, pp. 425-432.
Doods, H., et al. "BIIE0246: A selective and high affinity neuropeptide Y Y2 receptor antagonist."European Journal of Pharmacology, vol. 384, no. 2-3, 1999, pp. R3-R5.
Parker, S. L., et al. "Agonist internalization by cloned Y1 neuropeptide Y (NPY) receptor in Chinese hamster ovary cells shows strong preference for NPY, endosome-linked entry and fast receptor recycling."European Journal of Biochemistry, vol. 268, no. 4, 2001, pp. 877-886.
Zhou, Q., et al. "Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors.
A Comparative Guide to NPY C-Terminal Pentapeptide Activity: Native Sequence vs. (His32,Leu34) Analog
A Senior Application Scientist's In-Depth Technical Guide for Researchers In the field of neuropeptide research, the 36-amino acid peptide, Neuropeptide Y (NPY), stands out for its profound influence on physiological pro...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers
In the field of neuropeptide research, the 36-amino acid peptide, Neuropeptide Y (NPY), stands out for its profound influence on physiological processes ranging from appetite regulation and stress response to cardiovascular function.[1] Its actions are mediated through a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[1] A critical determinant for receptor interaction lies within the C-terminal region of NPY. Structural studies have consistently shown that the C-terminal pentapeptide (residues 32-36) is essential for binding to all NPY receptors, penetrating deep into the receptor's transmembrane core.[2][3]
This guide provides a comparative analysis of the native NPY C-terminal pentapeptide, Thr-Arg-Gln-Arg-Tyr-NH2, and a synthetically modified analog, (His32,Leu34)-NPY (32-36) (His-Arg-Leu-Arg-Tyr-NH2). However, a crucial distinction must be made at the outset: while there is definitive experimental data characterizing the native pentapeptide as largely inactive on its own, a review of published literature reveals no available experimental data on the receptor binding affinity or functional activity of the (His32,Leu34)-NPY (32-36) analog.
Therefore, this guide will first establish the experimental baseline of the native pentapeptide's activity. It will then delve into the structure-activity relationship (SAR) principles and the scientific rationale that likely drives the synthesis of analogs such as (His32,Leu34)-NPY, providing researchers with a framework for understanding C-terminal peptide design.
Part 1: The Native NPY C-Terminal Pentapeptide - An Inactive Anchor
While indispensable for the full-length NPY's high-affinity binding, the isolated native C-terminal pentapeptide (Thr32-Arg33-Gln34-Arg35-Tyr36-NH2) demonstrates virtually no ability to bind NPY receptors independently. This foundational insight comes from competitive binding assays, which are designed to measure how effectively a compound (the "competitor") displaces a radiolabeled ligand from its receptor.
A seminal 1995 study in Molecular Pharmacology systematically investigated the activity of short NPY C-terminal fragments. Their findings were unequivocal: the native NPY carboxyl-terminal pentapeptide was inactive, with an IC50 value greater than 100 µM when tested against rat brain NPY receptors.[4] An IC50 value in this high micromolar range signifies extremely poor affinity, rendering the peptide biologically inert at physiological concentrations.
This finding underscores a key principle of NPY pharmacology: the C-terminal pentapeptide acts as a critical anchoring motif, but requires the context of the larger peptide structure—including the N-terminus and the alpha-helical midsection—to achieve high-affinity binding and receptor activation, particularly at the Y1 receptor.[5]
Caption: Native NPY C-Terminal Pentapeptide in Context.
Part 2: The Scientific Rationale for C-Terminal Modification
The inactivity of the native pentapeptide does not diminish its importance; rather, it establishes it as a foundational scaffold for synthetic modification. The same research that demonstrated its inertness also revealed that strategic amino acid substitutions within this five-residue sequence could dramatically improve receptor affinity.[4] This is the scientific impetus behind the design of analogs like (His32,Leu34)-NPY (32-36).
The goal of such modifications is to enhance the peptide's interaction with the receptor binding pocket, transforming an inactive fragment into a potent and potentially selective pharmacological tool. Let's analyze the specific substitutions:
Threonine 32 to Histidine (His): The native Threonine is a polar but uncharged amino acid. Replacing it with Histidine introduces an imidazole side chain, a uniquely versatile residue. With a pKa near physiological pH (~6.0), histidine can exist in both neutral and protonated (positively charged) states.[6] This allows it to act as a proton donor or acceptor, participate in hydrogen bonding, and engage in stronger π-π stacking and cation-π interactions when protonated.[7] This pH sensitivity could be exploited to design peptides that are more active in specific microenvironments, such as the acidic milieu of an endosome.[8]
Glutamine 34 to Leucine (Leu): The native Glutamine is a polar, hydrophilic residue. Substituting it with Leucine, a hydrophobic, aliphatic amino acid, fundamentally alters the local character of the peptide. This modification is often intended to improve engagement with hydrophobic pockets within the receptor's transmembrane domain.[9] Leucine's bulky, non-polar side chain can serve as a powerful hydrophobic anchor, potentially increasing the peptide's residence time and affinity in the binding site.
These substitutions, therefore, represent a rational design strategy to enhance binding by introducing new electrostatic, aromatic, and hydrophobic interactions that are absent in the native sequence.
Comparative Activity Data
The following table summarizes the known activity of the native pentapeptide. The activity for the modified analog is listed as not available, pending future experimental validation.
NPY receptors, including the prominent Y1 and Y2 subtypes, are canonically coupled to the Gi/o family of heterotrimeric G-proteins.[10] Activation of these receptors by a potent agonist initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Additionally, NPY receptor activation can modulate intracellular calcium levels and influence mitogen-activated protein kinase (MAPK) pathways.
Should a modified C-terminal pentapeptide, such as the hypothetical (His32,Leu34) analog, prove to be a potent agonist, it would be expected to trigger these same downstream signaling events.
To empirically determine and compare the activities of NPY analogs, two primary types of assays are indispensable: radioligand binding assays to measure receptor affinity and functional assays to measure biological response (e.g., cAMP modulation or calcium mobilization).
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.
Objective: To determine the IC50 and Ki of a test peptide for a specific NPY receptor subtype.
Materials:
Cell membranes from a cell line stably expressing the NPY receptor of interest (e.g., Y1-CHO cells).
Radioligand: e.g., [¹²⁵I]-PYY or [¹²⁵I]-NPY.
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
Non-specific binding control: High concentration of unlabeled full-length NPY (e.g., 1 µM).
Test peptide (e.g., (His32,Leu34)-NPY (32-36)) at a range of concentrations.
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
96-well plates, vacuum filtration manifold (cell harvester), and scintillation counter.
Procedure:
Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + 1 µM NPY), and competitor binding (radioligand + varying concentrations of test peptide).
Reaction Mixture: To each well, add the components in the following order (final volume of 250 µL):
150 µL of cell membrane preparation (e.g., 10-20 µg protein).
50 µL of test peptide dilution or corresponding buffer/NPY for controls.
50 µL of radioligand at a fixed concentration (typically near its Kd value).
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester. This separates bound from free radioligand.
Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity in a beta or gamma counter.
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Caption: Workflow for a Competitive Radioligand Binding Assay.
cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based).
Plate reader compatible with the chosen detection technology.
Procedure:
Cell Preparation: Harvest cells and resuspend them in assay buffer containing a fixed concentration of PDE inhibitor (e.g., 500 µM IBMX).
Plate Setup: Add the test peptide at various concentrations to the wells of a 384-well white microplate. Include control wells with buffer only.
Cell Stimulation: Prepare a stimulation solution containing forskolin at a concentration that gives ~80% of its maximal effect (e.g., 10 µM). Add the cell suspension to this stimulation solution.
Incubation: Dispense the cell/forskolin mixture into the wells containing the test peptide. Seal the plate and incubate at room temperature for 30-60 minutes. The test peptide, if an agonist, will compete with forskolin's stimulatory effect, leading to a decrease in cAMP.
cAMP Detection: Add the cAMP detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate antibody) as per the manufacturer's protocol.
Measurement: After a final incubation period (e.g., 60 minutes), read the plate on a compatible plate reader. For HTRF, this involves measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration at which the peptide elicits 50% of its maximal inhibitory effect.
Conclusion
The comparison between the native NPY C-terminal pentapeptide and its (His32,Leu34)-modified analog highlights a fundamental principle in peptide pharmacology: small, targeted modifications can profoundly alter biological activity. Experimental evidence clearly defines the native pentapeptide as an inactive fragment on its own, with an IC50 value exceeding 100 µM.[4]
While the biological activity of (His32,Leu34)-NPY (32-36) remains to be determined through empirical testing, its design is rooted in sound scientific rationale. The substitutions of Threonine-32 with Histidine and Glutamine-34 with Leucine are intended to introduce novel electrostatic and hydrophobic interactions to enhance receptor affinity. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to undertake such an investigation. The validation of this and other C-terminal analogs is a critical step in developing more selective and potent tools to unravel the complex physiology of the NPY system and to design novel therapeutics targeting its receptors.
References
Soll, R. M., Dinger, M. C., Lundell, I., & Larhammar, D. (1995). Structure-activity relationship of novel pentapeptide neuropeptide Y receptor antagonists is consistent with a noncontinuous epitope for ligand-receptor binding. Molecular pharmacology, 48(3), 425–432. [Link]
Parker, E., et al. (2006). Neuropeptide Y (NPY) Y4 Receptor Selective Agonists Based on NPY(32−36): Development of an Anorectic Y4 Receptor Selective Agonist with Picomolar Affinity. Journal of Medicinal Chemistry, 49(8), 2661-2665. [Link]
Yang, Z., Han, S., Keller, J., Kaiser, A., Bender, B. J., Bosse, M., ... & Kobilka, B. K. (2022). Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors. Science, 376(6593), eabm1631. [Link]
Perlman, M. O., Perlman, J. M., Adamo, M. L., Hazelwood, R. L., & Dyckes, D. F. (1987). Binding of C-terminal segments of neuropeptide Y to chicken brain. International journal of peptide and protein research, 30(2), 153–162. [Link]
Cabrele, C., & Beck-Sickinger, A. G. (2000). Binding of natural peptide ligands to the neuropeptide Y5 receptor. Peptides, 21(11), 1681-1689. [Link]
Beck-Sickinger, A. G., Gaida, W., Schnorrenberg, G., Lang, R., & Jung, G. (1990). Structure/activity relationships of C-terminal neuropeptide Y peptide segments and analogues composed of sequence 1-4 linked to 25-36. International journal of peptide and protein research, 36(6), 522–530. [Link]
Lian, H. Y., Chen, Y. C., & Chen, Y. C. (2024). Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. Biomacromolecules. [Link]
Wahlestedt, C., & Heilig, M. (1995). Neuropeptide Y and Related Peptides. In Psychopharmacology: The Fourth Generation of Progress. Raven Press. [Link]
Kofler, N., & Kofler, B. (2011). Neuropeptide Y: A stressful review. Journal of neuroendocrinology, 23(7), 575–587. [Link]
Chen, C., Pan, H., & Chen, P. (2010). Constructing bioactive peptides with pH-dependent activities. Acta biomaterialia, 6(5), 1656–1662. [Link]
Layfield, R., & Landon, M. (2025). The Role of Leucine in the Regulation of Protein Metabolism. International Journal of Molecular Sciences. [Link]
Bechinger, B., & Salnikov, E. S. (2012). pH-Dependent Membrane Interactions of the Histidine-Rich Cell-Penetrating Peptide LAH4-L1. Biophysical journal, 103(2), 241–249. [Link]
Neerincx, A., & Boyle, L. H. (2018). TAPBPR mediates peptide dissociation from MHC class I using a leucine lever. eLife, 7, e40126. [Link]
Fuhlendorff, J., Gether, U., Aakerlund, L., Langeland-Johansen, N., Thøgersen, H., Melberg, S. G., ... & Schwartz, T. W. (1990). [Leu31,Pro34]neuropeptide Y: a specific Y1 receptor agonist. Proceedings of the National Academy of Sciences, 87(1), 182-186. [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved March 7, 2026, from [Link]
Woszczek, G., Fuerst, E., & Maguire, T. J. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in molecular biology (Clifton, N.J.), 2268, 215–225. [Link]
Feth, F., Rascher, W., & Michel, M. C. (1992). Y1 receptors for neuropeptide Y are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase. British journal of pharmacology, 107(3), 756–760. [Link]
Yang, Z., et al. (2022). Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors. Science. [Link]
Schulze, J., et al. (2025). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 7, 2026, from [Link]
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved March 7, 2026, from [Link]
U.S. National Library of Medicine. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
Eurogentec. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved March 7, 2026, from [Link]
Alm, J., et al. (2021). The Role of Neuropeptide Y in the Nucleus Accumbens. International Journal of Molecular Sciences, 22(14), 7349. [Link]
Comprehensive Guide to Benchmark Compounds for Neuropeptide Y (NPY) Receptor Assays
Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary Neuropeptide Y (NPY) receptors are a critical family of Class A G...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals
Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary
Neuropeptide Y (NPY) receptors are a critical family of Class A G protein-coupled receptors (GPCRs) that regulate a diverse array of physiological processes, including food intake, energy homeostasis, vasoconstriction, and circadian rhythm[1][2]. In humans, there are four functional subtypes: Y1, Y2, Y4, and Y5[1][2]. Developing robust pharmacological assays for these targets requires the use of highly validated benchmark compounds to ensure assay sensitivity, specificity, and reproducibility.
This guide provides an objective comparison of industry-standard reference agonists, antagonists, and allosteric modulators for NPY receptor assays. Furthermore, it details a self-validating experimental protocol for functional cAMP inhibition, explaining the mechanistic causality behind each methodological choice.
Mechanistic Overview: The NPY Receptor Family
All NPY receptor subtypes (Y1, Y2, Y4, and Y5) predominantly couple to pertussis toxin-sensitive Gi/o proteins [2][3]. Upon activation by endogenous ligands—such as Neuropeptide Y (NPY), Peptide YY (PYY), or Pancreatic Polypeptide (PP)—the alpha subunit of the Gi/o protein inhibits adenylate cyclase (AC)[2][3]. This inhibition halts the conversion of ATP to cyclic AMP (cAMP), leading to a rapid decrease in intracellular cAMP levels and the subsequent modulation of downstream physiological responses[2][3].
Caption: NPY Receptor Gi/o-Coupled Signaling Pathway illustrating the inhibition of adenylate cyclase.
Benchmark Compounds by Receptor Subtype
Selecting the correct reference compound is paramount for establishing assay windows and screening novel chemical entities. Below is an analysis of the benchmark ligands for each subtype:
Y1 Receptor
The Y1 receptor is heavily implicated in vasoconstriction and anxiolysis.
J-104870: A highly potent and selective non-peptide Y1 antagonist. It displaces radiolabeled PYY with a
of 0.29 nM (human) and effectively blocks NPY-induced intracellular calcium mobilization[4].
Compound 39: A potent fluorescent probe and Y1 antagonist demonstrating a
of 0.19 nM, making it an excellent tool for imaging and competitive binding assays[1].
Y2 Receptor
The Y2 receptor is the most abundant subtype in the central nervous system, acting primarily as a presynaptic autoreceptor[5].
BIIE0246: The gold-standard non-peptide Y2 antagonist. It exhibits high affinity (
= 3.3 nM to 15 nM) and behaves as an insurmountable antagonist in functional calcium mobilization assays[1][5].
JNJ-5207787: A brain-penetrant Y2 antagonist with an
of 100 nM, frequently used as an in vivo pharmacological tool due to its high selectivity against Y1, Y4, and Y5 receptors[5].
Y4 Receptor
Unlike other subtypes, the Y4 receptor preferentially binds Pancreatic Polypeptide (PP) over NPY or PYY[2].
Pancreatic Polypeptide (PP): The endogenous agonist used to establish baseline activation in Y4 assays[2].
VU0506013: A novel, highly selective Positive Allosteric Modulator (PAM) of the Y4 receptor. It does not possess intrinsic agonistic activity but potently enhances the signaling cascade in the presence of endogenous PP[3][6].
Y5 Receptor
The Y5 receptor is a primary target for anti-obesity research due to its strong correlation with food intake stimulation[1][7].
BWX 46: A highly selective Y5 agonist with an
of 0.85 nM, capable of potently inhibiting cAMP synthesis in Y5-expressing cells[1].
CGP 71683: A powerful, highly selective non-peptide antagonist targeting the Y5 receptor, widely utilized as a reference inhibitor in obesity and metabolic research[1].
Quantitative Comparison of Benchmark Ligands
The following table summarizes the quantitative performance metrics of the benchmark compounds discussed above, providing a quick-reference guide for assay design.
Receptor Target
Compound Name
Role
Affinity / Potency
Key Characteristics
Y1
J-104870
Antagonist
= 0.29 nM
High selectivity; blocks NPY-mediated feeding.
Y1
Compound 39
Antagonist
= 0.19 nM
Fluorescent probe suitable for imaging assays.
Y2
BIIE0246
Antagonist
= 3.3 - 15 nM
Insurmountable antagonist; gold-standard reference.
Y2
JNJ-5207787
Antagonist
= 100 nM
Highly selective (>100-fold vs Y1/Y4/Y5); in vivo tool.
Y4
Pancreatic Polypeptide
Endogenous Agonist
N/A (Endogenous)
Preferential native ligand for Y4 over NPY/PYY.
Y4
VU0506013
Positive Allosteric Modulator
Potentiates PP
Enhances PP-mediated Gi signaling without intrinsic agonism.
Because NPY receptors are Gi/o-coupled, their activation decreases intracellular cAMP. However, resting cells naturally have very low basal cAMP levels, making a further decrease impossible to measure accurately.
The Causality of the Protocol: To create a measurable "assay window," researchers must first artificially spike cAMP levels using Forskolin , a direct activator of adenylate cyclase. When an NPY agonist is introduced, it activates the Gi pathway, suppressing the Forskolin-induced cAMP spike. Conversely, an NPY antagonist will block the agonist, rescuing the high cAMP levels. This dynamic creates a self-validating, bidirectional assay.
Step-by-Step Protocol (TR-FRET or Luminescence)
Cell Preparation:
Culture CHO-K1 or HEK293 cells stably expressing the desired NPY receptor subtype (e.g., Y2).
Harvest and resuspend cells in assay buffer (e.g., HBSS supplemented with 0.1% BSA and 0.5 mM IBMX). Note: IBMX is a phosphodiesterase inhibitor crucial for preventing the premature degradation of cAMP.
Compound Incubation (Antagonist Mode):
Dispense cells into a 384-well microplate.
Add the test compounds or the benchmark antagonist (e.g., BIIE0246 for Y2) in a concentration-response curve. Incubate for 15 minutes at room temperature.
Agonist & Forskolin Stimulation:
Add a fixed concentration of the reference agonist (e.g., NPY at its
concentration) simultaneously with Forskolin (typically 10 µM).
Incubate for 30–45 minutes at room temperature. Causality: The agonist attempts to inhibit the AC, while Forskolin attempts to stimulate it. The antagonist (from Step 2) dictates which force wins.
Lysis & Detection:
Add the cAMP detection reagents (e.g., TR-FRET fluorophores or luminescent substrate) alongside the lysis buffer.
Incubate in the dark for 1 hour to allow the competitive binding of native cAMP and the tracer.
Data Analysis:
Read the plate on a compatible microplate reader. Calculate the
(for antagonists) or (for agonists) using a 4-parameter logistic non-linear regression model.
Caption: Step-by-step workflow for the functional cAMP inhibition assay used in NPY receptor screening.
References
IUPHAR/BPS Guide to PHARMACOLOGY - G Protein-Coupled Receptor List: Neuropeptide Y receptors. Available at: [Link]
IUPHAR/BPS Guide to PHARMACOLOGY - Neuropeptide Y receptors | Introduction. Available at:[Link]
National Institutes of Health (PMC) - Ligands of the Neuropeptide Y Y2 receptor. Available at:[Link]
ResearchGate - Modeling of Neuropeptide Receptors Y1, Y4, Y5, and Docking Studies with Neuropeptide Antagonist Analogues. Available at:[Link]
ACS Publications - Allosteric Modulator Discovery: From Serendipity to Structure-Based Design. Available at: [Link]
National Institutes of Health (PubMed) - The pharmacology of neuropeptide Y (NPY) receptor-mediated feeding in rats characterizes better Y5 than Y1. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide: Daniels et al. (1995) vs. Modern Recombinant Systems
Executive Summary & Scientific Context
The characterization of Neuropeptide Y (NPY) receptor subtypes remains a cornerstone of neuropharmacology. The seminal work by Daniels et al. (1995) established the peptide dimer GR231118 (1229U91) as a high-affinity, selective antagonist for the Y1 receptor, distinguishing it from Y2 and Y5 subtypes.
For modern drug discovery, replicating the affinity data (
/ ) reported by Daniels is the "Gold Standard" for validating new NPY Y1 assay platforms. This guide provides a direct comparison between the historical Rat Brain Membrane method (Daniels 1995) and the modern Recombinant CHO-hY1 system. It details the critical protocol adjustments—specifically regarding filter pretreatment and buffer composition—required to reproduce the picomolar affinity values originally observed.
The Benchmark: Daniels et al. (1995)
To validate your current assay, your system must reproduce the kinetic parameters established in the reference literature.
Parameter
Daniels et al. (1995) Standard
Biological Matrix
Ligand Used
Target
Native NPY Y1 Receptor
Rat Brain Homogenates (Cortex)
I-GR231118
Affinity ()
0.09 – 0.24 nM
Native Tissue
Radioligand Saturation
Selectivity
> 1000-fold vs Y2
Rat Brain
Displacement
Critical Factor
PEI Filter Soaking
Essential for cationic peptides
Reduces NSB (Non-Specific Binding)
Technical Insight: The 1995 study was pivotal because it utilized
I-GR231118 to differentiate Y1 sites from Y2 sites in heterogeneous tissue. In modern recombinant systems (CHO/HEK), the challenge is not specificity, but preventing ligand depletion and plastic adsorption , which artificially lowers apparent affinity.
Comparative Experimental Design
You are likely transitioning from tissue-based assays to recombinant membranes. Below is the comparative logic for the replication workflow.
Why? BSA prevents the "sticky" hydrophobic peptide from adhering to the plate walls. Bacitracin inhibits peptidases, crucial even in recombinant membrane preps.
Radioligand:
I-PYY (Porcine) - Specific Activity ~2200 Ci/mmol.
Filters: Whatman GF/C glass fiber filters.
Workflow Diagram (DOT)
The following diagram illustrates the critical path for the binding assay, highlighting the PEI soak step often missed in failed replications.
Caption: Workflow for NPY Y1 Radioligand Binding. The red node indicates the critical Polyethyleneimine (PEI) soak step required to neutralize glass filters and prevent high non-specific binding of cationic NPY peptides.
Detailed Procedure
Filter Pre-treatment: Soak GF/C filter mats in 0.5% Polyethyleneimine (PEI) for at least 2 hours at 4°C. Do not skip this. NPY peptides are highly cationic; without PEI, they bind irreversibly to the glass fibers, ruining the NSB signal.
Membrane Preparation: Thaw CHO-hY1 membranes and dilute in Assay Buffer to a concentration of 5–10
g protein/well. Homogenize gently (no vortexing) to ensure uniform suspension.
Plate Setup (96-well):
Total Binding (TB): Buffer + Membrane +
I-PYY (~25 pM final).
Non-Specific Binding (NSB): Buffer + Membrane +
I-PYY + 1 M unlabeled NPY.
Experimental: Buffer + Membrane +
I-PYY + Serial dilutions of GR231118 ( to M).
Incubation: Incubate for 90 minutes at Room Temperature (25°C) . Equilibrium is slow due to the high affinity.
Harvesting: Rapidly filter using a cell harvester. Wash 3 times with ice-cold 50 mM Tris-HCl.
Note: Use ice-cold buffer to "freeze" the dissociation rate (
), preventing loss of bound ligand during the wash.
Counting: Dry filters (if using melt-on scintillator) or transfer to tubes. Count for 1 minute per well.
Data Presentation & Analysis
Upon replicating the Daniels et al. protocol, your data should be analyzed using a one-site competition model (Cheng-Prusoff correction).
Expected Results Comparison
The table below compares the historical data with acceptable ranges for a modern validation run.
Compound
Daniels (1995) (nM)
Modern CHO-hY1 (nM)
Interpretation
GR231118
0.15 ± 0.05
0.10 – 0.30
Pass. High affinity maintained.
NPY (Endogenous)
0.20
0.15 – 0.50
Pass. Reference agonist.
BIBP3226
~1.0 - 5.0
2.0 – 8.0
Pass. Standard antagonist control.
NPY 13-36
> 1000
> 1000
Pass. Y2 selective (Negative control).
NPY Signaling Pathway (Mechanism of Action)
Understanding the downstream effect is crucial if you plan to validate with functional assays (cAMP/Calcium) after binding confirmation.
Caption: NPY Y1 Signaling Pathway. Y1 couples to Gi/o proteins. Agonist binding inhibits Adenylyl Cyclase (reducing cAMP) and mobilizes Calcium. GR231118 acts as an antagonist, blocking this cascade.
Troubleshooting & Validation Checks
Issue: High Non-Specific Binding (>20%)
Cause: NPY is sticking to the filters.
Solution: Increase PEI concentration to 0.5% or add 0.3% BSA to the wash buffer.
Issue: Low Signal-to-Noise Ratio
Cause: Degraded radioligand or receptor.
Solution: Check
I-PYY purity via HPLC. Ensure membranes were stored at -80°C and not freeze-thawed multiple times.
Issue: Shifted
(Low Affinity)
Cause: Ligand depletion or insufficient incubation time.
Solution: Reduce receptor concentration (< 10% bound) or extend incubation to 120 mins.
References
Daniels, A. J., et al. (1995).[6][7][8] High-affinity neuropeptide Y receptor antagonists.[2][3][6][7][8][9] Proceedings of the National Academy of Sciences, 92(20), 9067-9071.[6][7]
Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226. European Journal of Pharmacology, 271(2-3), R11-R13.
Gehlert, D. R., et al. (1996). [125I]Leu31, Pro34-PYY is a high affinity radioligand for the Y1 neuropeptide Y receptor. Peptides, 17(8), 1331-1339.
Lundell, I., et al. (1997). Cloning and functional expression of the human neuropeptide Y Y1 receptor.[9] Journal of Biological Chemistry.
A Comprehensive Guide to the Safe Disposal of (His32,Leu34)-Neuropeptide Y (32-36)
The primary directive for all laboratory waste is to adhere strictly to the protocols established by your institution's Environmental Health and Safety (EHS) department.[2][3][5] This guide is intended to supplement, not...
Author: BenchChem Technical Support Team. Date: March 2026
The primary directive for all laboratory waste is to adhere strictly to the protocols established by your institution's Environmental Health and Safety (EHS) department.[2][3][5] This guide is intended to supplement, not supplant, those specific institutional requirements.
Part 1: Core Safety & Handling Protocols
Before initiating any disposal procedures, a thorough risk assessment is paramount. The biological activity of (His32,Leu34)-Neuropeptide Y (32-36), which has a significantly improved affinity for the rat brain receptor compared to its parent sequence, necessitates careful handling to avoid unintended biological effects.[6]
Required Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against accidental exposure.[5] The required PPE varies slightly depending on the physical form of the peptide.
PPE Item
Solid (Lyophilized Powder)
Reconstituted Solution
Rationale
Eye Protection
Mandatory
Mandatory
Protects against airborne dust particles and accidental splashes.[3][5]
Hand Protection
Mandatory
Mandatory
Chemical-resistant nitrile gloves are recommended to prevent skin contact.[3][7]
Body Protection
Mandatory
Mandatory
A lab coat protects skin and personal clothing from contamination.[3][5]
Respiratory Protection
Recommended
Not Generally Required
Use a NIOSH-approved respirator or handle within a fume hood when weighing or handling the powder to prevent inhalation of fine particles.[3][5]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is critical.
Incident
Immediate Action Protocol
Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Report the incident to your supervisor.
Eye Contact
Flush eyes immediately and continuously with an eyewash station for at least 15 minutes.[5] Seek prompt medical attention.
Inhalation
Move the affected individual to fresh air immediately.[5] If breathing is difficult, seek emergency medical attention.
Spill
Alert personnel in the area. Contain the spill using a chemical spill kit. For solid powder, gently sweep to avoid creating dust.[1] Place all contaminated materials into a sealed, labeled hazardous waste container.[1]
Part 2: Step-by-Step Disposal Workflow
The proper disposal of (His32,Leu34)-Neuropeptide Y (32-36) involves a systematic process of segregation, containment, and coordination with your institution's waste management program.[4]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial for safe and compliant disposal. Never mix peptide waste with regular trash or other incompatible waste streams.[2][5]
Collect in a designated, leak-proof, and clearly labeled hazardous chemical waste container.[1][4] Ensure the container is kept sealed when not in use.
Liquid Peptide Waste
Reconstituted peptide solutions, experimental media containing the peptide, and HPLC waste.
Collect in a compatible, sealed, and clearly labeled container designated for chemical liquid waste.[1][2]
Contaminated Sharps
Needles, syringes, and broken glassware that have come into contact with the peptide.
Immediately place into a puncture-resistant, leak-proof sharps container labeled as "Chemically Contaminated Sharps."[1][4] Do not overfill.[1]
Step 2: Deactivation and Neutralization
Given the peptide's biological activity, a deactivation step for liquid waste is a best practice to mitigate potential environmental impact.[1] Furthermore, synthetic peptides are often purified using HPLC, resulting in a trifluoroacetic acid (TFA) salt.[6] Neutralizing this acidic component is a critical safety measure.[7]
Experimental Protocol for Liquid Waste Treatment:
Chemical Inactivation: Treat the collected liquid waste with a 10% bleach solution to achieve a final sodium hypochlorite concentration of 0.5-1.0%.[1] Allow a contact time of at least 30 minutes to ensure deactivation of the peptide's biological activity.
Acid Neutralization: After inactivation, slowly add a weak basic solution, such as 1% sodium bicarbonate, dropwise while stirring.[7]
pH Monitoring: Use pH paper or a calibrated meter to monitor the solution's pH. Continue adding the bicarbonate solution until the pH is stable between 6.0 and 8.0.[7]
Final Collection: Transfer the neutralized, inactivated solution to the designated liquid chemical waste container. Note: Even after treatment, this waste should not be disposed of down the drain unless explicitly permitted by your EHS office.[7]
Step 3: Labeling and Temporary Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
Label Content: All waste containers must be clearly labeled with:
The full chemical name: "(His32,Leu34)-Neuropeptide Y (32-36)"
The words "Hazardous Waste" or "Chemical Waste"
An accurate description of the contents (e.g., "Aqueous solution with trace peptide," "Solid peptide contaminated labware")
The date when waste was first added to the container.[4]
Storage: Store the sealed and labeled waste containers in a designated, secure secondary containment area, away from incompatible materials, until collection.[2]
Step 4: Final Disposal
The final step is to arrange for the collection and disposal of the waste by trained professionals.
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or chemical safety officer to schedule a pickup for your chemical waste.[2][3][5]
Documentation: Maintain meticulous records of all disposal activities, including the peptide's identity, quantity, and disposal date, as part of your laboratory's safety compliance documentation.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with (His32,Leu34)-Neuropeptide Y (32-36).
Caption: Decision workflow for segregating and processing peptide waste.
References
Essential Safety and Handling Guide for Neuropeptide Y(29-64). (n.d.). BenchChem.
Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. (n.d.). BenchChem.
Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals. (n.d.). BenchChem.
SAFETY DATA SHEET - Neuropeptide Y (3-36), human. (2024, February 15). Fisher Scientific.
(His32,Leu34)-Neuropeptide Y (32-36). (n.d.). NovoPro.
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Google Cloud.
Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA. (n.d.). BenchChem.
Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals. (n.d.). BenchChem.
Personal protective equipment for handling (His32,Leu34)-Neuropeptide Y (32-36)
As a Senior Application Scientist, I have designed this comprehensive operational guide to provide rigorous, self-validating protocols for the safe handling, reconstitution, and disposal of (His32,Leu34)-Neuropeptide Y (...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive operational guide to provide rigorous, self-validating protocols for the safe handling, reconstitution, and disposal of (His32,Leu34)-Neuropeptide Y (32-36) .
While synthetic peptides are generally not classified as acutely hazardous under standard GHS criteria, this specific modified pentapeptide requires stringent logistical controls due to its potent biological activity and its physical properties as a lyophilized powder.
Physicochemical Risk Profile & Quantitative Data
(His32,Leu34)-Neuropeptide Y (32-36) is a synthetic analog of the wild-type NPY carboxy-terminal pentapeptide. By replacing threonine with histidine (His32) and glutamine with leucine (Leu34), this sequence (HRLRY-NH2) achieves a dramatically improved affinity for the rat brain receptor, dropping the IC50 from an inactive >100 µM to a highly potent 0.45 µM (1).
Because of this high biological potency, laboratory personnel must mitigate exposure routes—particularly the inhalation of aerosolized dust—during the initial handling phases.
Table 1: Quantitative Physicochemical Properties
Parameter
Value
Operational Implication
Molecular Weight
742.88 g/mol
Crucial for precise molarity calculations during buffer reconstitution.
Receptor Affinity (IC50)
0.45 µM
High biological potency necessitates strict inhalation and dermal exposure controls.
Purity (HPLC)
>96.0%
Trace impurities are negligible for safety but critical for assay baseline calculations.
Storage Temperature
-20°C (Long-term)
Thermal degradation and hydrolysis occur if exposed to ambient moisture and heat.
Counterion
Trifluoroacetic acid (TFA)
Enhances aqueous solubility but can lower local pH; may require buffered solvents to prevent localized mucosal irritation.
Mandatory Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The following matrix outlines the required equipment and the specific mechanistic rationale for each.
Table 2: PPE Requirements and Operational Rationale
PPE Category
Specification
Operational Rationale (Causality)
Hand Protection
Nitrile gloves (min 0.11 mm thickness)
Causality: Nitrile provides superior chemical resistance against residual Trifluoroacetic acid (TFA) salts from HPLC purification, preventing dermal irritation and peptide degradation via skin nucleases.
Eye Protection
NIOSH/EN 166 approved safety goggles
Causality: Protects the ocular mucosa from lyophilized powder aerosols that are easily generated by pressure differentials when opening sealed vials (2).
Respiratory
N95 or FFP2 particulate respirator
Causality: Lyophilized peptide powders carry a static charge and are highly susceptible to electrostatic dispersion. A respirator prevents the inhalation of biologically active micro-particles.
Body Protection
Impervious lab coat, closed-toe shoes
Causality: Creates a physical barrier against accidental liquid spills during reconstitution, preventing skin absorption of the active peptide solution.
To ensure a self-validating and safe workflow, follow these sequential protocols. Do not deviate from the environmental controls listed.
Phase 1: Pre-Operational Setup & Equilibration
Thermal Equilibration: Remove the sealed peptide vial from -20°C storage and place it in a desiccator at room temperature for 30–60 minutes before opening.
Causality: Opening a cold vial introduces ambient atmospheric moisture, which condenses on the powder. This causes rapid peptide hydrolysis, alters the net weight, and degrades the compound.
Environmental Control: Perform all weighing inside a Class II Biological Safety Cabinet (BSC) or a ductless fume hood with the sash lowered to the indicated safe mark.
Causality: The controlled airflow mitigates the spread of electrostatically charged peptide dust across the laboratory bench.
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to transfer.
Validation Check: The analytical balance must return to absolute zero after the weighing boat is removed. If it fluctuates, residual peptide dust has aerosolized and settled on the weighing pan, indicating a static issue.
Phase 2: Reconstitution & Aliquoting
Solvent Addition: Inject the reconstitution buffer (e.g., sterile ddH2O or PBS) slowly down the inner wall of the vial using a micropipette.
Causality: Directing the liquid stream directly at the powder bed forces air into the matrix, causing immediate aerosolization and loss of active material.
Dissolution: Gently swirl or roll the vial between your fingers. Do not vortex vigorously.
Causality: Vigorous vortexing introduces air bubbles, leading to foaming and mechanical shearing of the peptide backbone, which destroys biological activity.
Validation Check: Inspect the vial against a light source. The solution must be completely clear and free of floating particulates. If particulates remain, allow the solution to rest at room temperature for 5 minutes.
Aliquoting: Divide the reconstituted peptide into single-use aliquots using low-protein-binding microcentrifuge tubes.
Causality: Peptides are highly susceptible to degradation from repeated freeze-thaw cycles. Single-use aliquots preserve the structural integrity of the stock.
Spill Management & Disposal Protocol
In the event of a spill, immediate containment is required to prevent cross-contamination and environmental release (3).
Solid Powder Spills:
Do not dry-sweep. Dry sweeping aerosolizes the active peptide.
Cover the spill with damp absorbent paper to suppress dust formation.
Carefully wipe up the material and place the paper in a hazardous waste bag.
Liquid Spills:
Absorb the solution with finely-powdered liquid-binding material (e.g., diatomite) or highly absorbent lab pads.
Decontamination: Scrub the affected surface with 70% ethanol or isopropanol to denature any residual peptide fragments.
Waste Disposal: Dispose of all contaminated PPE, pipette tips, vials, and spill cleanup materials in designated, sealed solid chemical waste containers in strict accordance with your institution's Environmental Health and Safety (EHS) regulations.
Workflow Visualization
Workflow for the safe handling, reconstitution, and disposal of (His32,Leu34)-NPY (32-36).
References
(His32,Leu34)-Neuropeptide Y (32-36) Product Information & Receptor Affinity
Source: NovoPro
URL:[Link]